molecular formula C30H58N4O15 B609444 N-(Azido-PEG3)-N-bis(PEG4-acid)

N-(Azido-PEG3)-N-bis(PEG4-acid)

Cat. No.: B609444
M. Wt: 714.8 g/mol
InChI Key: FXPSMOCUUZDFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Azido-PEG3)-N-bis(PEG4-acid) is a branched PEG derivative with two terminal caboxylic acids and a terminal azide group. The azide group enables PEGylation via Click Chemistry. The terminal carboxylic acids can be reacted with primary amino groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58N4O15/c31-33-32-3-9-41-15-21-47-22-16-42-10-4-34(5-11-43-17-23-48-27-25-45-19-13-39-7-1-29(35)36)6-12-44-18-24-49-28-26-46-20-14-40-8-2-30(37)38/h1-28H2,(H,35,36)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPSMOCUUZDFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58N4O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG4-acid): A Heterotrifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of the heterotrifunctional linker, N-(Azido-PEG3)-N-bis(PEG4-acid). This branched polyethylene (B3416737) glycol (PEG) derivative is a versatile tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Reactivity

N-(Azido-PEG3)-N-bis(PEG4-acid) is a precisely designed molecule featuring three distinct functional groups at the termini of its PEG arms. This trifunctional nature allows for a modular and controlled approach to the synthesis of complex biomolecular conjugates.

  • Azide (B81097) Group (-N₃): This functionality serves as a handle for "click chemistry," one of the most efficient and bioorthogonal ligation reactions. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing alkyne or strained alkyne moieties, respectively. This reaction forms a stable triazole linkage.[1][2][3]

  • Bis(Carboxylic Acid) Groups (-COOH): The two terminal carboxylic acid groups can be activated to react with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[4][5] This reaction, typically facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), results in the formation of a stable amide bond.[6][7][8]

The branched PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates, potentially reducing immunogenicity and improving circulation times.[][10] The distinct PEG lengths in the azide- and acid-containing arms (PEG3 and PEG4, respectively) can influence the spatial orientation and flexibility of the final conjugate.

Physicochemical Properties

A summary of the key physicochemical properties of N-(Azido-PEG3)-N-bis(PEG4-acid) is presented in the table below. These values have been compiled from various suppliers and databases.

PropertyValueReference(s)
Chemical Formula C₃₀H₅₈N₄O₁₅[4][5]
Molecular Weight 714.8 g/mol [4][5]
CAS Number 2112731-54-9[3][4]
Appearance White to off-white solid or viscous oil
Purity Typically >95%[5][11]
Solubility Soluble in water and most organic solvents[4]
Storage Conditions -20°C, desiccated[4]

Applications in Drug Development

The unique architecture of N-(Azido-PEG3)-N-bis(PEG4-acid) makes it a valuable linker for the construction of sophisticated therapeutic agents.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach one or two payload molecules to an antibody. The carboxylic acid groups can be conjugated to lysine residues on the antibody, and the azide group can then be used to attach a cytotoxic drug via click chemistry. The branched nature of the linker allows for the potential to increase the drug-to-antibody ratio (DAR).[][12]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1][13][14] N-(Azido-PEG3)-N-bis(PEG4-acid) can serve as a central scaffold for PROTAC synthesis. For instance, a target protein ligand and an E3 ligase ligand, both functionalized with alkynes, can be "clicked" onto the azide terminus, while the carboxylic acids can be used to attach other moieties or to modulate the overall properties of the PROTAC. The PEG linker's length and flexibility are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1][10]

Experimental Protocols

While specific protocols should be optimized for each unique application, the following sections provide detailed, representative methodologies for the two key reaction types involving N-(Azido-PEG3)-N-bis(PEG4-acid). These protocols are based on established procedures for similar branched PEG linkers.

Amine Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid groups of the linker to a protein containing primary amines (e.g., an antibody).

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-acid)

  • Protein to be conjugated (e.g., monoclonal antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in MES buffer.

  • Linker Activation:

    • Dissolve N-(Azido-PEG3)-N-bis(PEG4-acid) in a minimal amount of anhydrous DMF or DMSO.

    • In a separate tube, dissolve EDC and NHS in the reaction buffer to prepare stock solutions.

    • Add a 50- to 100-fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein.

  • Linker Conjugation:

    • Add a 10- to 20-fold molar excess of the dissolved N-(Azido-PEG3)-N-bis(PEG4-acid) to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess linker and reagents by passing the reaction mixture through a desalting column pre-equilibrated with PBS.

Azide-Alkyne Click Chemistry (CuAAC)

This protocol outlines the copper-catalyzed conjugation of an alkyne-modified molecule (e.g., a cytotoxic drug) to the azide group of the linker-protein conjugate.

Materials:

  • Azide-functionalized protein conjugate (from the previous protocol)

  • Alkyne-modified payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reaction Buffer: PBS, pH 7.0-7.4

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified payload in DMSO to prepare a stock solution (e.g., 10 mM).

    • Prepare a 50 mM stock solution of the copper ligand in water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, add the azide-functionalized protein conjugate to the reaction buffer.

    • Add the alkyne-modified payload to the desired molar excess (e.g., 5-10 fold excess per azide).

    • Add the copper ligand to a final concentration of 5-fold molar excess over CuSO₄.

    • Add CuSO₄ to a final concentration of 0.5-1 mM.

  • Initiation and Incubation:

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using an SEC system to remove unreacted payload, copper, and other reagents.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the general mechanism of action for therapeutic modalities employing this type of linker.

G cluster_activation Amine Coupling cluster_click Click Chemistry Linker N-(Azido-PEG3)-N-bis(PEG4-acid) Conjugate1 Azide-Linker-Protein Conjugate Linker->Conjugate1 Protein Protein (e.g., Antibody) Activated_Protein Activated Protein Protein->Activated_Protein Activate Carboxyls EDC_NHS EDC / NHS EDC_NHS->Activated_Protein Activated_Protein->Conjugate1 Amine Coupling Final_Conjugate Final Bioconjugate Conjugate1->Final_Conjugate CuAAC Reaction Payload Alkyne-Payload Payload->Final_Conjugate Catalyst Cu(I) Catalyst Catalyst->Final_Conjugate

Caption: General workflow for bioconjugation using N-(Azido-PEG3)-N-bis(PEG4-acid).

G cluster_adc ADC Mechanism of Action ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization ADC->Internalization Tumor_Cell Tumor Cell Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Simplified signaling pathway for an Antibody-Drug Conjugate (ADC).

G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Simplified workflow for PROTAC-mediated protein degradation.

Quantitative Data Summary

ParameterTypical Value RangeNotesReference(s)
Drug-to-Antibody Ratio (DAR) 2 - 8The branched nature of the linker allows for higher DARs compared to linear linkers.[15]
Conjugation Efficiency >90%Click chemistry reactions are generally high-yielding.
Final Product Purity >95%Achievable with appropriate purification methods like SEC.[6]
In vitro Cytotoxicity (IC₅₀) VariesHighly dependent on the payload, target antigen, and cell line. Linker length can impact potency.[16]

Conclusion

N-(Azido-PEG3)-N-bis(PEG4-acid) is a powerful and versatile heterotrifunctional linker that enables the construction of complex and highly functional bioconjugates. Its well-defined structure, featuring orthogonal reactive groups and a beneficial PEG backbone, makes it an excellent choice for researchers and drug developers working on next-generation therapeutics like ADCs and PROTACs. The provided protocols and conceptual diagrams serve as a valuable resource for designing and executing conjugation strategies with this advanced chemical tool.

References

Synthesis Pathway for N-(Azido-PEG3)-N-bis(PEG4-acid): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, plausible synthetic pathway for the branched, heterobifunctional PROTAC linker, N-(Azido-PEG3)-N-bis(PEG4-acid). The proposed synthesis is broken down into a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in comprehension and reproducibility.

Overview of the Synthetic Strategy

The synthesis of the target molecule, N-(Azido-PEG3)-N-bis(PEG4-acid), is designed as a convergent synthesis. The core of the strategy involves the sequential alkylation of a primary amine with two protected PEG4-acid moieties, followed by the introduction of the azido-PEG3 arm via amide bond formation. A final deprotection step yields the desired trifunctional linker.

The key stages of the synthesis are:

  • Protection of PEG4-acid: The carboxylic acid functionality of a PEG4 derivative is protected as a tert-butyl ester to prevent unwanted side reactions during the subsequent N-alkylation steps.

  • Synthesis of the bis-alkylated intermediate: A primary amine is bis-alkylated using the protected PEG4 derivative.

  • Amide coupling: The secondary amine of the bis-alkylated intermediate is coupled with Azido-PEG3-acid.

  • Deprotection: The tert-butyl ester protecting groups are removed under acidic conditions to yield the final product.

Synthesis_Overview cluster_0 Preparation of Building Blocks cluster_1 Synthesis Pathway cluster_2 Final Product A HO-PEG4-COOH D Step 1: Protection HO-PEG4-COOtBu A->D Protection B tert-Butyl bromoacetate E Step 2: Halogenation Br-PEG4-COOtBu B->E Synthesis C Azido-PEG3-NH2 G Step 4: Amide Coupling (tBuOOC-PEG4)2-N-CO-PEG3-N3 C->G Amide Coupling D->E Tosylation & Bromination F Step 3: Bis-N-Alkylation (tBuOOC-PEG4)2-NH E->F Alkylation F->G H Step 5: Deprotection (HOOC-PEG4)2-N-CO-PEG3-N3 G->H Deprotection I N-(Azido-PEG3)-N-bis(PEG4-acid) H->I

Caption: Overall synthetic workflow for N-(Azido-PEG3)-N-bis(PEG4-acid).

Experimental Protocols

Step 1: Synthesis of tert-Butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate (HO-PEG4-COOtBu)

This step involves the protection of the carboxylic acid group of HO-PEG4-COOH as a tert-butyl ester.

Protocol:

  • To a solution of HO-PEG4-COOH (1.0 eq) in dichloromethane (B109758) (DCM, 10 mL/g), add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 2-(tert-butoxycarbonyl)oxy-imino-2-phenylacetonitrile (Boc-ON, 1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Reagent/SolventMolar Eq.PurityNotes
HO-PEG4-COOH1.0>95%
DCM-Anhydrous
DIPEA3.0>99%
Boc-ON1.5>98%
Product Yield: 85-95%
Step 2: Synthesis of tert-Butyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate (Br-PEG4-COOtBu)

The hydroxyl group of the protected PEG4 is converted to a bromide, a good leaving group for the subsequent alkylation.

Protocol:

  • Dissolve HO-PEG4-COOtBu (1.0 eq) in anhydrous DCM (10 mL/g) under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C.

  • Add triphenylphosphine (B44618) (PPh3, 1.5 eq) and then carbon tetrabromide (CBr4, 1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and purify by flash column chromatography on silica gel.

Reagent/SolventMolar Eq.PurityNotes
HO-PEG4-COOtBu1.0>95%
DCM-Anhydrous
PPh31.5>99%
CBr41.5>99%
Product Yield: 80-90%
Step 3: Synthesis of di-tert-Butyl 1,1'-(azanediyl)bis(3,6,9,12-tetraoxapentadecane-15-oate)

A central amine is bis-alkylated with the brominated protected PEG4 derivative.

Protocol:

  • Dissolve tert-butylamine (B42293) (1.0 eq) in anhydrous acetonitrile (B52724) (20 mL/g).

  • Add potassium carbonate (K2CO3, 3.0 eq) to the solution.

  • Add Br-PEG4-COOtBu (2.2 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 24-48 hours.

  • Monitor the reaction progress by LC-MS.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reagent/SolventMolar Eq.PurityNotes
tert-Butylamine1.0>99%
Acetonitrile-Anhydrous
K2CO33.0>99%
Br-PEG4-COOtBu2.2>95%
Product Yield: 60-75%
Step 4: Synthesis of N-(Azido-PEG3)-N-bis(PEG4-COOtBu)

The azido-PEG3 arm is introduced via an amide coupling reaction.

Protocol:

  • Dissolve Azido-PEG3-COOH (1.0 eq) in anhydrous DMF (10 mL/g).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the bis-alkylated amine intermediate from Step 3 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reagent/SolventMolar Eq.PurityNotes
Azido-PEG3-COOH1.0>95%
DMF-Anhydrous
HATU1.2>98%
DIPEA3.0>99%
Bis-alkylated amine1.1>95%
Product Yield: 70-85%
Step 5: Synthesis of N-(Azido-PEG3)-N-bis(PEG4-acid)

The final step is the deprotection of the tert-butyl esters to yield the free carboxylic acids.

Protocol:

  • Dissolve the protected product from Step 4 in a mixture of DCM and trifluoroacetic acid (TFA) (1:1 v/v, 10 mL/g).

  • Stir the solution at room temperature for 2-4 hours.[1]

  • Monitor the deprotection by LC-MS, observing the disappearance of the starting material and the appearance of the product.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (B28343) (3 x 10 mL) to remove residual TFA.

  • The crude product can be purified by preparative reverse-phase HPLC.

Reagent/SolventRatioPurityNotes
Protected Linker->95%
DCM/TFA1:1 v/vReagent Grade
Product Yield: >90%

Visualization of the Synthetic Pathway

Detailed_Synthesis cluster_step1 Step 1: Protection cluster_step2 Step 2: Bromination cluster_step3 Step 3: Bis-N-Alkylation cluster_step4 Step 4: Amide Coupling cluster_step5 Step 5: Deprotection S1_Start HO-PEG4-COOH S1_End HO-PEG4-COOtBu S1_Start->S1_End Boc-ON, DIPEA, DCM S2_Start HO-PEG4-COOtBu S2_End Br-PEG4-COOtBu S2_Start->S2_End CBr4, PPh3, DCM S3_Start2 Br-PEG4-COOtBu S3_Start1 t-Butylamine S3_End (tBuOOC-PEG4)2-NH S3_Start1->S3_End K2CO3, ACN S3_Start2->S3_End K2CO3, ACN S4_Start2 (tBuOOC-PEG4)2-NH S4_Start1 Azido-PEG3-COOH S4_End N-(Azido-PEG3)-N-bis(PEG4-COOtBu) S4_Start1->S4_End HATU, DIPEA, DMF S4_Start2->S4_End HATU, DIPEA, DMF S5_Start N-(Azido-PEG3)-N-bis(PEG4-COOtBu) S5_End N-(Azido-PEG3)-N-bis(PEG4-acid) S5_Start->S5_End TFA, DCM

Caption: Step-by-step synthesis of N-(Azido-PEG3)-N-bis(PEG4-acid).

Purification and Characterization

Purification:

Purification of PEGylated compounds can be challenging due to their physical properties.[2]

  • Flash Column Chromatography: Silica gel chromatography is suitable for the purification of intermediates. Given the polar nature of PEG compounds, a gradient elution with a polar solvent system (e.g., methanol (B129727) in dichloromethane or ethanol/isopropanol in chloroform) is often effective.

  • Preparative Reverse-Phase HPLC (RP-HPLC): This is the method of choice for the final purification of the highly polar product, N-(Azido-PEG3)-N-bis(PEG4-acid). A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is typically used.

  • Size-Exclusion Chromatography (SEC): SEC can be used to separate PEGylated molecules based on their hydrodynamic volume and is particularly useful for removing smaller impurities.[]

  • Ion-Exchange Chromatography (IEX): For the final product with two carboxylic acid groups, anion exchange chromatography can be an effective purification method.[2]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the intermediates and the final product. Key signals to monitor include the disappearance of the tert-butyl protons (a singlet around 1.4 ppm) during deprotection and the appearance of characteristic peaks for the PEG backbone and the azide-adjacent methylene (B1212753) group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the intermediates and the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the characteristic azide (B81097) stretch (around 2100 cm⁻¹).

Summary of Quantitative Data

The following table summarizes the expected yields for each step of the synthesis. These are representative values based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductRepresentative Yield (%)
1ProtectionHO-PEG4-COOHHO-PEG4-COOtBu85-95
2BrominationHO-PEG4-COOtBuBr-PEG4-COOtBu80-90
3Bis-N-Alkylationtert-Butylamine, Br-PEG4-COOtBu(tBuOOC-PEG4)2-NH60-75
4Amide CouplingAzido-PEG3-COOH, (tBuOOC-PEG4)2-NHN-(Azido-PEG3)-N-bis(PEG4-COOtBu)70-85
5DeprotectionN-(Azido-PEG3)-N-bis(PEG4-COOtBu)N-(Azido-PEG3)-N-bis(PEG4-acid)>90

This comprehensive guide provides a robust framework for the synthesis of N-(Azido-PEG3)-N-bis(PEG4-acid). The detailed protocols and visualizations are intended to facilitate the successful execution of this multi-step synthesis for researchers in the field of drug discovery and development.

References

"N-(Azido-PEG3)-N-bis(PEG4-acid) molecular weight and formula"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, N-(Azido-PEG3)-N-bis(PEG4-acid) is a versatile polyethylene (B3416737) glycol (PEG) linker used in a variety of bioconjugation and drug delivery applications. This technical guide provides a concise overview of its chemical properties and its role in advanced biochemical workflows.

Core Chemical Properties

N-(Azido-PEG3)-N-bis(PEG4-acid) is a branched PEG derivative featuring a terminal azide (B81097) group and two terminal carboxylic acid groups.[1][2] This trifunctional architecture allows for orthogonal conjugation strategies, making it a valuable tool in the construction of complex biomolecules.

PropertyValueReference
Molecular Formula C30H58N4O15[1][3][4]
Molecular Weight 714.8 g/mol [3][4]
Alternate Molecular Weight 714.81 g/mol [1][2]
CAS Number 2112731-54-9[3][4]

Functional Group Reactivity and Applications

The distinct chemical functionalities of N-(Azido-PEG3)-N-bis(PEG4-acid) enable specific conjugation reactions. The terminal azide group is primarily used in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[4][5] Specifically, the azide can react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like DBCO or BCN via strain-promoted alkyne-azide cycloaddition (SPAAC).

The two terminal carboxylic acid groups can be activated to react with primary amines, forming stable amide bonds.[1][2][4] This reaction is commonly employed to conjugate the linker to proteins, peptides, or other amine-containing molecules.

A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation.[5] The linker's ability to connect two different molecular entities makes it an ideal scaffold for PROTAC development.

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using N-(Azido-PEG3)-N-bis(PEG4-acid) typically involves a multi-step process where the linker bridges a ligand for the target protein and a ligand for an E3 ligase. The following diagram illustrates a generalized workflow.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Ligand Functionalization cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Final PROTAC Assembly Target_Ligand Target Protein Ligand (Alkyne-modified) PROTAC Final PROTAC Molecule Target_Ligand->PROTAC Click Chemistry (e.g., CuAAC) E3_Ligand E3 Ligase Ligand (Amine-containing) Activated_Linker EDC/NHS Activation of Carboxylic Acids E3_Ligand->Activated_Linker Amine Reaction Linker N-(Azido-PEG3)-N-bis(PEG4-acid) Linker->Activated_Linker Intermediate Linker-E3 Ligand Conjugate Activated_Linker->Intermediate Intermediate->PROTAC

References

An In-depth Technical Guide to the Solubility of N-(Azido-PEG3)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of N-(Azido-PEG3)-N-bis(PEG4-acid), a heterobifunctional PROTAC linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding the solubility of this linker is critical for its effective handling, reaction setup, and the purification of resulting conjugates.

Introduction to N-(Azido-PEG3)-N-bis(PEG4-acid)

N-(Azido-PEG3)-N-bis(PEG4-acid) is a valuable tool in drug discovery and development. It features a central tertiary amine branched to an azido-terminated polyethylene (B3416737) glycol (PEG) chain and two carboxyl-terminated PEG chains. The azide (B81097) group allows for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the terminal carboxylic acids can be activated to react with primary amines, forming stable amide bonds[1][2]. The PEG chains enhance the linker's hydrophilicity, which in turn can improve the solubility and pharmacokinetic properties of the final conjugate[3][4][5][6].

Chemical Structure:

  • Formula: C30H58N4O15[1]

  • Molecular Weight: 714.8 g/mol [1]

  • CAS Number: 2112731-54-9[1]

Solubility Profile

Table 1: Qualitative Solubility of N-(Azido-PEG3)-N-bis(PEG4-acid) and Structurally Similar PEG Linkers

SolventSolubilityRemarks
Aqueous Buffers (e.g., PBS) SolubleThe hydrophilic PEG chains and carboxylic acid groups promote solubility in aqueous media[1][6][7]. Solubility can be pH-dependent due to the carboxylic acid groups.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for dissolving PEG linkers and preparing stock solutions[3][8][9].
Dimethylformamide (DMF) SolubleFrequently used as a reaction solvent for bioconjugation with PEG linkers[3][8][9].
Dichloromethane (DCM) SolublePEGs are generally soluble in chlorinated solvents[8][9][10].
Chloroform SolubleAnother chlorinated solvent in which PEGs are typically soluble[8].
Water SolubleThe compound is described as an "aqueous soluble PEG linker"[1][9].
Methanol / Ethanol Less SolublePEGs generally exhibit lower solubility in alcohols compared to water or polar aprotic solvents[8][10].
Toluene (B28343) Less SolubleSolubility of PEGs in toluene is limited, though it can be increased by heating[8].
Diethyl Ether InsolublePEGs are generally not soluble in ether[8].

Note: This table is based on general information for PEG linkers and specific data for structurally similar molecules. Empirical testing is recommended for precise quantitative measurements.

Factors Influencing Solubility

Several factors can affect the solubility of N-(Azido-PEG3)-N-bis(PEG4-acid):

  • pH: The two carboxylic acid groups have pKa values in the range of 3-5. At pH values above their pKa, they will be deprotonated to carboxylates, increasing the molecule's polarity and enhancing its solubility in aqueous solutions.

  • Temperature: For some organic solvents where solubility is limited (e.g., toluene), increasing the temperature may improve dissolution[8]. However, care must be taken to avoid degradation of the molecule.

  • Salt Concentration: In aqueous solutions, high concentrations of salts can lead to a "salting-out" effect, potentially reducing the solubility of the PEG linker.

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of N-(Azido-PEG3)-N-bis(PEG4-acid) in a specific solvent.

Objective: To determine the approximate solubility of N-(Azido-PEG3)-N-bis(PEG4-acid) in a chosen solvent at a specific temperature.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-acid)

  • Selected solvent (e.g., water, PBS, DMSO)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Thermostatic shaker or water bath

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

Procedure:

  • Preparation of Saturated Solution:

    • Add a pre-weighed excess amount of N-(Azido-PEG3)-N-bis(PEG4-acid) to a known volume of the selected solvent in a vial.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture using a vortex mixer and then place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved N-(Azido-PEG3)-N-bis(PEG4-acid) using a calibrated analytical technique (e.g., HPLC with a suitable detector or UV-Vis if the molecule has a chromophore, though this specific linker does not have a strong one).

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Logical Workflow for Solubility Assessment

G start Start: Select Target Solvent prep Prepare Supersaturated Mixture (Excess Solute in Known Volume) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24h @ 25°C) prep->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate quantify Quantify Solute in Supernatant (e.g., HPLC) separate->quantify calculate Calculate Solubility (e.g., mg/mL) quantify->calculate end End: Solubility Determined calculate->end

Caption: Workflow for determining the solubility of a compound.

Practical Recommendations for Use

  • Stock Solutions: For ease of use in conjugation reactions, it is recommended to prepare a concentrated stock solution in an anhydrous polar aprotic solvent like DMSO or DMF[3]. These solvents are compatible with most bioconjugation reactions.

  • Hygroscopicity: Like other PEG-containing reagents, N-(Azido-PEG3)-N-bis(PEG4-acid) is likely hygroscopic and should be stored in a desiccated environment at the recommended temperature (typically -20°C) to prevent moisture absorption, which could affect its reactivity and weighing accuracy[8].

  • Aqueous Reactions: When using the linker in aqueous buffers for conjugation, ensure the pH is appropriately controlled to maintain solubility and optimize the reaction with the target biomolecule.

Signaling Pathway Visualization (Illustrative Example)

While this document focuses on solubility, the ultimate use of this linker is in creating conjugates, often PROTACs, which modulate signaling pathways. The diagram below illustrates a generalized PROTAC mechanism of action.

PROTAC_MoA cluster_ub Ubiquitination POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (Linker + Ligands) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Catalyzes Ub Ubiquitin Ub->Ternary Recruits Proteasome Proteasome PolyUb->Proteasome Recognized by Degradation POI Degradation Proteasome->Degradation Leads to

Caption: Generalized mechanism of action for a PROTAC.

By providing this detailed guide, we aim to equip researchers with the necessary information to effectively utilize N-(Azido-PEG3)-N-bis(PEG4-acid) in their research and development endeavors.

References

An In-depth Technical Guide on the Mechanism of Action of N-(Azido-PEG3)-N-bis(PEG4-acid) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Heterobifunctional and branched linkers are pivotal in the development of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the structure, mechanism of action, and application of the trifunctional linker, N-(Azido-PEG3)-N-bis(PEG4-acid). We will dissect the distinct functionalities of its azide (B81097) and dual carboxylic acid moieties, detail the chemical principles underlying their respective conjugation strategies, and provide standardized experimental protocols. The advantageous properties conferred by the polyethylene (B3416737) glycol (PEG) backbone will also be discussed. This document serves as a core resource for scientists leveraging advanced PEG linkers in therapeutic and diagnostic development pipelines.

Introduction to N-(Azido-PEG3)-N-bis(PEG4-acid)

N-(Azido-PEG3)-N-bis(PEG4-acid) is a branched, water-soluble PEG linker designed for advanced bioconjugation applications.[1][2] Its molecular structure features three distinct reactive sites: a terminal azide group (-N₃) and two terminal carboxylic acid groups (-COOH). This unique architecture allows for the sequential and site-specific conjugation of multiple molecular entities.

The polyethylene glycol (PEG) chains that constitute the linker's backbone are not merely spacers. They play a crucial role in improving the physicochemical properties of the resulting conjugate. Key benefits of PEGylation include enhanced aqueous solubility, increased stability against enzymatic degradation, prolonged circulation half-life, and reduced immunogenicity.[3][4][5][6]

Key Structural Features:

  • Azide Group (-N₃): A versatile functional group for bioorthogonal "click chemistry" reactions.[7]

  • Two Carboxylic Acid Groups (-COOH): Enable covalent linkage to primary amines, which are abundant on the surface of proteins and peptides (e.g., the ε-amino group of lysine (B10760008) residues).[1]

  • Branched PEG Backbone: Provides a defined three-dimensional structure, enhances solubility, and offers precise spatial control between conjugated molecules.

Core Mechanisms of Action in Bioconjugation

The trifunctional nature of this linker allows for two distinct and orthogonal conjugation chemistries to be employed.

Amine Conjugation via Carboxylic Acid Groups

The two carboxylic acid terminals react with primary amines on biomolecules to form stable amide bonds. This reaction is not spontaneous and requires a chemical activation step, most commonly achieved using a carbodiimide (B86325) crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9]

The mechanism is a two-step process:

  • Activation: EDC reacts with the carboxylic acid groups on the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.[8][10]

  • Stabilization and Coupling: This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To improve efficiency, NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[10][11][12] This NHS ester then efficiently reacts with a primary amine on the target biomolecule, forming a stable amide bond and releasing the NHS byproduct.[13] The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[13][14]

EDC_NHS_Mechanism Linker_COOH Linker-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Linker_COOH->O_Acylisourea EDC EDC NHS_Ester Linker-NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester NHS_reagent NHS Final_Conjugate Linker-CO-NH-Biomolecule (Stable Amide Bond) NHS_Ester->Final_Conjugate + Biomolecule-NH₂ Biomolecule_NH2 Biomolecule-NH₂ (Primary Amine)

Mechanism of EDC/NHS mediated amide bond formation.
Bioorthogonal Ligation via the Azide Group

The azide group serves as a handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility under mild, aqueous conditions.[15] This allows for the attachment of a second molecule without interfering with the functionality of the first biomolecule conjugated via the acid arms. The two most common types of click chemistry involving azides are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative, the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a stable triazole.[7] This method is particularly advantageous for in vivo applications as it avoids the potential cytotoxicity of a copper catalyst.

Click_Chemistry_Mechanism Linker_N3 Linker-N₃ (Azide) Triazole_Linkage Linker-Triazole-Molecule (Stable Covalent Bond) Linker_N3->Triazole_Linkage SPAAC (Copper-Free) or CuAAC (Cu(I) catalyst) Molecule_Alkyne Molecule-Alkyne (e.g., DBCO, BCN)

General mechanism of Azide-Alkyne Click Chemistry.

Experimental Design and Data

Successful bioconjugation requires careful optimization of reaction parameters. While specific yields and kinetics are system-dependent, the following table summarizes key variables and typical conditions for the chemistries involved.

ParameterEDC/NHS CouplingStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
pH Activation (EDC): 4.5-6.0Coupling (NHS ester): 7.2-8.5[13]Generally pH insensitive, typically performed in physiological buffers (pH 6.5-8.5).
Temperature 4°C to Room Temperature (20-25°C).[14]4°C to 37°C.
Molar Ratio Molar excess of Linker/EDC/NHS to biomolecule (e.g., 10-50 fold excess) is common to drive the reaction.[16]Near-equimolar or slight excess (1.1-5 fold) of the alkyne-modified molecule to the azide-linker.
Reaction Time Activation: 15-30 min.Coupling: 1-4 hours to overnight.[14][16]Highly variable based on the specific strained alkyne used; can range from minutes to several hours.
Buffers Activation: MES buffer.Coupling: Phosphate, Borate, or Bicarbonate buffers.[13] Avoid amine-containing buffers like Tris.PBS, HEPES, or other non-nucleophilic buffers are suitable.
Quenching Add Tris, glycine, or hydroxylamine (B1172632) to consume unreacted NHS esters.[8][14]Not typically required due to the high specificity of the reaction.

Detailed Experimental Protocols

This section provides a generalized two-stage protocol for conjugating an amine-containing biomolecule (e.g., an antibody) and an alkyne-modified payload using N-(Azido-PEG3)-N-bis(PEG4-acid).

General Experimental Workflow

The overall strategy involves first attaching the linker to a primary biomolecule via its carboxylic acid arms, purifying the intermediate, and then "clicking" a second molecule of interest onto the azide handle.

Experimental_Workflow Start Start Materials: - Biomolecule-NH₂ - Linker - Alkyne-Payload Step1 Step 1: EDC/NHS Activation Activate Linker's -COOH groups Start->Step1 Step2 Step 2: Amine Conjugation React activated Linker with Biomolecule-NH₂ Step1->Step2 Purify1 Purification 1 (e.g., SEC, Dialysis) Remove excess linker Step2->Purify1 Intermediate Intermediate Product: Biomolecule-Linker-N₃ Purify1->Intermediate Step3 Step 3: Click Chemistry (SPAAC) React Intermediate with Alkyne-Payload Intermediate->Step3 Purify2 Purification 2 (e.g., SEC, HIC) Remove excess payload Step3->Purify2 Final_Product Final Conjugate: Biomolecule-Linker-Payload Purify2->Final_Product

General workflow for dual conjugation.
Protocol: Stage 1 - EDC/NHS Conjugation to a Primary Amine

This protocol describes the covalent attachment of the linker to an amine-containing biomolecule.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-acid)

  • Amine-containing biomolecule (e.g., antibody at 5-10 mg/mL)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES, pH 6.0[17]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification equipment (e.g., Size-Exclusion Chromatography (SEC) column or dialysis cassettes)

Procedure:

  • Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in cold Activation Buffer.

  • Biomolecule Preparation: Ensure the biomolecule is in an amine-free buffer (e.g., PBS). Exchange buffer if necessary.

  • Linker Activation:

    • Dissolve N-(Azido-PEG3)-N-bis(PEG4-acid) in Activation Buffer.

    • Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS relative to the amount of biomolecule to be conjugated.[16]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Add a 10- to 20-fold molar excess of the activated linker solution to the biomolecule solution.[16]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[14]

  • Quenching: Add Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.[14]

  • Purification: Remove excess linker and reaction byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm conjugation and determine the degree of labeling using methods such as mass spectrometry (for smaller molecules) or Hydrophobic Interaction Chromatography (HIC) for antibodies.[18][19]

Protocol: Stage 2 - SPAAC "Click" Reaction

This protocol describes the attachment of a strained alkyne-containing payload to the azide-functionalized biomolecule from Stage 1.

Materials:

  • Azide-functionalized biomolecule (from Stage 1)

  • Strained alkyne-modified payload (e.g., DBCO-drug) dissolved in a compatible solvent like DMSO.

  • Reaction Buffer: PBS, pH 7.4

  • Purification equipment (e.g., SEC or HIC column)

Procedure:

  • Payload Preparation: Dissolve the alkyne-payload in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Click Reaction:

    • To the solution of the azide-functionalized biomolecule, add a 2- to 5-fold molar excess of the alkyne-payload stock solution.[20] Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <10% v/v) to maintain protein integrity.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.[20] Reaction times should be optimized.

  • Purification: Purify the final conjugate to remove unreacted payload and other reagents using an appropriate chromatography method (e.g., SEC or HIC).

  • Final Characterization: Analyze the final product to determine purity, aggregation status, and the final drug-to-biomolecule ratio.

Conclusion

N-(Azido-PEG3)-N-bis(PEG4-acid) is a sophisticated and versatile chemical tool for creating complex, multifunctional bioconjugates. Its branched structure and dual-reactivity, combining robust EDC/NHS chemistry for amine coupling with highly specific bioorthogonal click chemistry, provide researchers with a powerful platform for drug development. The integrated PEG backbone further enhances the properties of the final conjugate, making this linker an excellent choice for the synthesis of next-generation therapeutics and diagnostics. A thorough understanding of its mechanisms of action and the careful optimization of reaction protocols are critical to harnessing its full potential.

References

N-(Azido-PEG3)-N-bis(PEG4-acid): A Technical Guide to a Branched PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key features of N-(Azido-PEG3)-N-bis(PEG4-acid), a branched, polyethylene (B3416737) glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative performance data for PROTACs utilizing this particular linker is not extensively published, this document outlines its core chemical attributes, potential advantages conferred by its unique structure, and generalized experimental protocols for its application in PROTAC development.

Core Features and Chemical Properties

N-(Azido-PEG3)-N-bis(PEG4-acid) is a heterobifunctional linker designed to connect a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand. Its structure incorporates several key functional groups that are instrumental in the modular assembly of PROTACs.

The defining characteristic of this linker is its branched architecture, featuring a central nitrogen atom from which three PEG chains extend. One chain is terminated with an azide (B81097) group, while the other two terminate with carboxylic acid groups. This trivalent nature offers unique possibilities for PROTAC design compared to traditional linear linkers.

Table 1: Chemical and Physical Properties of N-(Azido-PEG3)-N-bis(PEG4-acid)

PropertyValueSource(s)
Chemical Formula C30H58N4O15[1][2]
Molecular Weight 714.8 g/mol [1][2]
CAS Number 2112731-54-9[1][2]
Appearance White to off-white solid or oil-
Solubility Soluble in water and most organic solvents[1]
Purity Typically >95%[2]
Storage -20°C for long-term storage[1]

Key Advantages in PROTAC Design

The unique branched structure of N-(Azido-PEG3)-N-bis(PEG4-acid) presents several potential advantages in the development of novel PROTACs:

  • Enhanced Solubility and Pharmacokinetics: The polyethylene glycol (PEG) chains contribute to the overall hydrophilicity of the linker.[3][4][5] This can improve the solubility of the resulting PROTAC, a common challenge in drug development, and may lead to improved pharmacokinetic properties.[5]

  • Versatile Conjugation Chemistry: The linker possesses two types of reactive functional groups:

    • Azide Group: Enables covalent linkage to an alkyne-functionalized molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction.[6] It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctyne-containing molecules.[6]

    • Carboxylic Acid Groups: The two terminal carboxylic acids can be readily coupled with primary or secondary amines on a target ligand or E3 ligase ligand to form stable amide bonds, typically using standard peptide coupling reagents.[1]

  • Potential for Trivalent PROTACs and Enhanced Avidity: The branched structure allows for the attachment of multiple ligands. This opens the possibility of creating trivalent PROTACs, which could, for example, bind to two target proteins and one E3 ligase, or one target protein and two E3 ligase molecules. Research on trivalent PROTACs suggests that such constructs can enhance protein degradation through increased avidity and positive cooperativity in the formation of the ternary complex.[7][8]

Experimental Protocols

The following are generalized protocols for the synthesis of a PROTAC using N-(Azido-PEG3)-N-bis(PEG4-acid). Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and reagents) is essential for specific applications.

Amide Bond Formation with Carboxylic Acid Groups

This protocol describes the coupling of a molecule containing a primary amine (e.g., an E3 ligase ligand) to one or both of the carboxylic acid groups of the linker.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-acid)

  • Amine-containing molecule (Ligand-NH2)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA, TEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve N-(Azido-PEG3)-N-bis(PEG4-acid) (1 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Add the peptide coupling reagent (1.1 equivalents per carboxylic acid to be reacted) and the non-nucleophilic base (2-3 equivalents per carboxylic acid).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid(s).

  • Add the amine-containing molecule (1.1 equivalents per carboxylic acid) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or preparative HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an alkyne-containing molecule (e.g., a warhead) to the azide group of the linker.

Materials:

  • Azide-functionalized intermediate from the previous step

  • Alkyne-containing molecule (Ligand-Alkyne)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of t-BuOH/H2O, DMF, or DMSO)

Procedure:

  • Dissolve the azide-functionalized intermediate (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • In another separate vial, prepare an aqueous solution of CuSO4·5H2O (e.g., 100 mM).

  • Degas the reaction mixture containing the azide and alkyne by bubbling with nitrogen or argon for 15-30 minutes.

  • Add the sodium ascorbate solution (0.2-0.5 equivalents) to the reaction mixture, followed by the CuSO4·5H2O solution (0.1 equivalents).

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction with water and extract with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC or flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate the general mechanism of PROTAC action and a synthetic workflow utilizing N-(Azido-PEG3)-N-bis(PEG4-acid).

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds E3_Ligase->POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_workflow Synthetic Workflow for a PROTAC using N-(Azido-PEG3)-N-bis(PEG4-acid) start Starting Materials linker N-(Azido-PEG3)-N-bis(PEG4-acid) start->linker ligand_a Amine-containing E3 Ligase Ligand start->ligand_a ligand_b Alkyne-containing Target Ligand (Warhead) start->ligand_b step1 Step 1: Amide Coupling (e.g., HATU, DIPEA in DMF) linker->step1 ligand_a->step1 step2 Step 2: CuAAC 'Click' Chemistry (e.g., CuSO4, Na-Ascorbate) ligand_b->step2 intermediate Azide-Linker-E3 Ligase Intermediate step1->intermediate intermediate->step2 final_protac Final PROTAC Molecule step2->final_protac purification Purification (HPLC) final_protac->purification

Caption: Logical workflow for PROTAC synthesis.

Conclusion

N-(Azido-PEG3)-N-bis(PEG4-acid) is a versatile and promising linker for the development of next-generation PROTACs. Its branched, PEGylated structure offers potential benefits in terms of solubility and pharmacokinetic properties, while its orthogonal reactive handles allow for flexible and modular PROTAC assembly. The trivalent nature of this linker opens up exciting possibilities for the design of multi-specific or higher-avidity degraders. Further research and publication of quantitative data will be crucial to fully elucidate the advantages and optimal applications of this branched linker in targeted protein degradation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Branched PEG Linkers

The covalent conjugation of Polyethylene Glycol (PEG) to molecules, a process known as PEGylation, is a cornerstone strategy in pharmaceutical sciences for improving the therapeutic potential of drugs, proteins, and nanoparticles.[1][2] By enhancing solubility, stability, and circulation half-life while reducing immunogenicity, PEG linkers address many of the pharmacokinetic challenges in drug development.[][4] While linear PEGs have been widely used, branched PEG linkers represent a significant advancement, offering superior steric hindrance and unique physicochemical properties that further augment therapeutic performance.[5][6]

This guide provides a detailed exploration of the core physicochemical properties of branched PEG linkers, their impact on drug delivery, and the experimental protocols used for their characterization.

Core Physicochemical Properties: Branched vs. Linear Architectures

The shift from linear to branched PEG architectures—such as Y-shaped or multi-arm structures—introduces significant changes in the molecule's three-dimensional conformation and its interaction with the biological environment.[2][] These structural differences are the basis for the enhanced performance of branched PEG conjugates.

Hydrodynamic Volume and Molecular Size

A key determinant of a polymer's in vivo fate is its hydrodynamic radius (Rₕ), or the effective size it occupies as it tumbles in solution. Due to their three-dimensional structure, branched PEGs typically exhibit a larger hydrodynamic volume compared to linear PEGs of the same molecular weight.[8] This increased effective size is crucial for reducing the rate of renal clearance, as molecules with a larger hydrodynamic radius are less efficiently filtered by the glomerulus.[8][9] This directly contributes to a longer circulation half-life.[8] While some studies have found no significant difference in the viscosity radii between branched and linear PEG-proteins of the same total molecular weight, the branched structure is still credited with providing superior protection and prolonged action.[8][10]

AnalyteAttached PEG (kDa)MethodHydrodynamic Radius (Rₕ) (nm)Reference
Interferon-α-2b (unconjugated)N/ADLS~2.0[11]
PEG-Interferon-α-2b10 (Linear)DLS5.7[11]
PEG-Interferon-α-2b20 (Linear)DLS7.4[11]
PEG-Interferon-α-2b30 (Linear)DLS9.1[11]
Human Serum Albumin (HSA)5 (Linear)SEC4.23[10]
PEG-HSA10 (Linear)SEC5.22[10]
PEG-HSA20 (Linear)SEC6.17[10]
PEG-HSA20 (Branched)SEC6.45[10]

Table 1: Comparison of Hydrodynamic Radii for proteins conjugated with linear and branched PEGs. Data is compiled from studies using Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC).

Protein Binding, Stability, and Immunogenicity

The primary advantage of PEGylation is the creation of a "stealth" effect, where the hydrophilic PEG chains form a hydration layer that shields the conjugated molecule from opsonization (binding by plasma proteins) and recognition by the immune system.[5][12] Branched PEGs excel in this role due to their higher segment density and more effective surface shielding.[6]

This enhanced steric hindrance provides several key benefits:

  • Reduced Protein Adsorption : Studies on nanoparticles have shown that branched PEG coatings can be more effective at limiting serum protein adsorption compared to linear PEGs.[5]

  • Improved Enzymatic Stability : The dense protective layer offered by branched PEGs provides superior stability against enzymatic degradation.[1][2]

  • Lower Immunogenicity : By effectively masking antigenic epitopes, branched PEGs can significantly reduce the immunogenicity of therapeutic proteins and nanoparticles.[2][]

Solubility and Viscosity

PEG is renowned for its high water solubility, a property that is critical for the formulation of poorly soluble drug candidates.[4][13] Branched PEGs maintain and can even enhance this hydrophilicity.[8] The viscosity of PEG solutions is dependent on molecular weight, concentration, and architecture.[14][15] While PEGylation can increase the viscosity of a drug formulation, especially with bifunctional PEGs that may cause cross-linking, this is a critical parameter to control during formulation development.[2]

Logical Relationship: Impact of PEG Branching on Pharmacokinetics

The unique physicochemical properties of branched PEG linkers directly translate into an improved pharmacokinetic (PK) profile for the conjugated drug. The diagram below illustrates the cause-and-effect relationship from molecular structure to systemic behavior.

G A Branched PEG Architecture B Increased Steric Hindrance & Segment Density A->B C Superior Shielding Effect B->C G Increased Hydrodynamic Volume B->G D Reduced Protein Binding (Opsonization) C->D E Reduced Enzymatic Degradation C->E F Reduced Immunogenicity C->F H Decreased Renal Clearance I Longer Circulation Half-Life G->H H->I J Improved PK/PD Profile & Therapeutic Efficacy I->J

Caption: Logical flow from branched PEG structure to improved therapeutic efficacy.

Experimental Protocols for Characterization

Thorough characterization is essential to ensure the quality, consistency, and performance of branched PEG-conjugated molecules. The following section details common experimental methodologies.

Experimental Workflow: General Characterization of Branched PEGs

The synthesis and subsequent analysis of branched PEG linkers follow a logical progression to confirm structure and purity before their use in bioconjugation.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A React Primary Amine-PEG with Multifunctional Initiator B Polymerization & Crosslinking A->B C Dialysis or Column Chromatography B->C D NMR Spectroscopy (Structure, Branching Degree) C->D E Mass Spectrometry (MS) (Molecular Weight) C->E F Gel Permeation Chromatography (GPC/SEC) (MW, Polydispersity) C->F

Caption: General workflow for the synthesis and characterization of branched PEGs.

Protocol 1: Synthesis and Purification of Branched PEGs

This protocol provides a general methodology for synthesizing branched PEGs, which can be adapted based on the desired core molecule and number of arms.[]

  • Synthesis of Bifunctional PEGs : React PEG monomers with a bifunctional linker (e.g., diisocyanate) to create PEGs with two reactive end groups.

  • Polymerization : Polymerize the bifunctional PEGs using a crosslinking agent, such as a trifunctional linker or a multifunctional monomer, to form the branched structure with multiple arms emanating from a central core.

  • Purification : Remove unreacted monomers, linkers, and byproducts.

    • Dialysis : Use a semi-permeable membrane to separate the larger branched PEG polymers from smaller impurities based on molecular weight cutoff.

    • Column Chromatography : Employ size-exclusion or ion-exchange chromatography to purify the synthesized polymer.

  • Characterization : Confirm the structure and purity of the final product.

    • NMR Spectroscopy : To determine the molecular weight, degree of branching, and overall architecture.

    • Mass Spectrometry (MS) : To confirm the molecular weight of the polymer.

    • Gel Permeation Chromatography (GPC) : To determine the molecular weight distribution and polydispersity index (PDI).

Protocol 2: Determination of Hydrodynamic Radius via Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution. It is a common method for determining the hydrodynamic radius of PEGylated proteins.[8][10]

  • System Preparation : Use an HPLC system equipped with a suitable SEC column (e.g., TSK-gel G3000SWXL) and a UV or refractive index detector. Equilibrate the column with an appropriate mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Calibration : Prepare a series of protein standards with known molecular weights and hydrodynamic radii (e.g., thyroglobulin, γ-globulin, ovalbumin, myoglobin).

  • Standard Injection : Inject each standard onto the column and record its retention time (Vₑ). Also, determine the void volume (V₀) using a large, excluded molecule (e.g., Blue Dextran) and the total column volume (Vₜ) with a small, fully included molecule (e.g., acetone).

  • Calibration Curve : Calculate the distribution coefficient (Kₐᵥ) for each standard using the formula: Kₐᵥ = (Vₑ - V₀) / (Vₜ - V₀). Plot Kₐᵥ against the known hydrodynamic radius for each standard to generate a calibration curve.

  • Sample Analysis : Inject the purified branched PEG-conjugate sample onto the column and record its retention time.

  • Rₕ Determination : Calculate the Kₐᵥ of the sample and use the calibration curve to determine its corresponding hydrodynamic radius.

Protocol 3: Assessment of Protein Adsorption on PEGylated Nanoparticles

This protocol is adapted from methods used to evaluate the "stealth" properties of PEGylated nanoparticles by quantifying the amount of protein that adsorbs to their surface from serum.[5]

  • Nanoparticle Preparation : Synthesize or procure non-PEGylated (control) and branched-PEGylated nanoparticles. Disperse the nanoparticles in a suitable buffer (e.g., PBS).

  • Incubation with Serum : Mix a known concentration of nanoparticles with fetal bovine serum (FBS) or human serum to a final serum concentration of 10-50%. Incubate the mixture at 37°C for a defined period (e.g., 1-24 hours) with gentle agitation.

  • Separation of Nanoparticles : Pellet the nanoparticles by centrifugation at a speed sufficient to separate them from the serum solution (e.g., 14,000 x g for 30 minutes).

  • Washing : Carefully remove the supernatant and wash the nanoparticle pellet multiple times with cold PBS to remove any unbound or loosely associated proteins. Resuspend and re-centrifuge between each wash.

  • Protein Quantification : After the final wash, resuspend the nanoparticle pellet. Quantify the total amount of adsorbed protein using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions.

  • Data Analysis : Compare the amount of protein adsorbed per unit of nanoparticles for the branched-PEGylated samples against the non-PEGylated controls. A significant reduction in adsorbed protein indicates effective shielding by the branched PEG layer.

References

Heterotrifunctional PEG Linkers for Advanced Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing the precision and efficacy of drug delivery systems. Antibody-drug conjugates (ADCs) have emerged as a powerful class of biopharmaceuticals, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which connects the antibody to the drug payload, is a critical component that dictates the stability, pharmacokinetics, and ultimate therapeutic index of the ADC. While bifunctional linkers have been the cornerstone of ADC development, heterotrifunctional polyethylene (B3416737) glycol (PEG) linkers are now paving the way for next-generation drug delivery platforms, including dual-drug ADCs. This technical guide provides an in-depth exploration of heterotrifunctional PEG linkers, covering their synthesis, characterization, and applications in sophisticated drug delivery systems.

Core Concepts: The Advantage of Three Arms

Heterotrifunctional linkers possess three distinct reactive functional groups, enabling the orthogonal conjugation of three different molecules. In the context of drug delivery, this typically involves:

  • An antibody-reactive group: For site-specific attachment to the targeting monoclonal antibody.

  • Two distinct drug-reactive groups: Allowing for the conjugation of two different drug payloads.

The incorporation of a polyethylene glycol (PEG) spacer is crucial for improving the physicochemical properties of the resulting conjugate. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that can enhance the solubility of hydrophobic drugs, reduce aggregation, and prolong the circulation half-life of the ADC.[1][2][3]

The ability to conjugate two different payloads onto a single antibody opens up new therapeutic possibilities.[4] By delivering a combination of drugs with complementary mechanisms of action, dual-drug ADCs can potentially overcome drug resistance, achieve synergistic anti-tumor effects, and broaden the therapeutic window.[4][5]

Synthesis of Heterotrifunctional PEG Linkers

The synthesis of a heterotrifunctional PEG linker requires a strategic approach to introduce three orthogonal reactive groups. A common strategy involves a core scaffold, often incorporating a PEG chain, which is sequentially modified. An example of a synthetic workflow is outlined below, employing thiol-maleimide chemistry for antibody conjugation, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the first drug, and oxime ligation for the second drug.[4][6]

Logical Workflow for Heterotrifunctional Linker Synthesis

G Synthesis of a Heterotrifunctional PEG Linker Start PEG diol Step1 Monofunctionalization (e.g., with Azide) Start->Step1 Intermediate1 Azido-PEG-OH Step1->Intermediate1 Step2 Activation of Hydroxyl (e.g., Mesylation) Intermediate1->Step2 Intermediate2 Azido-PEG-OMs Step2->Intermediate2 Step3 Introduction of second functional group (e.g., Aminooxy) Intermediate2->Step3 Intermediate3 Azido-PEG-ONH2 Step3->Intermediate3 Step4 Introduction of third functional group (e.g., Maleimide) Intermediate3->Step4 FinalProduct Azido-PEG-Aminooxy- Maleimide Linker Step4->FinalProduct G Mechanism of Action of a Dual-Drug ADC ADC Dual-Drug ADC Binding Binding ADC->Binding 1 Receptor Tumor Antigen (e.g., HER2) Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2 Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3 DrugRelease Linker Cleavage & Drug Release Lysosome->DrugRelease 4 Drug1 Drug 1 (e.g., MMAE) DrugRelease->Drug1 Drug2 Drug 2 (e.g., PBD) DrugRelease->Drug2 Target1 Microtubule Disruption Drug1->Target1 5a Target2 DNA Alkylation Drug2->Target2 5b Apoptosis Apoptosis (Cell Death) Target1->Apoptosis Target2->Apoptosis

References

An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG4-acid) for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterotrifunctional PEG linker, N-(Azido-PEG3)-N-bis(PEG4-acid), a versatile tool in the field of bioconjugation and drug development. Its unique architecture, featuring a central nitrogen atom derivatized with one azido-terminated polyethylene (B3416737) glycol (PEG) chain and two carboxylic acid-terminated PEG chains, enables the precise assembly of complex molecular constructs. This linker has gained significant traction in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Physicochemical and General Properties

N-(Azido-PEG3)-N-bis(PEG4-acid) is a branched, water-soluble PEG derivative designed for advanced bioconjugation. The azide (B81097) group serves as a reactive handle for "click chemistry," while the two terminal carboxylic acids can be conjugated to amine-containing molecules. The PEG spacers enhance the solubility and bioavailability of the resulting conjugates, reduce steric hindrance, and can improve pharmacokinetic profiles.[1][2][3][4]

PropertyValueSource(s)
Chemical Formula C₃₀H₅₈N₄O₁₅[1][5]
Molecular Weight 714.8 g/mol [1][5]
CAS Number 2112731-54-9[1][5]
Appearance White to off-white solid or oil
Purity Typically >95% (as determined by HPLC and/or NMR)[1][5]
Solubility Soluble in water, DMSO, DMF, and DCM[6]
Storage Conditions Store at -20°C, protected from light[1][7]

Core Applications in Click Chemistry

The primary utility of N-(Azido-PEG3)-N-bis(PEG4-acid) lies in its azide functionality, which allows for highly efficient and specific covalent bond formation with alkyne-containing molecules via click chemistry. This bioorthogonal reaction is exceptionally well-suited for biological applications due to its high selectivity and the absence of side reactions with biological functional groups.[8]

Two main types of click chemistry are employed with this linker:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to unite the azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole linkage. This is the most common and well-established form of click chemistry.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain in these molecules allows the reaction to proceed rapidly without the need for a catalyst.

Experimental Protocols

The following protocols provide a general framework for the use of N-(Azido-PEG3)-N-bis(PEG4-acid) in bioconjugation. Optimization of reaction conditions (e.g., stoichiometry, concentration, reaction time) is recommended for each specific application.

Amine Coupling via Carboxylic Acid Groups

The two carboxylic acid moieties can be coupled to primary amines on a target molecule (e.g., a protein, peptide, or small molecule) using standard carbodiimide (B86325) chemistry.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-acid)

  • Molecule with primary amine(s)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Anhydrous DMSO or DMF

Procedure:

  • Activation of Carboxylic Acids:

    • Dissolve N-(Azido-PEG3)-N-bis(PEG4-acid) in anhydrous DMSO or DMF.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or sulfo-NHS) for each carboxylic acid group to be activated.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated N-(Azido-PEG3)-N-bis(PEG4-acid) solution to the amine-containing molecule. A molar excess of the activated linker may be required.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Add the Quenching Solution to stop the reaction.

    • Purify the resulting azide-functionalized conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized conjugate.

Materials:

  • Azide-functionalized conjugate

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA, TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized conjugate in the Reaction Buffer.

    • Dissolve the alkyne-containing molecule in DMSO or DMF.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and the copper ligand (e.g., 50 mM in DMSO/water).

  • Click Reaction:

    • To the azide-functionalized conjugate, add the alkyne-containing molecule (typically 1.5-5 equivalents).

    • Add the copper ligand to the reaction mixture.

    • Add CuSO₄ to the reaction mixture.

    • Initiate the reaction by adding sodium ascorbate.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate using methods such as SEC or HPLC to remove excess reagents and the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a strained alkyne (e.g., DBCO- or BCN-containing molecule) to the azide-functionalized conjugate.

Materials:

  • Azide-functionalized conjugate

  • Strained alkyne-containing molecule (e.g., DBCO-functionalized)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized conjugate in the Reaction Buffer.

    • Dissolve the strained alkyne-containing molecule in DMSO or DMF.

  • Click Reaction:

    • Add the strained alkyne-containing molecule (typically 1.5-3 equivalents) to the azide-functionalized conjugate.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the final conjugate using appropriate methods like SEC or HPLC to remove any unreacted strained alkyne.

Visualization of Workflows and Pathways

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using N-(Azido-PEG3)-N-bis(PEG4-acid) typically involves a multi-step process. First, the linker is conjugated to the E3 ligase ligand and the target protein ligand. In this example, one carboxylic acid is coupled to the E3 ligase ligand and the other to a protecting group, followed by a click reaction with the target protein ligand.

PROTAC_Synthesis_Workflow Linker N-(Azido-PEG3)- N-bis(PEG4-acid) Activated_Linker Activated Linker (NHS Ester) Linker->Activated_Linker EDC, NHS E3_Ligand E3 Ligase Ligand (with Amine) Intermediate1 Linker-E3 Ligand Conjugate E3_Ligand->Intermediate1 Protecting_Group Protecting Group (e.g., for Amine) Activated_Linker->Intermediate1 Amine Coupling PROTAC Final PROTAC Intermediate1->PROTAC Click Chemistry (CuAAC or SPAAC) Target_Ligand Target Protein Ligand (with Alkyne) Target_Ligand->PROTAC

Caption: PROTAC Synthesis Workflow.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub_TargetProtein Ubiquitinated Target Protein Ubiquitination->Ub_TargetProtein Ubiquitin Transfer Proteasome Proteasome Ub_TargetProtein->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC Mechanism of Action.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

In ADC synthesis, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. This targeted delivery enhances the therapeutic window of the drug.

ADC_Synthesis_Workflow Antibody Antibody (with Amine) Antibody_Linker Antibody-Linker Conjugate Antibody->Antibody_Linker Amine Coupling Linker N-(Azido-PEG3)- N-bis(PEG4-acid) Activated_Linker Activated Linker (NHS Ester) Linker->Activated_Linker EDC, NHS Activated_Linker->Antibody_Linker ADC Final ADC Antibody_Linker->ADC Click Chemistry (CuAAC or SPAAC) Drug Cytotoxic Drug (with Alkyne) Drug->ADC

Caption: ADC Synthesis Workflow.

Conclusion

N-(Azido-PEG3)-N-bis(PEG4-acid) is a powerful and versatile heterotrifunctional linker that facilitates the construction of complex bioconjugates. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, makes it an invaluable tool for researchers in drug discovery and development. The methodologies and conceptual frameworks provided in this guide are intended to serve as a foundation for the rational design and synthesis of next-generation therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Trivalent PROTACs using N-(Azido-PEG3)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] This is achieved by co-opting the cell's natural ubiquitin-proteasome system.[2][3] A PROTAC molecule is typically bifunctional, composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6]

Recent advancements in PROTAC design have explored the development of trivalent PROTACs, which can offer enhanced binding avidity, improved degradation efficiency, and the potential for dual-targeting or the incorporation of imaging agents.[7][8][9] The trifunctional linker, N-(Azido-PEG3)-N-bis(PEG4-acid), is a versatile building block for the synthesis of such trivalent PROTACs. This linker possesses three distinct functional handles: an azide (B81097) group for facile and efficient "click chemistry" conjugation, and two carboxylic acid groups for the formation of stable amide bonds.[10][11] The polyethylene (B3416737) glycol (PEG) chains enhance the solubility and pharmacokinetic properties of the final PROTAC molecule.

This document provides detailed application notes and experimental protocols for the synthesis of a trivalent PROTAC using the N-(Azido-PEG3)-N-bis(PEG4-acid) linker.

Chemical Properties of N-(Azido-PEG3)-N-bis(PEG4-acid)

PropertyValue
Molecular Formula C₃₀H₅₈N₄O₁₅
Molecular Weight 714.80 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and water
Functional Groups 1 x Azide (-N₃), 2 x Carboxylic Acid (-COOH)
Purity ≥95%
Storage -20°C, desiccated

PROTAC Synthesis Strategy

The synthesis of a trivalent PROTAC using N-(Azido-PEG3)-N-bis(PEG4-acid) is a modular process involving two key chemical transformations:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group of the linker is reacted with an alkyne-functionalized POI ligand to form a stable triazole linkage.[9] This "click chemistry" reaction is highly efficient and bioorthogonal, proceeding under mild conditions with high yields.[12]

  • Amide Bond Formation: The two carboxylic acid groups of the linker are coupled with amine-functionalized E3 ligase ligands (or other desired moieties) using a peptide coupling reagent such as HATU in the presence of a non-nucleophilic base like DIPEA.[13][14]

A sequential approach is recommended to ensure the controlled assembly of the trivalent PROTAC. Typically, the CuAAC reaction is performed first, followed by the double amide bond formation.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized POI ligand to the N-(Azido-PEG3)-N-bis(PEG4-acid) linker.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-acid)

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the alkyne-functionalized POI ligand (1.0 eq) and N-(Azido-PEG3)-N-bis(PEG4-acid) (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in deionized water.

  • Degas the main reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O/THPTA solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the triazole-linked intermediate.

Table 1: Representative Reaction Parameters for CuAAC

ParameterValue
Equivalents of Linker 1.1
Equivalents of CuSO₄·5H₂O 0.1
Equivalents of Sodium Ascorbate 0.5
Equivalents of THPTA 0.5
Solvent t-BuOH/H₂O (1:1)
Temperature Room Temperature
Reaction Time 4-12 hours
Typical Yield 70-90%
Protocol 2: Dual Amide Bond Formation

This protocol describes the coupling of the di-acid intermediate from Protocol 1 with an amine-functionalized E3 ligase ligand.

Materials:

  • Triazole-linked intermediate from Protocol 1

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Preparative HPLC system

Procedure:

  • Dissolve the triazole-linked intermediate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (2.2 eq) and DIPEA (4.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acids.

  • Add the amine-functionalized E3 ligase ligand (2.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude trivalent PROTAC by preparative HPLC to obtain the final product.

Table 2: Representative Reaction Parameters for Dual Amide Coupling

ParameterValue
Equivalents of E3 Ligand-Amine 2.2
Equivalents of HATU 2.2
Equivalents of DIPEA 4.0
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 2-6 hours
Typical Yield 40-60%

Characterization of the Final PROTAC

The final trivalent PROTAC should be thoroughly characterized to confirm its identity, purity, and integrity.

Table 3: Recommended Analytical Techniques

TechniquePurpose
LC-MS To confirm the molecular weight of the final product and assess purity.
¹H and ¹³C NMR To confirm the chemical structure and assess purity.
HRMS To determine the exact mass of the product.
Analytical HPLC To determine the purity of the final compound.

Visualization of Workflow and Mechanism

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_reactions Synthetic Steps cluster_products Intermediates & Final Product POI_Ligand Alkyne-functionalized POI Ligand CuAAC Step 1: CuAAC Reaction (Click Chemistry) POI_Ligand->CuAAC Linker N-(Azido-PEG3)-N-bis(PEG4-acid) Linker->CuAAC E3_Ligand Amine-functionalized E3 Ligase Ligand Amide_Coupling Step 2: Dual Amide Bond Formation E3_Ligand->Amide_Coupling Intermediate Triazole-linked Di-acid Intermediate CuAAC->Intermediate Purification Final_PROTAC Trivalent PROTAC Amide_Coupling->Final_PROTAC Purification Intermediate->Amide_Coupling

Caption: A generalized workflow for the synthesis of a trivalent PROTAC.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System cluster_protac PROTAC-Mediated Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Activation E3 E3 Ligase E2->E3 Ub Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC Trivalent PROTAC PROTAC->Ternary_Complex PROTAC->Ternary_Complex Recycling POI Protein of Interest (POI) POI->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub_POI->Proteasome Recognition

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Application Notes and Protocols: A Step-by-Step Guide to Protein Labeling with N-(Azido-PEG3)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-N-bis(PEG4-acid) is a heterobifunctional linker molecule designed for advanced bioconjugation applications, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a terminal azide (B81097) group for click chemistry reactions and two terminal carboxylic acid moieties for covalent attachment to primary amines on proteins.[3][4] The polyethylene (B3416737) glycol (PEG) backbone enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate, potentially reducing immunogenicity.[5][6]

This document provides a detailed protocol for the covalent labeling of proteins with N-(Azido-PEG3)-N-bis(PEG4-acid) through the activation of its carboxylic acid groups and subsequent reaction with primary amines on the target protein.

Principle of the Reaction

The labeling strategy involves a two-step process. First, the carboxylic acid groups on the N-(Azido-PEG3)-N-bis(PEG4-acid) linker are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8] This reaction forms a semi-stable NHS ester intermediate.[9] In the second step, the NHS ester reacts with primary amine groups (e.g., on lysine (B10760008) residues or the N-terminus) on the target protein to form stable amide bonds.[10][11] The azide group remains available for subsequent conjugation via click chemistry.

Materials and Reagents

  • Protein of Interest (POI): Purified and in a suitable buffer.

  • N-(Azido-PEG3)-N-bis(PEG4-acid)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[8]

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[11][12] Avoid buffers containing primary amines like Tris.[13]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[7][12]

  • Desalting Columns or Dialysis Cassettes: For buffer exchange and purification.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Tubes

  • Standard laboratory equipment: Pipettes, vortex mixer, centrifuge, etc.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific proteins and applications.

Preparation of Reagents
  • Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the Coupling Buffer.[12] If the protein is in a buffer containing primary amines, perform a buffer exchange into the Coupling Buffer.

  • N-(Azido-PEG3)-N-bis(PEG4-acid) Stock Solution: Prepare a 10 mM stock solution in anhydrous DMF or DMSO. Store any unused stock solution at -20°C. Equilibrate the vial to room temperature before opening to prevent moisture condensation.[11]

  • EDC and NHS/Sulfo-NHS Solutions: Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[7]

Two-Step Protein Labeling Protocol

Step 1: Activation of N-(Azido-PEG3)-N-bis(PEG4-acid)

  • In a reaction tube, combine the desired molar excess of N-(Azido-PEG3)-N-bis(PEG4-acid) stock solution with the appropriate volume of Activation Buffer.

  • Add the freshly prepared EDC and NHS/Sulfo-NHS stock solutions to the linker solution. A common starting molar ratio is 1:2:2 (linker:EDC:NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[7] This step forms the amine-reactive NHS ester. The activation reaction is most efficient at pH 4.5-7.2.[11][12]

Step 2: Conjugation to the Protein

  • Immediately add the activated linker solution to the protein solution in Coupling Buffer. The reaction of the NHS ester with primary amines is most efficient at pH 7-8.[11][12]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8][12]

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.[7]

Purification of the Labeled Protein
  • Remove unreacted linker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against the desired storage buffer.[7]

  • Collect the fractions containing the labeled protein. The success of the labeling can be initially assessed by a change in molecular weight on SDS-PAGE.

Characterization and Data Presentation

The degree of labeling (DOL), which is the average number of linker molecules conjugated per protein molecule, should be determined. The following table summarizes common methods for quantification.

Method Principle Advantages Considerations
SDS-PAGE PEGylation increases the apparent molecular weight of the protein, causing a shift in its migration on the gel.[14]Simple, readily available.Provides a qualitative or semi-quantitative estimation of labeling. The shift is not always proportional to the mass added.[14]
UV-Vis Spectroscopy If the linker or a subsequent click-reacted molecule has a unique absorbance, the DOL can be calculated using the Beer-Lambert law.[14]Non-destructive, straightforward.Requires a chromophore on the PEG or the clicked molecule. Protein absorbance at 280 nm can interfere.
Fluorescence Spectroscopy If a fluorescent tag is attached via click chemistry, its fluorescence intensity can be used for quantification against a standard curve.[14]Highly sensitive.Requires a fluorescently labeled payload.
Mass Spectrometry (MALDI-TOF or ESI-MS) Provides the most accurate determination of the molecular weight of the conjugate, allowing for precise calculation of the DOL.[15]High accuracy and can reveal the distribution of different PEGylated species.Requires specialized equipment and expertise.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis Protein_Solution Prepare Protein Solution (1-10 mg/mL in Coupling Buffer) Conjugation Add Activated Linker to Protein (2h RT or O/N 4°C) Protein_Solution->Conjugation Linker_Stock Prepare Linker Stock (10 mM in DMSO/DMF) Activation Activate Linker with EDC/NHS (15-30 min, RT) Linker_Stock->Activation Activator_Stock Prepare Fresh EDC/NHS Stocks (100 mM in Activation Buffer) Activator_Stock->Activation Activation->Conjugation Quenching Quench Reaction with Tris or Glycine Conjugation->Quenching Purification Purify Labeled Protein (Desalting/Dialysis) Quenching->Purification Characterization Characterize Conjugate (SDS-PAGE, MS, etc.) Purification->Characterization

Caption: Experimental workflow for protein labeling.

PROTAC-Mediated Protein Degradation Pathway

G cluster_components Components cluster_process Degradation Process PROTAC PROTAC (Labeled Protein Conjugate) Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using N-(Azido-PEG3)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the efficient formation of a stable triazole linkage between an azide (B81097) and a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a cytotoxic copper catalyst.[1][2] This copper-free click chemistry reaction proceeds with high specificity and rapid kinetics under mild, physiological conditions, making it an ideal tool for bioconjugation in complex biological environments, including live cells and in vivo models.[2][3]

N-(Azido-PEG3)-N-bis(PEG4-acid) is a heterobifunctional, polyethylene (B3416737) glycol (PEG)-based linker designed for advanced bioconjugation and is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] This molecule features a terminal azide group for participation in SPAAC reactions and two terminal carboxylic acid groups.[7][8] The carboxylic acid moieties can be readily conjugated to primary amines on proteins, antibodies, or other biomolecules through standard EDC/NHS chemistry, forming stable amide bonds.[4][9] The hydrophilic PEG spacers enhance solubility, reduce steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[8]

These characteristics make N-(Azido-PEG3)-N-bis(PEG4-acid) a versatile tool for applications such as:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic payloads to antibodies for targeted cancer therapy.[10]

  • PROTACs: Synthesizing molecules that recruit a target protein to an E3 ubiquitin ligase for subsequent degradation.[5]

  • Targeted Drug Delivery: Functionalizing targeting ligands to create multivalent constructs.[10]

  • Fluorescent Labeling and Imaging: Attaching reporter molecules for biological imaging.[10]

  • Surface Modification: Immobilizing biomolecules onto surfaces for diagnostics and biomaterials.[10]

Data Presentation

The efficiency of SPAAC reactions is influenced by several factors, including the specific strained alkyne used, reactant concentrations, temperature, and pH. While specific kinetic data for N-(Azido-PEG3)-N-bis(PEG4-acid) is not extensively published, the following tables provide typical quantitative data for SPAAC reactions and bioconjugation yields. These values should be considered as a general guide, and optimization for each specific application is recommended.

ParameterTypical ValueConditionsReference
Second-Order Rate Constant (k₂) 0.1 - 1.0 M⁻¹s⁻¹Reaction with DBCO derivatives at room temperature in aqueous buffer (e.g., PBS, pH 7.4)[11]
Reaction Time 1 - 12 hoursDependent on reactant concentrations and temperature.[10]
Reaction Temperature 4 - 37 °CHigher temperatures generally increase the reaction rate.[1][12]
pH Range 6.0 - 8.5Reaction rates can be influenced by pH.[1]
ParameterTypical ValueMethodReference
Conjugation Yield (SPAAC) > 90%HPLC, Mass Spectrometry[12][13]
Antibody Recovery > 90%Size-Exclusion Chromatography[10]

Experimental Protocols

Protocol 1: Conjugation of an Amine-Containing Molecule to N-(Azido-PEG3)-N-bis(PEG4-acid) via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid groups on N-(Azido-PEG3)-N-bis(PEG4-acid) and subsequent conjugation to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-acid)

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve N-(Azido-PEG3)-N-bis(PEG4-acid) in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Prepare fresh stock solutions of EDC (e.g., 100 mg/mL in water) and NHS (e.g., 100 mg/mL in water or DMSO).

    • Ensure the amine-containing molecule is in an amine-free buffer (e.g., PBS).

  • Activation of Carboxylic Acids:

    • In a reaction tube, combine N-(Azido-PEG3)-N-bis(PEG4-acid) with a 1.5 to 2-fold molar excess of both EDC and NHS in Activation Buffer.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated N-(Azido-PEG3)-N-bis(PEG4-acid) solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the activated linker over the amine-containing molecule is a good starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer to facilitate the reaction between the NHS ester and the primary amine.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the azide-functionalized conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the reaction between the azide-functionalized molecule (from Protocol 1) and a DBCO-containing molecule.

Materials:

  • Azide-functionalized molecule

  • DBCO-containing molecule (e.g., DBCO-PEG4-NHS ester, DBCO-drug)

  • Reaction Buffer: PBS, pH 7.4, or other suitable aqueous buffer. Avoid buffers containing sodium azide.

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO-containing molecule in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

    • Ensure the azide-functionalized molecule is at a suitable concentration in the Reaction Buffer.

  • SPAAC Reaction:

    • Add the DBCO-containing molecule solution to the azide-functionalized molecule solution. A 1.5- to 5-fold molar excess of the DBCO reagent is typically recommended to ensure complete reaction.

    • The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize potential effects on biomolecule structure and stability.

    • Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times will vary depending on the concentration and reactivity of the substrates.

  • Monitoring the Reaction (Optional):

    • The progress of the SPAAC reaction can be monitored by the decrease in the characteristic UV absorbance of the DBCO group at approximately 309 nm.[1]

  • Purification:

    • Purify the final conjugate from unreacted starting materials using an appropriate method such as size-exclusion chromatography or HPLC.

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: Amine Conjugation cluster_protocol2 Protocol 2: SPAAC Reaction Reagent_Prep_1 Prepare N-(Azido-PEG3)-N-bis(PEG4-acid) and Amine-Molecule Activation Activate Carboxylic Acids (EDC/NHS) Reagent_Prep_1->Activation Conjugation_1 Conjugate to Amine-Molecule Activation->Conjugation_1 Quenching_1 Quench Reaction Conjugation_1->Quenching_1 Purification_1 Purify Azide-Functionalized Conjugate Quenching_1->Purification_1 Reagent_Prep_2 Prepare Azide-Conjugate and DBCO-Molecule Purification_1->Reagent_Prep_2 SPAAC Perform SPAAC Reaction Reagent_Prep_2->SPAAC Monitoring Monitor Reaction (Optional, UV-Vis at 309 nm) SPAAC->Monitoring Purification_2 Purify Final Conjugate Monitoring->Purification_2

Caption: Experimental workflow for bioconjugation using N-(Azido-PEG3)-N-bis(PEG4-acid).

PROTAC_pathway cluster_protac PROTAC Molecule cluster_cellular Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Ligand Target Protein Ligand Linker N-(Azido-PEG3)-N-bis(PEG4-acid) (after SPAAC) Target_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated targeted protein degradation pathway.[3][14][15]

References

Application Notes and Protocols for Amine Functionalization using N-(Azido-PEG3)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-N-bis(PEG4-acid) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. This reagent possesses a single azide (B81097) moiety for click chemistry and two terminal carboxylic acid groups for covalent attachment to primary amines. The branched structure allows for the dual functionalization of a target molecule, enabling the creation of complex architectures such as Antibody-Drug Conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).[1][2] The PEG spacers enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugates.[3]

The azide group can participate in highly efficient and specific "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The two carboxylic acid groups can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[4] This dual reactivity allows for a modular and controlled approach to the synthesis of complex bioconjugates.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The linker can be conjugated to an antibody via its amine residues (e.g., lysines), with the azide group then available for the attachment of a cytotoxic payload. The branched nature of the linker can potentially increase the drug-to-antibody ratio (DAR).

  • PROTACs: This linker is suitable for the synthesis of PROTACs, which contain two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase and the other to a target protein.[1]

  • Targeted Drug Delivery: Functionalization of targeting ligands to create multivalent constructs for improved binding affinity and therapeutic efficacy.

  • Fluorescent Labeling and Imaging: Attachment of reporter molecules, such as fluorophores, for imaging applications.

  • Surface Modification: Immobilization of biomolecules onto surfaces for use in diagnostics and biomaterials.[5]

Data Presentation

Physicochemical Properties
PropertyValueSource(s)
Molecular FormulaC30H58N4O15[4][6]
Molecular Weight714.8 g/mol [4][6]
Purity>95%[6][7]
Storage Conditions-20°C, protect from light[4]
Recommended Reaction Conditions for Amine Functionalization
ParameterRecommended ValueSource(s)
Carboxylic Acid Activation
Activating AgentsEDC and NHS (or Sulfo-NHS)[3][8]
Molar Excess of EDC1.5 - 2.0 fold over carboxylic acid[8]
Molar Excess of NHS1.5 - 2.0 fold over carboxylic acid[8]
Activation Buffer0.1 M MES, pH 4.5-6.0[8][9]
Activation Time15 - 30 minutes[3][8]
Amine Coupling
Molar Excess of Activated Linker5 - 20 fold over amine-containing molecule[9]
Coupling Buffer0.1 M Phosphate Buffer, pH 7.2-7.5[8][9]
Reaction Time2 - 4 hours at room temperature or overnight at 4°C[8][9]
Quenching Solution1 M Tris-HCl, pH 8.0 or hydroxylamine[8][9]

Experimental Protocols

Protocol 1: Two-Step Amine Functionalization of a Protein

This protocol describes the activation of the carboxylic acid groups on N-(Azido-PEG3)-N-bis(PEG4-acid) and subsequent conjugation to primary amines on a target protein (e.g., an antibody).

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-acid)

  • Target protein with primary amines (e.g., antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5[3]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in Coupling Buffer.[3] If the buffer contains primary amines, exchange it with an amine-free buffer like PBS.

  • Linker Activation: a. Dissolve N-(Azido-PEG3)-N-bis(PEG4-acid) in anhydrous DMF or DMSO. b. In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO. c. Add a 1.5 to 2-fold molar excess of EDC and NHS to the linker solution.[8][9] d. Incubate the reaction mixture for 15-30 minutes at room temperature to generate the active NHS ester.[3][8]

  • Conjugation to Protein: a. Add a 5- to 20-fold molar excess of the activated linker solution to the protein solution.[9] The final concentration of the organic solvent should not exceed 10% (v/v).[9] b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[8][9]

  • Quenching the Reaction: a. Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.[3][8] b. Incubate for 15-30 minutes at room temperature.[3][10]

  • Purification: a. Purify the azide-functionalized protein using size-exclusion chromatography to remove excess linker and reaction byproducts.[3][10] b. Determine the concentration of the purified protein conjugate.

Protocol 2: Subsequent Click Chemistry Reaction (SPAAC)

This protocol outlines the conjugation of an alkyne-modified molecule (e.g., a DBCO-functionalized payload) to the azide-functionalized protein from Protocol 1.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • DBCO-functionalized payload

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation: Dissolve the DBCO-functionalized payload in DMSO to prepare a stock solution (e.g., 10 mM).[5]

  • Click Reaction: a. To the azide-functionalized protein solution, add a 2 to 5-fold molar excess of the DBCO-payload per azide group.[5] b. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.[5]

  • Monitoring the Reaction: The reaction progress can be monitored by techniques such as Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR).[5]

  • Purification: Purify the final conjugate using size-exclusion chromatography or tangential flow filtration to remove the unreacted payload and other small molecules.[5]

Visualizations

G cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Amine Conjugation cluster_purification Step 3: Purification Linker N-(Azido-PEG3)-N-bis(PEG4-acid) ActivatedLinker NHS-activated Linker Linker->ActivatedLinker 15-30 min, RT Reagents EDC, NHS in DMF/DMSO Reagents->ActivatedLinker Protein Amine-containing Protein (e.g., Antibody) FunctionalizedProtein Azide-Functionalized Protein ActivatedLinker->FunctionalizedProtein 2-4h, RT or overnight, 4°C Protein->FunctionalizedProtein Purification Size-Exclusion Chromatography FunctionalizedProtein->Purification

Caption: Workflow for Amine Functionalization of a Protein.

G cluster_click Step 1: SPAAC Reaction cluster_purification2 Step 2: Purification AzideProtein Azide-Functionalized Protein Conjugate Final Conjugate (e.g., ADC) AzideProtein->Conjugate 4-12h, RT or overnight, 4°C DBCOPayload DBCO-functionalized Payload DBCOPayload->Conjugate Purification2 Size-Exclusion Chromatography Conjugate->Purification2

Caption: Workflow for SPAAC Click Chemistry Conjugation.

References

Applications of N-(Azido-PEG3)-N-bis(PEG4-acid) in Surface Modification: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-(Azido-PEG3)-N-bis(PEG4-acid) in surface modification. This versatile heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker is a valuable tool for creating biocompatible and functionalized surfaces for a wide range of applications, including diagnostics, biomaterials, and targeted drug delivery systems.

Introduction

N-(Azido-PEG3)-N-bis(PEG4-acid) is a unique PEGylation reagent that offers a combination of functionalities for advanced surface modification.[1][2] Its structure comprises a central nitrogen atom from which three PEG arms radiate. One arm is a PEG3 chain terminated with an azide (B81097) group (-N₃), while the other two are PEG4 chains, each terminating in a carboxylic acid (-COOH).[1][2]

The key features of this molecule include:

  • Branched Architecture: The three-arm structure allows for a high density of functional groups to be introduced onto a surface.

  • Dual Reactivity: The terminal azide group enables covalent attachment of alkyne-containing molecules via "click chemistry," a highly efficient and specific reaction.[3] The two terminal carboxylic acid groups can react with primary amines to form stable amide bonds.[1]

  • Hydrophilic PEG Spacers: The polyethylene glycol chains increase the water solubility of the molecule and the resulting modified surface.[4] This property is crucial for reducing non-specific protein binding and improving the biocompatibility of materials.[5][6]

These characteristics make N-(Azido-PEG3)-N-bis(PEG4-acid) an ideal candidate for creating well-defined, biocompatible, and interactive surfaces for various research and development applications.

Key Applications in Surface Modification

The unique properties of N-(Azido-PEG3)-N-bis(PEG4-acid) lend themselves to a variety of surface modification applications:

  • Biomaterial Engineering: Modifying the surfaces of materials such as silicon, gold, or polymers to improve their biocompatibility and reduce fouling.

  • Diagnostic Assays: Immobilizing capture probes (e.g., antibodies, aptamers) onto sensor surfaces for the development of sensitive and specific diagnostic tests.

  • Targeted Drug Delivery: Functionalizing nanoparticles or other drug carriers with targeting ligands to enhance their delivery to specific cells or tissues.

  • Cell Culture Substrates: Creating surfaces that can be tailored with specific biomolecules to influence cell adhesion, growth, and differentiation.

Physicochemical Properties

A summary of the key physicochemical properties of N-(Azido-PEG3)-N-bis(PEG4-acid) is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₃₀H₅₈N₄O₁₅[1][7]
Molecular Weight 714.8 g/mol [1][7]
CAS Number 2112731-54-9[1][7]
Purity >96%[7]
Appearance White to off-white solid or oilN/A
Solubility Soluble in water, DMSO, DMFN/A
Storage Conditions -20°C, desiccated[1]

Experimental Protocols

The following protocols provide a general framework for the use of N-(Azido-PEG3)-N-bis(PEG4-acid) in a two-step surface modification process. This involves an initial immobilization of the linker onto an amine-functionalized surface, followed by the attachment of an alkyne-containing molecule via click chemistry.

Protocol 1: Immobilization of N-(Azido-PEG3)-N-bis(PEG4-acid) onto an Amine-Functionalized Surface

This protocol describes the covalent attachment of the linker to a surface presenting primary amine groups using EDC/NHS chemistry to activate the carboxylic acid groups of the linker.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-acid)

  • Amine-functionalized surface (e.g., aminosilane-coated glass slide, amine-functionalized nanoparticles)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Prepare Linker Solution: Dissolve N-(Azido-PEG3)-N-bis(PEG4-acid) in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

  • Activate Carboxylic Acid Groups:

    • In a separate tube, mix the N-(Azido-PEG3)-N-bis(PEG4-acid) stock solution with Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester. The activation reaction is most efficient at a pH between 4.5 and 7.2.

  • Surface Coupling:

    • Wash the amine-functionalized surface with the Coupling Buffer.

    • Immediately add the activated linker solution to the surface.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction with primary amines is most efficient at a pH of 7-8.

  • Quenching and Washing:

    • Remove the linker solution and add the Quenching Solution. Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.

    • Wash the surface extensively with PBST and then with deionized water to remove any unbound linker and byproducts.

    • Dry the azide-functionalized surface under a stream of nitrogen or by centrifugation (for nanoparticles).

Workflow for Immobilization:

G cluster_activation Step 1: Activation of Carboxylic Acids cluster_coupling Step 2: Surface Coupling cluster_quench Step 3: Quenching & Washing Linker N-(Azido-PEG3)-N- bis(PEG4-acid) EDC_NHS EDC / NHS in Activation Buffer (pH 4.5-6.0) Linker->EDC_NHS Activated_Linker NHS-activated Linker EDC_NHS->Activated_Linker 15-30 min, RT Coupling Coupling Buffer (pH 7.2-7.5) Amine_Surface Amine-functionalized Surface Amine_Surface->Coupling Azide_Surface Azide-functionalized Surface Coupling->Azide_Surface 2-4 h, RT Quenching Quenching Solution Azide_Surface->Quenching Washing Washing (PBST, DI Water) Quenching->Washing 15-30 min, RT Final_Surface Final Azide Surface Washing->Final_Surface

Workflow for the immobilization of N-(Azido-PEG3)-N-bis(PEG4-acid).
Protocol 2: Click Chemistry Conjugation of an Alkyne-Containing Molecule

This protocol describes the attachment of a molecule containing a terminal alkyne to the azide-functionalized surface via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. For biological systems sensitive to copper, a strain-promoted azide-alkyne cycloaddition (SPAAC) using a cyclooctyne-functionalized molecule can be used, which does not require a copper catalyst.

Materials:

  • Azide-functionalized surface (from Protocol 1)

  • Alkyne-containing molecule of interest (e.g., peptide, oligonucleotide, small molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction Buffer: PBS, pH 7.4

  • Wash Buffer: PBST and deionized water

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the copper ligand in water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • To the azide-functionalized surface, add the Reaction Buffer.

    • Add the alkyne-containing molecule to the desired final concentration (e.g., 5-10 fold molar excess over the estimated surface azide groups).

    • Add the copper ligand to a final concentration of 5-fold molar excess over CuSO₄.

    • Add CuSO₄ to a final concentration of 0.5-1 mM.

  • Initiate the Reaction:

    • Add sodium ascorbate to a final concentration of 5-10 mM to initiate the click reaction.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Washing:

    • Wash the surface extensively with PBST and then with deionized water to remove unreacted reagents and byproducts.

    • Dry the functionalized surface.

Workflow for Click Chemistry Conjugation:

G cluster_reagents Step 1: Reagent Preparation cluster_reaction Step 2: Click Reaction cluster_wash Step 3: Final Washing Azide_Surface Azide-functionalized Surface Reaction_Mix Reaction Mixture in PBS (pH 7.4) Alkyne_Molecule Alkyne-containing Molecule Cu_Ligand CuSO₄ + Ligand Ascorbate Sodium Ascorbate Incubation Incubation (1-4 h, RT, dark) Reaction_Mix->Incubation Functionalized_Surface Functionalized Surface Incubation->Functionalized_Surface Washing Washing (PBST, DI Water) Functionalized_Surface->Washing Final_Product Final Functionalized Surface Washing->Final_Product

Workflow for CuAAC click chemistry conjugation.

Data Presentation

Successful surface modification can be quantified by various surface analysis techniques. The following table presents hypothetical but realistic data that could be expected from the characterization of a surface before and after modification with N-(Azido-PEG3)-N-bis(PEG4-acid) and subsequent conjugation of a model peptide.

SurfaceWater Contact Angle (°)Surface Azide Density ( sites/nm ²)Peptide Immobilization (ng/cm²)
Amine-functionalized (Initial) 45 ± 3N/AN/A
Azide-functionalized (After Protocol 1) 30 ± 2~1.5N/A
Peptide-functionalized (After Protocol 2) 35 ± 3N/A~150

Note: This data is illustrative and the actual results will depend on the specific substrate, reaction conditions, and the nature of the conjugated molecule.

Conclusion

N-(Azido-PEG3)-N-bis(PEG4-acid) is a powerful and versatile tool for the creation of functionalized and biocompatible surfaces. Its branched structure and dual-functional nature allow for a high degree of control over surface chemistry. The protocols provided herein offer a starting point for researchers to explore the wide range of possibilities that this innovative linker provides for advancing biomaterials, diagnostics, and drug delivery systems. Optimization of the described protocols for specific applications is encouraged to achieve the desired surface properties.

References

Application Notes & Protocols: Leveraging N-(Azido-PEG3)-N-bis(PEG4-acid) for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

N-(Azido-PEG3)-N-bis(PEG4-acid) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced drug delivery applications. Its unique tripartite structure offers a versatile platform for conjugating nanoparticles to targeting ligands while maintaining excellent biocompatibility and stability. The PEG backbone reduces immunogenicity and prolongs circulation half-life by minimizing opsonization and subsequent clearance by the reticuloendothelial system (RES)[1][2].

This linker features three key functional groups:

  • Two terminal carboxylic acid (-COOH) groups: These allow for stable amide bond formation with amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles) or amine-containing drug molecules. This dual-acid structure can enhance the stability of the nanoparticle anchor.

  • One terminal azide (B81097) (-N₃) group: This group is ideal for highly efficient and specific "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[3][4]. This enables the covalent attachment of alkyne-modified targeting moieties like antibodies, peptides, or small molecules for precise targeting of diseased cells or tissues.

These application notes provide a comprehensive guide to using N-(Azido-PEG3)-N-bis(PEG4-acid) to create a targeted drug delivery system, from nanoparticle functionalization to final bioconjugation of a targeting ligand.

2. System Overview & Workflow

The overall strategy involves a two-stage process. First, the linker is anchored to a pre-formed drug-loaded nanoparticle via its carboxylic acid groups. Second, a targeting ligand is attached to the nanoparticle surface via the linker's azide group using click chemistry.

G cluster_0 Stage 1: Nanoparticle Functionalization cluster_1 Stage 2: Targeting Ligand Conjugation cluster_2 Stage 3: Characterization & Application NP Drug-Loaded Nanoparticle (e.g., with surface amines) Activation Carbodiimide Chemistry (EDC/NHS) NP->Activation Linker N-(Azido-PEG3)-N- bis(PEG4-acid) Linker->Activation Azide_NP Azide-Functionalized Nanoparticle Activation->Azide_NP Click Click Chemistry (e.g., CuAAC) Azide_NP->Click Ligand Alkyne-Modified Targeting Ligand Ligand->Click Targeted_NP Targeted Drug Delivery System Click->Targeted_NP Characterization Physicochemical Characterization Targeted_NP->Characterization InVitro In Vitro Cellular Uptake Studies Characterization->InVitro

Caption: Overall workflow for creating a targeted drug delivery system.

3. Experimental Protocols

This section details the protocols for creating and characterizing a targeted drug delivery system using a model amine-functionalized polymeric nanoparticle (e.g., PLGA-PEG-NH₂).

Protocol 1: Anchoring the Linker to Amine-Functionalized Nanoparticles

This protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate the linker's carboxylic acid groups for reaction with the nanoparticle's surface amines.

Materials:

  • Amine-functionalized, drug-loaded nanoparticles (10 mg/mL suspension in MES buffer)

  • N-(Azido-PEG3)-N-bis(PEG4-acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (1x, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution: Hydroxylamine (50 mM in PBS) or Tris buffer (50 mM, pH 7.4)

  • Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve N-(Azido-PEG3)-N-bis(PEG4-acid) in DMSO to a final concentration of 100 mg/mL.

    • Prepare fresh solutions of EDC (20 mg/mL) and NHS (20 mg/mL) in cold MES buffer immediately before use.

  • Activate the Linker:

    • In a microcentrifuge tube, combine 50 µL of the linker stock solution with 450 µL of MES buffer.

    • Add 50 µL of the EDC solution and 50 µL of the NHS solution to the linker mixture. This represents a molar excess of EDC/NHS to the linker's acid groups.

    • Incubate the mixture for 30 minutes at room temperature with gentle shaking to form the NHS-ester activated linker.

  • Conjugate Linker to Nanoparticles:

    • Add 1 mL of the amine-functionalized nanoparticle suspension (10 mg) to the activated linker solution. The molar ratio of linker to surface amine groups should be optimized, but a 10:1 to 20:1 excess of linker is a good starting point.

    • Adjust the reaction pH to 7.4 by adding 100 µL of 1x PBS.

    • Allow the reaction to proceed for 4 hours at room temperature with continuous, gentle mixing.

  • Purification:

    • Quench the reaction by adding 200 µL of the quenching solution and incubating for 15 minutes.

    • Transfer the nanoparticle suspension to a centrifugal filter unit.

    • Wash the newly formed azide-functionalized nanoparticles three times with 1x PBS by centrifuging at 4000 x g for 15 minutes and resuspending the pellet in fresh PBS.

    • After the final wash, resuspend the azide-functionalized nanoparticles in 1 mL of 1x PBS for storage at 4°C.

Protocol 2: Conjugation of Targeting Ligand via Click Chemistry (CuAAC)

This protocol describes the copper-catalyzed reaction to conjugate an alkyne-modified targeting peptide to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1, 10 mg/mL in PBS)

  • Alkyne-modified targeting peptide (e.g., Alkyne-cRGD)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris-HCl buffer (1 M, pH 8.5)

  • Centrifugal filter units (100 kDa MWCO)

Procedure:

  • Prepare Reagents:

    • Dissolve the alkyne-peptide in nuclease-free water to a concentration of 10 mg/mL.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. This solution must be made fresh.

  • Set up the Click Reaction:

    • In a new tube, add 1 mL of the azide-functionalized nanoparticle suspension (10 mg).

    • Add the alkyne-peptide to the nanoparticle suspension. A 5-fold molar excess of peptide relative to the estimated surface azide groups is recommended.

    • Add 10 µL of the CuSO₄ stock solution (final concentration ~1 mM).

    • Add 20 µL of the fresh sodium ascorbate solution (final concentration ~10 mM).

    • Incubate the reaction for 12-18 hours at room temperature or 4 hours at 37°C with gentle shaking.

  • Purification:

    • Purify the targeted nanoparticles using centrifugal filtration as described in Protocol 1, Step 4. Wash three times with 1x PBS to remove unreacted peptide, copper, and ascorbate.

    • Resuspend the final targeted nanoparticles in 1 mL of sterile 1x PBS.

G cluster_protocol1 Protocol 1: Linker Anchoring cluster_protocol2 Protocol 2: Ligand Conjugation (Click Chemistry) P1_Start Start: Amine-NP + Linker P1_Step1 Activate Linker COOH groups (EDC, NHS in MES Buffer) P1_Start->P1_Step1 P1_Step2 Incubate with Amine-NPs (pH 7.4, 4h, RT) P1_Step1->P1_Step2 P1_Step3 Quench Reaction (Hydroxylamine) P1_Step2->P1_Step3 P1_Step4 Purify via Centrifugal Filtration (3x PBS Wash) P1_Step3->P1_Step4 P1_End Result: Azide-NP P1_Step4->P1_End P2_Start Start: Azide-NP + Alkyne-Ligand P1_End->P2_Start Proceed to next protocol P2_Step1 Add CuAAC Reagents (CuSO₄, Sodium Ascorbate) P2_Start->P2_Step1 P2_Step2 Incubate Reaction (12h, RT) P2_Step1->P2_Step2 P2_Step3 Purify via Centrifugal Filtration (3x PBS Wash) P2_Step2->P2_Step3 P2_End Result: Targeted-NP P2_Step3->P2_End

Caption: Step-by-step experimental workflow for nanoparticle modification.

Protocol 3: Characterization of Functionalized Nanoparticles

It is critical to characterize the nanoparticles at each stage of modification to confirm successful conjugation and assess key physicochemical properties.

Methods:

  • Size and Polydispersity Index (PDI):

    • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI.

    • Dilute nanoparticle samples in 1x PBS to an appropriate concentration (~0.1 mg/mL).

    • Perform measurements at 25°C. Report the average of at least three runs.

  • Surface Charge (Zeta Potential):

    • Use DLS with an electrode to measure the zeta potential.

    • Dilute samples in 10 mM NaCl or PBS to ensure appropriate conductivity.

    • Report the average of at least three measurements.

  • Confirmation of Conjugation:

    • FTIR Spectroscopy: To confirm the formation of amide bonds (Protocol 1) and triazole rings (Protocol 2), analyze lyophilized nanoparticle samples. Look for characteristic peaks of the new functional groups.

    • ¹H NMR: Can be used to quantify the degree of PEGylation on the nanoparticle surface by integrating the PEG methylene (B1212753) protons against a known standard[5][6].

  • Drug Loading and Encapsulation Efficiency:

    • To determine if the surface modification process caused drug leakage, quantify the drug content after the final purification step.

    • Lyse a known amount of nanoparticles using a suitable solvent (e.g., DMSO).

    • Quantify the drug concentration using HPLC or UV-Vis spectroscopy against a standard curve.

    • Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

4. Data Presentation

The following tables present representative data from the characterization of nanoparticles at each modification stage. Actual results will vary based on the specific nanoparticle core, drug, and ligand used.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle TypeHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Initial Amine-NP 245 ± 50.15 ± 0.02+15.2 ± 1.1
Azide-Functionalized NP 268 ± 60.17 ± 0.03-5.8 ± 0.9
Targeted NP 275 ± 70.18 ± 0.02-7.1 ± 1.3

Note: The increase in diameter and shift in zeta potential from positive to negative are indicative of successful surface coating with the N-(Azido-PEG3)-N-bis(PEG4-acid) linker[2][7].

Table 2: Drug Loading & Conjugation Efficiency

ParameterValueMethod of Analysis
Initial Drug Loading Content (DLC) 7.5%HPLC
Final Drug Loading Content (DLC) 7.2%HPLC
Drug Loss During Modification ~4%HPLC
Surface Azide Density ~15 nmol/mg NPFluorescent Assay (DBCO-Fluorophore)
Ligand Conjugation Efficiency >85%Peptide Quantification Assay

5. Application: In Vitro Cellular Uptake

This protocol provides a general method for assessing the targeting efficacy of the final nanoparticle formulation using fluorescence microscopy.

G cluster_pathway Receptor-Mediated Endocytosis Pathway NP Targeted Nanoparticle Receptor Cell Surface Receptor NP->Receptor 1. Targeting Binding Binding Receptor->Binding Internalization Internalization (Endosome) Binding->Internalization 2. Uptake Release Drug Release (Low pH) Internalization->Release 3. Release Target Intracellular Target Release->Target 4. Action

Caption: Targeted nanoparticle cellular uptake and drug release pathway.

Protocol 4: Assessing Targeted Cellular Uptake

Materials:

  • Targeted nanoparticles (fluorescently labeled core or conjugated to a dye)

  • Non-targeted (Azide-functionalized) nanoparticles as a control

  • Target cancer cell line (e.g., MCF-7, expressing the receptor for the chosen ligand)

  • Non-target cell line (as a negative control)

  • Complete cell culture medium

  • DAPI stain for nuclei

  • Paraformaldehyde (4% in PBS)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed target and non-target cells onto glass-bottom confocal dishes or chamber slides and allow them to adhere overnight.

  • Nanoparticle Incubation:

    • Prepare nanoparticle suspensions (e.g., 100 µg/mL) of both targeted and non-targeted nanoparticles in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the nanoparticle-containing medium.

    • Incubate for 4 hours at 37°C in a CO₂ incubator.

  • Cell Fixation and Staining:

    • After incubation, gently wash the cells three times with 1x PBS to remove non-internalized nanoparticles.

    • Fix the cells by adding 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the cell nuclei by incubating with a DAPI solution (300 nM in PBS) for 5 minutes.

    • Wash twice more with PBS.

  • Imaging:

    • Add a drop of mounting medium and cover with a coverslip.

    • Image the cells using a confocal laser scanning microscope. Use appropriate laser lines for the nanoparticle fluorescence and DAPI.

    • Compare the fluorescence intensity from nanoparticles inside the target cells versus the non-target cells, and for targeted versus non-targeted nanoparticles. A significantly higher signal for targeted nanoparticles in the target cell line indicates successful receptor-mediated uptake[8][9][10].

References

Experimental Setup for Bioconjugation with N-(Azido-PEG3)-N-bis(PEG4-acid): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG3)-N-bis(PEG4-acid) , in bioconjugation. This versatile linker is particularly valuable in the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where precise control over molecular architecture and spacing is crucial.

The linker features a single azide (B81097) (N₃) group for "click chemistry" and two terminal carboxylic acid (-COOH) groups for stable amide bond formation with primary amines.[1][2][3][4][5][6] This dual reactivity allows for a sequential and controlled conjugation strategy. The branched PEG structure enhances the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate while providing spatial separation between the conjugated molecules.[7][8]

This document outlines detailed protocols for the two key conjugation chemistries, provides quantitative data for reaction optimization, and includes visual workflows to guide the experimental setup.

I. Overview of Bioconjugation Strategy

The unique structure of N-(Azido-PEG3)-N-bis(PEG4-acid) allows for a two-stage conjugation process. Typically, the two carboxylic acid groups are first activated to react with primary amines on a biomolecule, such as lysine (B10760008) residues on an antibody. Subsequently, the terminal azide group is available for a highly selective click chemistry reaction with an alkyne- or cyclooctyne-functionalized molecule, such as a cytotoxic drug or a fluorescent probe.

II. Protocol 1: Carboxyl Group Activation and Amine Coupling via EDC/NHS Chemistry

This protocol details the covalent attachment of the N-(Azido-PEG3)-N-bis(PEG4-acid) linker to a protein (e.g., an antibody) through the formation of stable amide bonds with its primary amine groups. The process involves the activation of the linker's carboxylic acid groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9]

A. Quantitative Data for EDC/NHS Coupling

The following table summarizes typical starting conditions for the EDC/NHS coupling reaction. Optimization may be required for specific applications.

ParameterRecommended RangeTypical ValuePurpose
Molar Ratio (Linker:EDC:NHS) 1 : (2-10) : (2-5)1 : 4 : 4Activates carboxylic acids for efficient amine coupling.
Molar Excess of Linker to Protein 5 to 20-fold10-foldDrives the reaction towards efficient conjugation on the protein.
Protein Concentration 2 - 10 mg/mL5 mg/mLMaintains protein stability and facilitates the reaction.
Activation Buffer pH 4.5 - 6.06.0Optimal pH for EDC/NHS activation of carboxyl groups.
Coupling Buffer pH 7.2 - 8.07.4Optimal pH for the reaction of NHS-esters with primary amines.
Activation Time 15 - 30 minutes15 minutesTime for the formation of the amine-reactive NHS ester.
Coupling Time 1 - 4 hours at RT or overnight at 4°C2 hours at RTDuration for the conjugation of the activated linker to the protein.
Quenching Agent Concentration 20 - 100 mM50 mMDeactivates unreacted NHS esters to prevent side reactions.
B. Experimental Protocol

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-acid)

  • Protein to be conjugated (e.g., antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification System: Size-exclusion chromatography (SEC) column or centrifugal filter units

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mM stock solution of N-(Azido-PEG3)-N-bis(PEG4-acid) in anhydrous DMSO or DMF.

    • Prepare the protein in Coupling Buffer at a concentration of 2-10 mg/mL.

  • Activation of Linker:

    • In a microcentrifuge tube, add the desired amount of the linker stock solution.

    • Add a 4-fold molar excess of EDC and a 4-fold molar excess of Sulfo-NHS (relative to the linker) to the linker solution.

    • Incubate for 15 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

  • Conjugation to Protein:

    • Add a 10 to 20-fold molar excess of the activated linker solution to the protein solution.[3][10] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to maintain protein stability.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS esters.[10]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the azide-functionalized protein from excess linker and reaction by-products using a size-exclusion chromatography (SEC) column pre-equilibrated with PBS, pH 7.4.[11]

    • Alternatively, use centrifugal filter units for buffer exchange.

    • Monitor the protein elution at 280 nm and collect the fractions containing the conjugated protein.

  • Characterization:

    • Determine the concentration of the purified azide-functionalized protein using a spectrophotometer.

    • Characterize the linker-to-protein ratio using techniques like mass spectrometry.

C. Experimental Workflow for EDC/NHS Coupling

EDC_NHS_Coupling cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Linker N-(Azido-PEG3)-N-bis(PEG4-acid) EDC_NHS EDC + Sulfo-NHS in Activation Buffer (pH 6.0) Linker->EDC_NHS 15 min @ RT ActivatedLinker Activated Linker (Sulfo-NHS Ester) EDC_NHS->ActivatedLinker Conjugation Mix & Incubate ActivatedLinker->Conjugation Add to Protein Protein Amine-containing Protein (e.g., Antibody) in Coupling Buffer (pH 7.4) Protein->Conjugation AzideProtein Azide-Functionalized Protein Conjugation->AzideProtein Quench Quench Reaction (e.g., Tris buffer) AzideProtein->Quench Purify Purification (e.g., SEC) Quench->Purify Characterize Characterization (e.g., Mass Spec) Purify->Characterize

Caption: Workflow for EDC/NHS-mediated coupling of the linker to a protein.

III. Protocol 2: Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol describes the conjugation of an alkyne-functionalized molecule (e.g., a cytotoxic drug) to the azide-functionalized protein from Protocol 1. Two common methods are presented: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

A. Quantitative Data for Click Chemistry

The following table provides typical starting conditions for both CuAAC and SPAAC reactions.

ParameterCuAACSPAACPurpose
Molar Excess of Alkyne-Payload to Azide 5 to 10-fold3 to 5-foldDrives the reaction to completion.
Copper(II) Sulfate (B86663) (CuSO₄) Concentration 0.5 - 1 mMN/ASource of the copper catalyst.
Copper Ligand (e.g., THPTA) Concentration 5-fold molar excess over CuSO₄N/AStabilizes the Cu(I) catalyst and protects the biomolecule.
Sodium Ascorbate (B8700270) Concentration 5 - 10 mMN/AReduces Cu(II) to the active Cu(I) state.
Reaction Buffer PBS, pH 7.0 - 7.4PBS, pH ~7.4Biocompatible buffer for the click reaction.
Reaction Time 1 - 4 hours at RT4 - 24 hours at RT or 4°CDuration for the cycloaddition reaction.
B. Experimental Protocol: CuAAC

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Alkyne-functionalized payload

  • Copper(II) sulfate (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Sodium ascorbate

  • Reaction Buffer: PBS, pH 7.4

  • Purification System: SEC column or other appropriate chromatography system

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-payload in a suitable solvent (e.g., DMSO).

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the copper ligand in water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized protein to the Reaction Buffer.

    • Add the alkyne-payload to the desired molar excess (e.g., 5-10 fold excess per azide).[10]

    • Add the copper ligand to a final concentration of 5-fold molar excess over CuSO₄.[10]

    • Add CuSO₄ to a final concentration of 0.5-1 mM.[10]

  • Initiate the Reaction:

    • Add sodium ascorbate to a final concentration of 5-10 mM to initiate the click reaction.[10]

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[10]

  • Purification and Characterization:

    • Purify the final conjugate using SEC or other appropriate methods to remove unreacted payload, copper, and other reagents.

    • Characterize the final conjugate for drug-to-antibody ratio (DAR), purity, and aggregation.

C. Experimental Protocol: SPAAC (Copper-Free Click Chemistry)

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Strain-promoted alkyne (e.g., DBCO, BCN) functionalized payload

  • Reaction Buffer: PBS, pH 7.4

  • Purification System: SEC column

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the strain-promoted alkyne-payload in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized protein to the Reaction Buffer.

    • Add the alkyne-payload to the desired molar excess (e.g., 3-5 fold excess per azide).[10]

  • Incubation:

    • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C.[10] The reaction time will depend on the specific strain-promoted alkyne used.

  • Purification and Characterization:

    • Purify the final conjugate using SEC.

    • Characterize the final conjugate as described in the CuAAC protocol.

D. Experimental Workflow for Click Chemistry (CuAAC)

Click_Chemistry_CuAAC cluster_reagents Reaction Components cluster_reaction Click Reaction cluster_analysis Purification & Analysis AzideProtein Azide-Functionalized Protein Mix Mix & Incubate in PBS (pH 7.4) AzideProtein->Mix AlkynePayload Alkyne-Functionalized Payload AlkynePayload->Mix Catalyst CuSO₄ + Ligand + Sodium Ascorbate Catalyst->Mix FinalConjugate Final Bioconjugate (e.g., ADC) Mix->FinalConjugate 1-4 hours @ RT Purify Purification (e.g., SEC) FinalConjugate->Purify Characterize Characterization (DAR, Purity) Purify->Characterize

References

Application Notes and Protocols: N-(Azido-PEG3)-N-bis(PEG4-acid) in the Development of Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-N-bis(PEG4-acid) is a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker that is instrumental in the development of advanced biomaterials for drug delivery, tissue engineering, and diagnostics.[1][2] Its unique structure, featuring a terminal azide (B81097) group and two terminal carboxylic acid groups, allows for a modular and versatile approach to bioconjugation. The azide group serves as a handle for highly efficient and specific "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of therapeutic payloads, imaging agents, or targeting ligands.[1][3] The two carboxylic acid moieties can be readily conjugated to amine-containing molecules, such as proteins, peptides, or nanoparticles, through stable amide bond formation.[4] This trifunctional nature, combined with the biocompatibility and solubility-enhancing properties of the PEG spacers, makes N-(Azido-PEG3)-N-bis(PEG4-acid) a valuable tool for creating complex and precisely engineered biomaterials.[5]

Key Applications

  • Antibody-Drug Conjugates (ADCs): The linker's architecture is well-suited for the development of ADCs, allowing for the attachment of a targeting antibody to two drug molecules, thereby potentially increasing the drug-to-antibody ratio (DAR).[6]

  • Targeted Drug Delivery: Functionalization of nanoparticles, liposomes, or polymers with this linker enables the covalent attachment of targeting ligands and therapeutic agents for site-specific drug delivery.[7]

  • Hydrogel Formation: The azide and carboxylic acid functionalities can be used for the dual cross-linking of hydrogels, allowing for the incorporation of bioactive molecules and tuning of mechanical properties.[8][9]

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors, diagnostic assays, and biocompatible coatings.[7]

  • PROTAC Development: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[3][10]

Data Presentation

The following tables summarize representative quantitative data from studies on biomaterials functionalized with azido-PEG linkers. While not specific to N-(Azido-PEG3)-N-bis(PEG4-acid), this data provides insights into the expected performance of biomaterials developed using this type of linker.

Table 1: In Vitro Cytotoxicity of Doxorubicin-Loaded Magnetic Nanoparticles [11]

Cell LineFormulationIC50 (µg/mL)
HepG2 (Hepatocellular Carcinoma) Free Doxorubicin3.97
Doxorubicin-Loaded Nanoparticles0.81
HT144 (Melanoma) Free DoxorubicinNot Reported
Doxorubicin-Loaded Nanoparticles1.25
Normal Lymphocytes Free Doxorubicin43.04
Doxorubicin-Loaded Nanoparticles18.35

Table 2: pH-Dependent Drug Release from PEGylated Magnetic Nanoparticles [10]

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.4 (%)
1215.223.5
2422.835.1
4831.542.8
7238.148.2
9641.351.7
12042.952.8
14443.753.3

Experimental Protocols

Protocol 1: General Procedure for Conjugation of N-(Azido-PEG3)-N-bis(PEG4-acid) to a Protein via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid groups on the linker and subsequent conjugation to primary amines on a protein (e.g., an antibody).

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-acid)

  • Protein to be conjugated (e.g., antibody)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N-(Azido-PEG3)-N-bis(PEG4-acid) in anhydrous DMF or DMSO (e.g., 10 mM).

    • Prepare stock solutions of EDC (e.g., 100 mg/mL) and NHS (e.g., 100 mg/mL) in anhydrous DMF or DMSO.

    • Prepare the protein solution in Coupling Buffer at a suitable concentration (e.g., 5-10 mg/mL).

  • Activation of Carboxylic Acids:

    • In a microcentrifuge tube, add a 10- to 20-fold molar excess of N-(Azido-PEG3)-N-bis(PEG4-acid) to the Activation Buffer.

    • Add a 1.2-fold molar excess of EDC and NHS over the linker.

    • Incubate the reaction for 15-30 minutes at room temperature to generate the NHS ester.

  • Conjugation to Protein:

    • Add the activated linker solution to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the protein-linker conjugate using an SEC column to remove excess linker and quenching reagents.

    • Monitor the elution profile at 280 nm and collect the fractions containing the purified conjugate.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized biomaterial from Protocol 1 and an alkyne-containing molecule (e.g., a drug or fluorescent probe).

Materials:

  • Azide-functionalized biomaterial (from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

  • SEC column for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in DMSO (e.g., 10 mM).

    • Prepare a stock solution of CuSO4 in water (e.g., 20 mM).

    • Prepare a stock solution of THPTA in water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

  • Click Reaction:

    • In a reaction vessel, combine the azide-functionalized biomaterial with a 4- to 10-fold molar excess of the alkyne-containing molecule.

    • In a separate tube, pre-mix CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the copper/ligand mixture to the reaction vessel.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate using an SEC column to remove unreacted payload, copper catalyst, and other small molecules.

Visualizations

experimental_workflow cluster_step1 Step 1: Linker Activation & Conjugation cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Purification Linker N-(Azido-PEG3)-N-bis(PEG4-acid) ActivatedLinker NHS-activated Linker Linker->ActivatedLinker Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker Conjugate1 Azide-Functionalized Protein ActivatedLinker->Conjugate1 Conjugation Protein Protein (-NH2) Protein->Conjugate1 FinalConjugate Final Biomaterial Conjugate1->FinalConjugate CuAAC AlkynePayload Alkyne-Payload AlkynePayload->FinalConjugate Cu_Ascorbate CuSO4 / Ascorbate Cu_Ascorbate->FinalConjugate Purification Size Exclusion Chromatography FinalConjugate->Purification PurifiedProduct Purified Biomaterial Purification->PurifiedProduct signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell Biomaterial Drug-conjugated Biomaterial Receptor Cell Surface Receptor Biomaterial->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DrugRelease Drug Release (e.g., pH-mediated) Lysosome->DrugRelease Target Intracellular Target (e.g., DNA, Tubulin) DrugRelease->Target Action Apoptosis Cellular Effect (e.g., Apoptosis) Target->Apoptosis

References

Troubleshooting & Optimization

"improving solubility of N-(Azido-PEG3)-N-bis(PEG4-acid) in aqueous buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical information for improving the solubility of N-(Azido-PEG3)-N-bis(PEG4-acid) in aqueous buffers. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is N-(Azido-PEG3)-N-bis(PEG4-acid) and why is its solubility in aqueous buffers important?

A1: N-(Azido-PEG3)-N-bis(PEG4-acid) is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker.[1][2][3] It contains a terminal azide (B81097) group for "click chemistry" reactions and two terminal carboxylic acid groups for conjugation to primary amines.[1][4] Its PEG structure is designed to enhance the hydrophilicity and solubility of molecules it is conjugated to, which is crucial for applications in drug delivery, such as in Proteolysis Targeting Chimeras (PROTACs), and other bioconjugation techniques.[5][6][7][8] Achieving adequate solubility of the linker itself is the first critical step for its successful use in these applications.

Q2: The datasheet describes this compound as "aqueous soluble," but I'm having difficulty dissolving it. Why?

A2: While N-(Azido-PEG3)-N-bis(PEG4-acid) is inherently more water-soluble than non-PEGylated linkers, several factors can affect its dissolution in aqueous buffers.[6][9][10] The two terminal carboxylic acid groups have a pKa value in the acidic range (typically around 4-5).[11] At neutral or acidic pH, these groups are protonated, making the molecule less polar and thus less soluble in water. Additionally, PEG compounds can sometimes be slow to dissolve and may require specific conditions to be fully solubilized.

Q3: What is the most important factor to consider for improving the solubility of this compound?

A3: The pH of the aqueous buffer is the most critical factor. The solubility of this compound is highly pH-dependent due to its two carboxylic acid groups.[12] By increasing the pH of the buffer to a value above the pKa of the carboxylic acids (e.g., pH > 6), the carboxyl groups will deprotonate to form carboxylates (-COO⁻). This ionization increases the polarity of the molecule, significantly enhancing its solubility in aqueous media.

Q4: Can I use any buffer to dissolve this compound?

A4: No. It is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[11][13][14] These primary amines can compete with your target molecule by reacting with the carboxylic acid groups, especially if you plan to activate them with reagents like EDC and NHS for conjugation.[13][14] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffers, or carbonate/bicarbonate buffers.[13][14][15]

Q5: Is it recommended to prepare a stock solution of N-(Azido-PEG3)-N-bis(PEG4-acid)?

A5: Yes, preparing a concentrated stock solution in an organic solvent is a common and highly recommended practice for PEG-acid reagents.[13][14][15] This is because they can be difficult to weigh and may dissolve slowly directly in aqueous buffers.[13][14][15] Suitable organic solvents for creating a stock solution include dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[13][14][15][16][17]

Troubleshooting Guide

This section addresses common problems encountered when trying to dissolve N-(Azido-PEG3)-N-bis(PEG4-acid).

Problem Potential Cause Recommended Solution
Compound does not dissolve in aqueous buffer (e.g., PBS pH 7.4). The carboxylic acid groups are not fully deprotonated at this pH, limiting solubility.1. Increase the pH of the buffer to 8.0-8.5. 2. Prepare a stock solution in DMSO or DMF and add it dropwise to the aqueous buffer while vortexing. 3. Gently warm the solution to 30-40°C.
A precipitate forms when adding the compound to the buffer. The local concentration of the compound is too high upon addition, causing it to "crash out" of solution.1. Add the solid compound slowly to the buffer while vigorously stirring or vortexing. 2. Use the stock solution method described above to ensure a gradual increase in concentration in the aqueous phase.
The solution is cloudy or hazy. The compound is not fully dissolved and may be forming aggregates.1. Increase the pH of the solution. 2. Briefly sonicate the solution in a water bath. 3. Add a small percentage of a water-miscible organic co-solvent (e.g., up to 5% DMSO), if your experimental downstream application allows.
Low yield in subsequent conjugation reactions. The linker was not fully dissolved, leading to an inaccurate concentration. The buffer used for dissolution contained primary amines (e.g., Tris), which competed in the reaction.1. Ensure the linker is fully dissolved before proceeding with the reaction. A clear solution should be obtained. 2. Perform a buffer exchange to a recommended buffer (e.g., PBS, borate buffer) if an incompatible buffer was initially used.[11]
Logical Troubleshooting Flow

The following diagram illustrates a step-by-step process for troubleshooting solubility issues.

G Troubleshooting Workflow for Solubility Issues cluster_troubleshooting Troubleshooting Steps start Start: Dissolving N-(Azido-PEG3)-N-bis(PEG4-acid) check_solubility Is the solution clear? start->check_solubility success Success: Compound is dissolved. Proceed with experiment. check_solubility->success Yes troubleshoot Initiate Troubleshooting check_solubility->troubleshoot No check_ph Check Buffer pH. Is it > 6.0? troubleshoot->check_ph adjust_ph Adjust pH to 8.0-8.5 with dilute NaOH. check_ph->adjust_ph No check_buffer_type Check Buffer Composition. Does it contain primary amines? check_ph->check_buffer_type Yes adjust_ph->check_solubility buffer_exchange Perform buffer exchange to PBS, Borate, or Bicarbonate buffer. check_buffer_type->buffer_exchange Yes use_cosolvent Prepare a stock solution in DMSO or DMF and add dropwise. check_buffer_type->use_cosolvent No buffer_exchange->start apply_heat Gently warm the solution to 30-40°C. use_cosolvent->apply_heat apply_heat->check_solubility

Caption: A flowchart for troubleshooting solubility problems.

Quantitative Data Summary

Solvent/Buffer pH Temperature Expected Solubility Comments
Deionized Water< 6.0Room TempLowCarboxylic acids are protonated, reducing polarity.
Deionized Water> 7.0Room TempModerate to HighCarboxylic acids are deprotonated, increasing polarity.
PBS7.4Room TempModerateMay require some agitation or warming.
Borate Buffer8.5Room TempHighRecommended for efficient dissolution.
DMSO / DMFN/ARoom TempVery HighExcellent for preparing concentrated stock solutions.[14][15][17]
Aqueous Buffer with 5% DMSO> 7.0Room TempHighThe co-solvent helps to break up intermolecular forces.

Experimental Protocols

Protocol 1: Direct Dissolution in Aqueous Buffer

This protocol is suitable for preparing a working solution directly in an appropriate aqueous buffer.

  • Select an appropriate buffer: Choose a buffer that does not contain primary amines, such as 100 mM sodium phosphate (B84403) buffer or 50 mM borate buffer.

  • Adjust the pH: Adjust the pH of the buffer to 8.0-8.5 using NaOH. This is crucial for deprotonating the carboxylic acid groups.

  • Weigh the compound: Allow the vial of N-(Azido-PEG3)-N-bis(PEG4-acid) to equilibrate to room temperature before opening to prevent moisture condensation.[13][14][15] Weigh the desired amount of the compound in a suitable tube.

  • Dissolution: Add the pH-adjusted buffer to the solid compound. Vortex or stir vigorously.

  • Aid dissolution (if necessary): If the compound does not dissolve completely, gently warm the solution to 30-40°C for 10-15 minutes or sonicate briefly in a water bath.

  • Final Check: Ensure the solution is clear and free of any particulates before use.

Protocol 2: Preparation of a Stock Solution in Organic Solvent

This is the recommended method for handling the compound and for applications requiring the addition of a small volume of the linker to a reaction mixture.[13][14][15]

  • Equilibrate the compound: Allow the vial of N-(Azido-PEG3)-N-bis(PEG4-acid) to come to room temperature before opening.[13][14][15]

  • Add solvent: Add anhydrous DMSO or DMF to the vial to prepare a stock solution of a desired concentration (e.g., 100 mg/mL).

  • Dissolve: Vortex or gently shake the vial until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C, protected from moisture.[13][14][15] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Using the stock solution: To prepare a working solution, add the required volume of the stock solution dropwise to your aqueous reaction buffer while vortexing to prevent precipitation.

Experimental Workflow Diagram

The following diagram illustrates the two primary methods for preparing a solution of N-(Azido-PEG3)-N-bis(PEG4-acid).

G Workflow for Preparing Solutions cluster_direct Protocol 1: Direct Dissolution cluster_stock Protocol 2: Stock Solution start Start: Prepare Solution of N-(Azido-PEG3)-N-bis(PEG4-acid) select_buffer Select amine-free buffer (e.g., PBS, Borate) start->select_buffer weigh_compound2 Weigh compound start->weigh_compound2 adjust_ph Adjust buffer pH to 8.0-8.5 select_buffer->adjust_ph weigh_compound1 Weigh compound adjust_ph->weigh_compound1 add_buffer Add buffer to compound weigh_compound1->add_buffer dissolve1 Vortex/Stir add_buffer->dissolve1 aid_dissolution Optional: Warm to 30-40°C or sonicate dissolve1->aid_dissolution final_solution1 Clear Working Solution aid_dissolution->final_solution1 add_solvent Add anhydrous DMSO or DMF weigh_compound2->add_solvent dissolve2 Vortex to dissolve add_solvent->dissolve2 stock_solution Store stock solution at -20°C dissolve2->stock_solution add_to_buffer Add stock solution dropwise to aqueous buffer with vortexing stock_solution->add_to_buffer final_solution2 Clear Working Solution add_to_buffer->final_solution2

Caption: Recommended workflows for dissolving the PEG linker.

References

"troubleshooting low yield in N-(Azido-PEG3)-N-bis(PEG4-acid) conjugation reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(Azido-PEG3)-N-bis(PEG4-acid) Conjugation

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in conjugation reactions involving the carboxylic acid groups of N-(Azido-PEG3)-N-bis(PEG4-acid).

Frequently Asked Questions (FAQs)

Q1: What is N-(Azido-PEG3)-N-bis(PEG4-acid) and what is its primary application?

N-(Azido-PEG3)-N-bis(PEG4-acid) is a heterotrifunctional, PEG-based linker.[1] It features two terminal carboxylic acid groups and one azide (B81097) group. The carboxylic acids are commonly used to react with primary amines on proteins, antibodies, or other molecules through amide bond formation, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[2][3] The azide group is reserved for subsequent "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4] This linker is frequently employed in the synthesis of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and PROTACs.[1][5]

Q2: I am experiencing very low or no conjugation yield. What are the most common causes?

Low yield is a frequent issue in EDC/NHS-mediated conjugations. The primary causes can be grouped into four main categories:

  • Inactive Reagents: EDC and NHS are highly sensitive to moisture.[6] If they have been improperly stored or are old, they will lose activity, leading to failed reactions.

  • Suboptimal Reaction Conditions: The pH of the buffer is critical. The reaction involves two steps, each with a different optimal pH range.[6][7] Using an inappropriate buffer can also inhibit the reaction.

  • Hydrolysis of Intermediates: The activated O-acylisourea intermediate formed by EDC is unstable in water and can hydrolyze quickly, regenerating the starting carboxyl group.[7][8] The NHS ester intermediate is more stable but is also susceptible to hydrolysis, especially at higher pH.[9][10]

  • Competing Nucleophiles: The presence of extraneous primary amines (e.g., from Tris or glycine (B1666218) buffers) or carboxylates in the reaction buffer will compete with your target molecule, reducing yield.[6]

Q3: What are the optimal buffer and pH conditions for this two-step conjugation?

The EDC/NHS reaction proceeds in two stages, each with specific pH requirements for maximum efficiency.

  • Activation Step (Carboxyl Activation): This step is most efficient in a slightly acidic environment, typically pH 4.5-6.0 . A common buffer choice is MES (2-(N-morpholino)ethanesulfonic acid), as it lacks competing amine and carboxyl groups.[6][7]

  • Coupling Step (Amine Reaction): The reaction of the activated NHS-ester with the primary amine on your target molecule is most efficient at pH 7.0-8.5 .[6][9] Phosphate-buffered saline (PBS) or borate (B1201080) buffers are suitable for this step.[6]

It is crucial to avoid buffers containing primary amines (Tris, Glycine) or carboxylates (Acetate) throughout the process.[6]

Q4: How should I properly store and handle my EDC and NHS reagents?

To maintain reagent activity, strict handling and storage procedures are necessary:

  • Storage: Store both EDC and NHS desiccated at -20°C.[6]

  • Handling: Before opening, always allow the reagent vials to warm completely to room temperature. This prevents atmospheric moisture from condensing inside the cold vial, which would lead to hydrolysis and inactivation.[6]

  • Preparation: Prepare reagent stock solutions immediately before you plan to use them. Do not store EDC/NHS in solution for extended periods.[6]

Q5: I'm observing precipitation during my reaction. What could be the cause?

Precipitation can significantly lower your yield and complicate purification. Potential causes include:

  • Protein Aggregation: Changes in pH or the addition of organic co-solvents (like DMSO for dissolving the linker) can sometimes cause proteins or other biomolecules to aggregate and precipitate. Ensure your target molecule is soluble and stable under the chosen reaction conditions.[6]

  • High EDC Concentration: While a molar excess of EDC is required, excessively high concentrations can sometimes lead to the precipitation of the target molecule.[6] If you observe this, consider reducing the EDC concentration in subsequent experiments.

Q6: How can I effectively purify the final conjugate?

PEGylation reactions often result in a heterogeneous mixture of the desired conjugate, unreacted starting materials, and byproducts.[11] Several chromatography techniques are effective for purification:

  • Size Exclusion Chromatography (SEC): This is one of the most common methods. Since PEGylation increases the hydrodynamic radius of a molecule, SEC can effectively separate the larger PEGylated conjugate from the smaller, unreacted protein or molecule.[][13][14]

  • Ion Exchange Chromatography (IEX): The attachment of the PEG linker can shield surface charges on a protein. This change in charge properties can be exploited to separate the native protein from mono- and multi-PEGylated species.[][13]

  • Hydrophobic Interaction Chromatography (HIC): HIC can also be used as a supplementary method to separate PEGylated species, sometimes offering different selectivity compared to IEX.[][15]

Troubleshooting Summary

SymptomPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive EDC/NHS due to moisture exposure.[6]2. Suboptimal pH for activation or coupling steps.[9]3. Hydrolysis of EDC- or NHS-activated intermediates.[7]4. Use of incompatible buffers (e.g., Tris, Glycine).[6]1. Use fresh, properly stored EDC and NHS. Allow vials to warm to room temperature before opening.[6]2. Perform activation at pH 4.5-6.0 (MES buffer) and coupling at pH 7.2-8.0 (PBS buffer).[6][16]3. Add the amine-containing molecule as soon as possible after the activation step.4. Switch to non-competing buffers like MES and PBS.
Precipitation During Reaction 1. Protein/substrate aggregation due to buffer change or reagent addition.[6]2. Excessively high concentration of EDC.[6]1. Confirm substrate solubility in the reaction buffer. Perform a buffer exchange if necessary.2. Reduce the molar excess of EDC used in the reaction.
Inconsistent Results 1. Inconsistent reagent quality.2. Variations in reaction time or temperature.[8]3. Inefficient mixing, especially during scale-up.[3]1. Aliquot fresh reagents to avoid repeated freeze-thaw cycles and moisture contamination.2. Standardize reaction times and temperatures. Consider performing reactions at 4°C overnight to slow hydrolysis.[5]3. Ensure uniform and efficient stirring throughout the reaction.
Difficult Purification 1. Formation of multiple PEGylated species (e.g., mono-, di-conjugates).2. Co-elution of product and unreacted PEG linker.1. Optimize the molar ratio of the PEG linker to the substrate to favor mono-conjugation.2. Use a high-resolution purification method like IEX or HIC to separate species with different charge properties.[13] Use SEC to separate based on size.[]

Illustrative Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis p1 Prepare Substrate in MES Buffer (pH 5-6) p2 Prepare Fresh EDC & NHS Solutions p3 Dissolve PEG Linker in DMSO/DMF r1 Activate Carboxyl Groups: Add EDC/NHS to Substrate (15-30 min @ RT) p3->r1 r2 Adjust pH to 7.2-8.0 (with PBS or Borate) r1->r2 r3 Add PEG Linker Solution (2h @ RT or O/N @ 4°C) r2->r3 r4 Quench Reaction (e.g., with Hydroxylamine) r3->r4 u1 Purify Conjugate (SEC or IEX) r4->u1 u2 Analyze Fractions (SDS-PAGE, HPLC, MS) u1->u2

Caption: General workflow for EDC/NHS conjugation.

Troubleshooting Decision Tree

G start Low Yield? reagents Are EDC/NHS reagents fresh & dry? start->reagents Check Reagents buffer Is buffer amine-free (e.g., MES, PBS)? reagents->buffer Yes sol_reagents Solution: Use fresh reagents. Warm to RT before use. reagents->sol_reagents No ph Is pH correct for each step? (Activation: 4.5-6.0 Coupling: 7.0-8.5) buffer->ph Yes sol_buffer Solution: Switch to MES/PBS. buffer->sol_buffer No ratio Are molar ratios optimized? ph->ratio Yes sol_ph Solution: Adjust pH for each step. ph->sol_ph No sol_ratio Solution: Titrate linker ratio. ratio->sol_ratio No ok Yield OK ratio->ok Yes

Caption: Decision tree for troubleshooting low yield.

General Experimental Protocol

This protocol provides a general methodology for conjugating the carboxylic acid groups of N-(Azido-PEG3)-N-bis(PEG4-acid) to a primary amine-containing molecule (e.g., a protein) using a two-step EDC/NHS procedure.[5][16] Optimization of molar ratios and reaction times may be required for specific applications.

Materials:

  • Amine-containing molecule (e.g., Protein)

  • N-(Azido-PEG3)-N-bis(PEG4-acid) linker

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: Hydroxylamine or Tris buffer (1 M, pH 8.5)

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Allow EDC, NHS, and the PEG linker vials to warm to room temperature before opening.

    • Prepare a 1-10 mg/mL solution of your protein in ice-cold Activation Buffer.

    • Immediately before use, prepare stock solutions of EDC and NHS (e.g., 10 mg/mL) in anhydrous DMSO or cold Activation Buffer.

    • Prepare a stock solution of the PEG linker (e.g., 10-20 mM) in anhydrous DMSO.[5]

  • Activation of the PEG Linker:

    • Note: This protocol describes activating the substrate first, which is common. Alternatively, one can pre-activate the PEG linker's carboxyl groups before adding it to the amine-containing molecule.

    • To your protein solution, add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS.[5] Molar ratios are a critical parameter to optimize.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups on the protein (if the goal is to link two proteins) or on the linker itself if pre-activating.

  • Conjugation Step:

    • If not pre-activating the linker, add a 10- to 20-fold molar excess of the N-(Azido-PEG3)-N-bis(PEG4-acid) linker solution to the activated protein solution.[5]

    • Adjust the pH of the reaction to 7.2-7.5 by adding Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any remaining active NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker, EDC/NHS byproducts, and quenching reagents by purifying the conjugate.

    • Size exclusion chromatography (e.g., a desalting column) is effective for removing small molecule impurities.[13]

    • For higher purity and to separate different PEGylated species, use ion exchange or hydrophobic interaction chromatography.[][15]

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE (which will show a molecular weight shift), HPLC, and/or Mass Spectrometry to confirm successful conjugation and assess purity.

References

Technical Support Center: Optimizing N-(Azido-PEG3)-N-bis(PEG4-acid) Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for N-(Azido-PEG3)-N-bis(PEG4-acid) click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is N-(Azido-PEG3)-N-bis(PEG4-acid) and what are its primary applications?

N-(Azido-PEG3)-N-bis(PEG4-acid) is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker.[1] It features a terminal azide (B81097) (-N3) group on one arm and two terminal carboxylic acid (-COOH) groups on the other two arms.[1] The azide group is used for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to conjugate with alkyne-containing molecules.[2] The carboxylic acid groups can react with primary amines to form stable amide bonds.[1] Its primary application is in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), where the branched structure can potentially increase the drug-to-antibody ratio (DAR).[3] The PEG spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the final conjugate.[4][5]

Q2: What are the main advantages of using CuAAC (click chemistry) for conjugation?

CuAAC is a widely used bioconjugation technique due to its high efficiency, specificity, and biocompatibility.[6] Key advantages include:

  • High Yields: The reaction is typically high-yielding, which minimizes waste and simplifies purification.[6]

  • Bioorthogonality: Azide and alkyne groups are largely inert in biological systems, preventing side reactions with native functional groups.

  • Mild Reaction Conditions: The reaction can be performed in aqueous buffers at room temperature, which is crucial for maintaining the integrity of sensitive biomolecules like proteins and antibodies.

  • Stable Product: The resulting triazole linkage is highly stable.[7]

Q3: Should I use copper-catalyzed (CuAAC) or copper-free (SPAAC) click chemistry with this linker?

The choice depends on your specific application and the sensitivity of your biomolecule.

  • CuAAC is generally faster and uses a readily available copper(I) catalyst. However, copper ions can be cytotoxic and may damage certain biomolecules, such as DNA.[8] The use of copper-chelating ligands can mitigate this issue.

  • SPAAC avoids the use of a copper catalyst, making it more suitable for applications in living cells or with copper-sensitive molecules.[8] It utilizes strained cyclooctynes (e.g., DBCO, BCN) that react with azides without a catalyst.[2] However, SPAAC reactions can be slower than CuAAC, and the required strained alkynes are often larger and more expensive.[8]

Q4: How does the branched structure of N-(Azido-PEG3)-N-bis(PEG4-acid) affect the reaction?

The branched structure with two PEG4-acid arms can introduce steric hindrance, which may affect the reaction kinetics and overall efficiency.[9][10] The flexible PEG chains are designed to minimize this, but it remains a factor to consider, especially when conjugating to bulky molecules.[4] Careful optimization of reaction parameters is crucial to overcome potential steric challenges.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the click chemistry conjugation of N-(Azido-PEG3)-N-bis(PEG4-acid).

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Inefficient Copper(I) Catalyst The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to reduce Cu(II) (from a CuSO₄ source) to Cu(I) in situ.[7] Ensure the sodium ascorbate solution is fresh, as it can degrade over time.
Copper Sequestration Your biomolecule (e.g., protein, antibody) may have residues that chelate copper, making it unavailable for catalysis. Consider using a copper-chelating ligand like THPTA or TBTA in a 2:1 to 5:1 molar ratio to the copper catalyst to stabilize the Cu(I) state and improve reaction efficiency.[7][11]
Reagent Stoichiometry An incorrect ratio of azide to alkyne can lead to incomplete conversion. A common starting point is a 4 to 10-fold molar excess of the alkyne-containing molecule relative to the azide.[7] This may need to be optimized for your specific system.
Steric Hindrance The bulky nature of the branched PEG linker or the substrate can physically block the reactive sites.[9] Try increasing the reaction time (e.g., incubate overnight at 4°C) or slightly increasing the temperature (e.g., to 37°C) if your biomolecule is stable.[12] Using a longer, more flexible PEG linker on your alkyne-containing molecule can also help.[9]
Solubility Issues Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and reduced reaction rates. If your alkyne-modified molecule is hydrophobic, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[7] The final concentration of the organic solvent should ideally be kept below 10% (v/v).[3]
Incorrect pH The optimal pH for CuAAC is typically between 7 and 7.5. Ensure your reaction buffer is within this range. Avoid buffers containing primary amines (e.g., Tris), as they can compete with other reactions if you are performing a tandem conjugation with the carboxylic acid groups.[13]
Problem 2: Product Precipitation During Reaction
Possible Cause Recommended Solution
High Reactant Concentration High concentrations of reactants can sometimes lead to aggregation and precipitation, especially with large biomolecules. Try performing the reaction at a lower concentration.
Copper-Induced Aggregation The copper catalyst can sometimes cause protein aggregation. Ensure you are using a stabilizing ligand (e.g., THPTA). You can also try optimizing the copper concentration; often, concentrations between 50 µM and 100 µM are sufficient.[12]
Formation of Insoluble Byproducts In some cases, side reactions can lead to insoluble precipitates. This can be complex to diagnose, but ensuring an oxygen-free environment (by degassing the buffer) can sometimes help, as oxygen can contribute to the oxidation of the Cu(I) catalyst and potentially lead to side reactions.
Problem 3: Difficulty in Purifying the Final Conjugate
Possible Cause Recommended Solution
Separation from Unreacted Reagents The PEGylated product can be difficult to separate from excess unreacted PEG linkers or alkyne-containing molecules due to similar polarities.
Size Exclusion Chromatography (SEC): This is the most common and effective method for separating the larger conjugate from smaller unreacted molecules and catalyst components.[7][14]
Reverse-Phase HPLC (RP-HPLC): For higher resolution, preparative RP-HPLC using a C8 or C18 column can be employed. A water/acetonitrile gradient with a modifier like TFA or ammonium (B1175870) acetate (B1210297) is typically used.[14]
Dialysis/Ultrafiltration: These methods are useful for removing small molecule impurities but may not effectively separate the product from unreacted PEG linkers of similar sizes.
Product Heterogeneity The reaction may result in a mixture of products with varying degrees of conjugation.
Ion Exchange Chromatography (IEX): If the conjugation alters the overall charge of the molecule, IEX can be used to separate species with different numbers of conjugated linkers.
Hydrophobic Interaction Chromatography (HIC): This technique can also be used to separate conjugates based on differences in hydrophobicity.
Loss of Product During Purification The PEG linker can cause the product to stick to chromatography media, leading to low recovery.[14]
Pre-treating silica-based columns with a passivating agent or using a small amount of a basic modifier (e.g., triethylamine) in the mobile phase for normal-phase chromatography can help.[14] For SEC and RP-HPLC, ensure the column material is compatible with your product.

Data Presentation: Optimizing CuAAC Reaction Conditions

The following table summarizes data from a study on the CuAAC reaction of a PEG-alkyne with an azide-coumarin in supercritical CO₂ (scCO₂), demonstrating the impact of different copper catalysts. While not identical to the N-(Azido-PEG3)-N-bis(PEG4-acid) system, it provides valuable insights into catalyst performance.

Catalyst SourceCatalyst/Alkyne Molar RatioReaction Time (h)Yield (%)
Cu(CH₃COO)₂·H₂O0.52482.3
CuBr0.52475.4
Cu Wire1002491.2
Cu Plate1002489.5
Cu/β-SiC pellets0.524>90

Data adapted from a study on CuAAC in supercritical CO₂.[15] Conditions for aqueous reactions may vary.

Experimental Protocols

Protocol: General Procedure for CuAAC with N-(Azido-PEG3)-N-bis(PEG4-acid)

This protocol provides a general starting point for the conjugation of an alkyne-modified molecule to N-(Azido-PEG3)-N-bis(PEG4-acid) that has been previously conjugated to a biomolecule (e.g., an antibody) via its carboxylic acid groups.

Materials:

  • Azide-functionalized biomolecule (Biomolecule-N-(Azido-PEG3)-N-bis(PEG4-acid)) in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-modified payload (dissolved in DMSO or DMF)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (prepare fresh, e.g., 100 mM in water)

  • Purification system (e.g., SEC column)

Procedure:

  • Preparation of Reactants:

    • In a reaction tube, add the azide-functionalized biomolecule to the reaction buffer to achieve the desired final concentration.

    • Add the alkyne-modified payload from its stock solution to achieve a 5-10 fold molar excess over the azide.[4]

  • Catalyst Preparation:

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:2 to 1:5 molar ratio.[7][16] Let this mixture stand for a few minutes to form the copper-ligand complex.

  • Reaction Initiation:

    • Add the copper-ligand complex to the biomolecule-payload mixture. A final copper concentration of 50-250 µM is a good starting point.[16]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[12]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[4] For sensitive biomolecules or to potentially improve yield in cases of steric hindrance, the reaction can be incubated overnight at 4°C.[12]

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove the copper catalyst, excess payload, and other small-molecule reagents.[4]

  • Characterization:

    • Characterize the purified conjugate to determine the degree of labeling, purity, and integrity using techniques such as UV-Vis spectroscopy, HPLC, and mass spectrometry.

Visualizations

Experimental Workflow for CuAAC

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_purification 3. Purification & Analysis prep_azide Prepare Azide-Biomolecule in Buffer mix_reactants Combine Azide-Biomolecule and Alkyne-Payload prep_azide->mix_reactants prep_alkyne Dissolve Alkyne-Payload in DMSO/DMF prep_alkyne->mix_reactants prep_cu Prepare CuSO4 Stock mix_catalyst Pre-mix CuSO4 and Ligand prep_cu->mix_catalyst prep_ligand Prepare Ligand (THPTA) Stock prep_ligand->mix_catalyst prep_asc Prepare Fresh Sodium Ascorbate Stock add_asc Add Sodium Ascorbate to Initiate prep_asc->add_asc add_catalyst Add Catalyst Complex to Reactants mix_reactants->add_catalyst mix_catalyst->add_catalyst add_catalyst->add_asc incubate Incubate 1-4h at RT (Protected from light) add_asc->incubate purify Purify via Size Exclusion Chromatography (SEC) incubate->purify analyze Characterize Final Conjugate (HPLC, MS, etc.) purify->analyze

Caption: General experimental workflow for CuAAC.

Troubleshooting Logic for Low Reaction Yield

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low or No Yield c1 Is Sodium Ascorbate fresh? start->c1 Check Catalyst r1 Is alkyne in sufficient molar excess (4-10x)? start->r1 Check Conditions s1 Potential for high steric hindrance? start->s1 Check Substrate c2 Using a Cu-stabilizing ligand (e.g., THPTA)? c1->c2 c3 Is biomolecule known to chelate metals? c2->c3 r2 Are reactants fully soluble? r1->r2 r3 Is pH between 7.0-7.5? r2->r3 s2 Increase reaction time/temp? s1->s2

Caption: Troubleshooting logic for low CuAAC yields.

References

"side reactions to avoid with N-(Azido-PEG3)-N-bis(PEG4-acid)"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-PEG3)-N-bis(PEG4-acid). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this heterobifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functionalities of N-(Azido-PEG3)-N-bis(PEG4-acid) and their respective applications?

A1: N-(Azido-PEG3)-N-bis(PEG4-acid) is a water-soluble, PEG-based linker with two types of reactive groups:

  • An Azide (B81097) Group (-N3): This group is primarily used for "click chemistry" reactions. It can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes like DBCO or BCN.[1] The azide group is highly selective and stable under most reaction conditions.[2] It can also participate in Staudinger ligation with phosphines.[3]

  • Two Carboxylic Acid Groups (-COOH): These groups can be coupled with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds.[4][5] This reaction typically requires activation of the carboxylic acids, for example, into N-hydroxysuccinimide (NHS) esters using coupling agents like EDC and NHS.[6]

Q2: What are the main advantages of using a PEG linker in my conjugate?

A2: Polyethylene glycol (PEG) linkers offer several benefits in bioconjugation and drug delivery:

  • Increased Water Solubility: The hydrophilic nature of the PEG chain enhances the solubility of the resulting conjugate in aqueous buffers.[7]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, which helps to reduce renal clearance and extend its circulation half-life in the body.[7][8]

  • Reduced Immunogenicity: The PEG chain can create a "stealth" effect by forming a hydration shell around the conjugated molecule, which can shield it from recognition by the immune system.[7][9][]

  • Enhanced Stability: PEGylation can protect proteins and other biomolecules from enzymatic degradation and aggregation.[9][]

  • Flexible Spacer: The PEG chain acts as a flexible spacer, which can help to maintain the biological activity of the conjugated molecules by minimizing steric hindrance.

Troubleshooting Guide: Side Reactions and Optimization

This section provides a detailed guide to potential side reactions and how to avoid them during your experiments.

Side Reactions Involving the Azide Group

Issue: Low yield or side products during copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Possible Cause 1: Copper-Mediated Oxidative Damage. The Cu(I) catalyst used in CuAAC can generate reactive oxygen species (ROS), which may lead to oxidative degradation of sensitive biomolecules like peptides and proteins.[11]

    • Recommended Solution:

      • Include a copper ligand (e.g., THPTA, TBTA) to stabilize the Cu(I) oxidation state and minimize ROS formation.

      • Add a reducing agent (e.g., sodium ascorbate) in slight excess to regenerate Cu(I) from any oxidized Cu(II).

      • Perform the reaction under anaerobic conditions (e.g., by degassing solutions) to reduce oxygen levels.

  • Possible Cause 2: Staudinger Reduction. If your reaction mixture contains phosphines (sometimes used as reducing agents or present as impurities), the azide group can be reduced to a primary amine via the Staudinger reaction.[12]

    • Recommended Solution:

      • Avoid the use of phosphine-based reagents in conjunction with your azide-containing molecule unless the Staudinger ligation is the intended reaction.

      • Ensure the purity of all reagents to avoid unintentional side reactions.

Side Reactions Involving the Carboxylic Acid Groups (Post-Activation)

The carboxylic acid groups of N-(Azido-PEG3)-N-bis(PEG4-acid) are typically activated to NHS esters for reaction with primary amines. The following troubleshooting guide focuses on this common application.

Issue: Low conjugation efficiency when reacting the activated linker with an amine-containing molecule.

  • Possible Cause 1: Hydrolysis of the Activated Ester (e.g., NHS ester). Activated esters like NHS esters are highly susceptible to hydrolysis in aqueous solutions, which converts the reactive ester back to a non-reactive carboxylic acid.[13] The rate of hydrolysis is significantly influenced by pH.[14]

    • Recommended Solution:

      • pH Control: Perform the conjugation reaction at a pH between 7.2 and 8.5.[14][15] Lower pH will slow the reaction by protonating the target amines, while higher pH will accelerate hydrolysis.[15]

      • Fresh Reagents: Prepare the activated linker solution immediately before use. If using an organic solvent like DMSO for a stock solution, ensure it is anhydrous.[13]

      • Concentration: The hydrolysis reaction is a first-order process, while the conjugation is second-order. Increasing the concentration of the target protein or molecule can favor the desired conjugation reaction over hydrolysis.[15]

  • Possible Cause 2: Reaction with Incompatible Buffers. Buffers that contain primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the activated ester, leading to significantly lower yields.[13][15]

    • Recommended Solution:

      • Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[15]

      • If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.

  • Possible Cause 3: Side Reactions with Other Nucleophiles. Besides primary amines, activated esters can also react with other nucleophilic groups on a protein, although generally to a lesser extent. These include the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine.[13][16]

    • Recommended Solution:

      • pH Optimization: The reactivity of these other nucleophiles is also pH-dependent. Sticking to the recommended pH range of 7.2-8.5 generally favors reaction with primary amines.

      • Stoichiometry Control: Use the lowest effective molar excess of the activated linker to minimize off-target reactions.

Issue: Protein aggregation or precipitation during the conjugation reaction.

  • Possible Cause 1: Intermolecular Cross-linking. As N-(Azido-PEG3)-N-bis(PEG4-acid) has two carboxylic acid groups, it can potentially cross-link multiple protein molecules, leading to the formation of large, insoluble aggregates.[17]

    • Recommended Solution:

      • Molar Ratio: Carefully control and optimize the molar ratio of the linker to your protein. Start with a lower ratio and gradually increase it to find the optimal balance between modification and aggregation.

      • Protein Concentration: Lowering the protein concentration can favor intramolecular modification (modifying two sites on the same protein) over intermolecular cross-linking.[17]

      • Reaction Time: Shorten the incubation time to reduce the extent of the cross-linking reaction.[17]

Experimental Protocols & Data

General Protocol for Two-Step Conjugation to a Protein

This protocol describes the activation of the carboxylic acid groups followed by conjugation to a protein's primary amines.

  • Reagent Preparation:

    • Dissolve N-(Azido-PEG3)-N-bis(PEG4-acid) in an anhydrous organic solvent (e.g., DMSO) to a stock concentration of 10-50 mM.

    • Prepare a solution of your protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[15]

  • Activation of Carboxylic Acids (NHS Ester Formation):

    • In a separate reaction vial, combine N-(Azido-PEG3)-N-bis(PEG4-acid) with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in a suitable buffer (e.g., MES buffer, pH 6.0) or an organic solvent.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the freshly activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized for your specific application.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.[15]

  • Purification:

    • Remove excess, unreacted linker and byproducts using dialysis, a desalting column, or size-exclusion chromatography (SEC).

Data Summary: pH Effects on NHS Ester Stability

The stability of the activated NHS ester is critical for successful conjugation. The table below summarizes the effect of pH on the half-life of a typical NHS ester in aqueous solution.

pHTemperatureApproximate Half-Life
7.00°C4-5 hours
8.64°C10 minutes
8.5-9Room Temp.Significantly Reduced
Data compiled from references[14][15].

Visualizations

G cluster_activation Step 1: Activation of Carboxylic Acids cluster_conjugation Step 2: Conjugation & Side Reactions linker N-(Azido-PEG3)-N-bis(PEG4-acid) edc_nhs EDC + NHS (Coupling Agents) linker->edc_nhs Reacts with activated_linker Activated NHS Ester (Reactive Intermediate) edc_nhs->activated_linker Forms protein Protein (-NH2) activated_linker->protein Conjugates with hydrolysis Hydrolysis (H2O) (Side Reaction) activated_linker->hydrolysis Competes with conjugate Stable Amide Bond (Desired Product) protein->conjugate inactive_linker Inactive Carboxylic Acid hydrolysis->inactive_linker

Caption: Workflow for amine conjugation showing the activation step and competing reaction pathways.

G start Low Conjugation Yield? check_ph Is pH 7.2-8.5? start->check_ph check_buffer Is buffer amine-free (e.g., PBS, HEPES)? check_ph->check_buffer Yes solution_ph Adjust pH to 7.2-8.5 check_ph->solution_ph No check_reagents Are activated linkers prepared fresh? check_buffer->check_reagents Yes solution_buffer Buffer exchange to PBS, HEPES, or Borate check_buffer->solution_buffer No solution_reagents Use freshly prepared activated linker check_reagents->solution_reagents No success Yield should improve check_reagents->success Yes solution_ph->success solution_buffer->success solution_reagents->success

Caption: Troubleshooting decision tree for low yield in amine conjugation reactions.

References

"purification strategies for N-(Azido-PEG3)-N-bis(PEG4-acid) conjugates"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information for the purification of N-(Azido-PEG3)-N-bis(PEG4-acid) and its subsequent conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method to purify my N-(Azido-PEG3)-N-bis(PEG4-acid) conjugate?

A1: The optimal method depends on the properties of the molecule conjugated to the PEG linker. However, a multi-step approach is often recommended.

  • Reverse-Phase HPLC (RP-HPLC) is the most versatile and widely used technique for purifying PEGylated molecules, separating them based on hydrophobicity.[][2]

  • Anion-Exchange Chromatography (IEX) is highly effective for purifying this specific linker and its conjugates due to the two terminal carboxylic acid groups.[3][4][5] This method separates molecules based on charge and can efficiently remove non-acidic impurities.

  • Size-Exclusion Chromatography (SEC) is useful for removing small molecule impurities or for separating conjugates with significant size differences from unreacted starting materials.[][6][7]

Q2: How can I monitor the purification of my PEGylated conjugate?

A2: UV-Vis spectroscopy is a common method. If the conjugated molecule (e.g., protein, peptide, or fluorophore) has a chromophore, you can monitor its absorbance. For the PEG linker itself or conjugates without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector can be used.[7][8][9]

Q3: Why do my peaks look broad during HPLC purification?

A3: Peak broadening is a common characteristic of PEGylated compounds due to the polydispersity of the PEG chains.[10] While N-(Azido-PEG3)-N-bis(PEG4-acid) is a discrete PEG product, conjugation to larger molecules can exacerbate this effect. To minimize broadening, optimize flow rate, gradient slope, and temperature.

Q4: How should I store the N-(Azido-PEG3)-N-bis(PEG4-acid) linker?

A4: To maintain the integrity of the azide (B81097) group, it is recommended to store the product at -20°C in a dry, moisture-free environment.[11] Avoid repeated freeze-thaw cycles.

Q5: How do I confirm the identity and purity of my final conjugate?

A5: A combination of analytical techniques is recommended:

  • HPLC-MS (Mass Spectrometry): To confirm the molecular weight of the conjugate.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure and the presence of the azide and acid functional groups, although this is more common for the linker itself rather than large conjugates.[12]

  • Analytical HPLC/UPLC: To determine the purity of the final product using a calibrated method.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Product Yield Inefficient Reaction: Incomplete conjugation reaction.Optimize reaction conditions (pH, temperature, molar ratios). Ensure starting materials are pure and active.
Product Loss During Purification: Adsorption to columns or vials; multiple purification steps.Pre-condition columns. Use low-binding tubes. Minimize the number of purification steps where possible.
Degradation of Product: Harsh pH or temperature during purification.Use buffers within the stability range of your conjugate. Avoid unnecessarily high temperatures.[13][14]
Impure Fractions / Co-elution of Product and Impurities Similar Hydrophobicity: Unreacted starting material or byproducts have similar retention times in RP-HPLC.Employ an orthogonal purification method. For example, follow RP-HPLC with Ion-Exchange or Size-Exclusion Chromatography.[3]
Poor Column Resolution: Incorrect column choice, mobile phase, or gradient.Screen different columns (e.g., C18, C8, Phenyl). Optimize the gradient slope for better separation. Adjust mobile phase modifiers (e.g., TFA, formic acid).
Column Overload: Injecting too much sample onto the column.Reduce the injection volume or sample concentration.[14]
Variable Retention Times in HPLC Mobile Phase Inconsistency: Inaccurate preparation or degradation of the mobile phase.Prepare fresh mobile phase daily. Ensure components are fully dissolved and mixed.[13][15]
Temperature Fluctuations: Inconsistent column temperature.Use a column oven to maintain a stable temperature.[13][16]
Column Equilibration: Insufficient time for the column to equilibrate with the starting mobile phase.Increase the equilibration time between runs, especially for gradient methods.[13][16]
No Product Detected After Purification Product Precipitation: Sample crashed out of solution upon injection.Ensure the sample solvent is compatible with the initial mobile phase.[16]
Degradation: The conjugate is not stable under the chosen purification conditions.Re-evaluate the pH and organic solvent composition of your buffers.
Incorrect Detection Method: The detector is not suitable for your compound.If your conjugate lacks a UV chromophore, use an ELSD or RI detector.[7][8]

Experimental Protocols

Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol is a general guideline for purifying a conjugate of N-(Azido-PEG3)-N-bis(PEG4-acid) linked to a peptide.

  • Column Selection: Choose a C18 or C8 column with a pore size appropriate for the size of your conjugate (e.g., 120 Å for peptides, 300 Å for larger proteins).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

    • Degas both mobile phases thoroughly before use.[13]

  • Sample Preparation: Dissolve the crude reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., a low percentage of organic solvent). Filter the sample through a 0.22 µm syringe filter.

  • Chromatography Method:

    • Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.

    • Injection: Inject the prepared sample onto the column.

    • Gradient Elution: Run a linear gradient to elute the compound. A typical gradient might be from 5% B to 75% B over 30-60 minutes. The optimal gradient will need to be determined empirically.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for peptide bonds or 280 nm for aromatic residues).

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC-MS to confirm identity and purity. Pool the pure fractions.

  • Solvent Removal: Remove the organic solvent and lyophilize the pooled fractions to obtain the purified product as a powder.

Data Presentation: Typical RP-HPLC Parameters
ParameterGuideline for Peptide ConjugateGuideline for Protein Conjugate
Column C18, 5 µm, 120 Å, 4.6 x 250 mmC4 or C8, 5 µm, 300 Å, 4.6 x 250 mm
Flow Rate 1.0 mL/min0.8 - 1.0 mL/min
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-75% B over 40 min20-80% B over 40 min
Temperature 25 - 40 °C30 - 60 °C
Detection UV @ 220 nm or 280 nmUV @ 280 nm

Visualizations

General Purification Workflow

G cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Analysis & Polishing cluster_3 Final Product Crude Crude Conjugation Mixture RP_HPLC Reverse-Phase HPLC (Hydrophobicity) Crude->RP_HPLC Primary Method IEX Ion-Exchange (IEX) (Charge) Crude->IEX Alternative Analysis Fraction Analysis (HPLC-MS) RP_HPLC->Analysis IEX->Analysis SEC Size-Exclusion (SEC) (Desalting / Aggregate Removal) Analysis->SEC If needed Pure Pure Conjugate Analysis->Pure If pure SEC->Pure

Caption: General workflow for purifying PEG conjugates.

Troubleshooting Logic for Impure Fractions

G Start Impure Fractions Observed Q1 Are peaks well-resolved but fractions impure? Start->Q1 A1_Yes Co-elution of similar species Q1->A1_Yes Yes Q2 Are peaks broad or overlapping? Q1->Q2 No Sol1 Implement Orthogonal Method (e.g., IEX after RP-HPLC) A1_Yes->Sol1 A2_Yes Poor Resolution Q2->A2_Yes Yes Q3 Is peak fronting or tailing severe? Q2->Q3 No Sol2 Optimize HPLC Method: 1. Change gradient slope 2. Try different column 3. Adjust temperature A2_Yes->Sol2 A3_Yes Column Overload or Contamination Q3->A3_Yes Yes Sol3 1. Reduce sample load 2. Clean or replace column 3. Use a guard column A3_Yes->Sol3

Caption: Decision tree for troubleshooting impure fractions.

References

"stability issues of N-(Azido-PEG3)-N-bis(PEG4-acid) under different pH conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of N-(Azido-PEG3)-N-bis(PEG4-acid) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of N-(Azido-PEG3)-N-bis(PEG4-acid) in aqueous solutions?

A1: N-(Azido-PEG3)-N-bis(PEG4-acid) is an aqueous soluble PEG linker.[1] The polyethylene (B3416737) glycol (PEG) backbone is generally stable in aqueous solutions. However, the stability of the molecule can be influenced by the pH of the solution due to its terminal azide (B81097) and carboxylic acid functional groups. For optimal stability, it is recommended to store aqueous solutions at -20°C.[1] Long-term storage of PEG solutions at room temperature, especially when exposed to light and oxygen, can lead to oxidation and a decrease in pH.[2][3]

Q2: How does pH affect the stability of the azide group in this linker?

A2: The azide group is generally stable under most conditions, making it suitable for selective bioconjugation reactions like Click Chemistry.[4] However, it is crucial to avoid acidic conditions . In the presence of strong acids, the azide group can be protonated to form hydrazoic acid (HN₃), which is highly toxic and explosive.[5][6] Therefore, it is strongly recommended to handle this linker in neutral or slightly basic buffers.

Q3: What is the stability of the carboxylic acid groups at different pH values?

A3: The carboxylic acid groups are stable across a wide pH range. The state of protonation will change with pH, but the chemical structure of the carboxyl group itself remains intact under typical experimental conditions. The reactivity of the carboxylic acid with amine groups, however, is pH-dependent and typically requires activation with coupling reagents like EDC and HATU at a specific pH to form a stable amide bond.[7][8]

Q4: Are there any other chemical incompatibilities I should be aware of?

A4: Yes, besides strong acids, azides are incompatible with certain metals and their salts, which can form highly unstable and explosive metal azides.[5][6] Avoid contact with heavy metals. Additionally, the azide group can react with reducing agents.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no reactivity of the azide group in a Click Chemistry reaction. Degradation of the azide group due to improper storage or handling (e.g., exposure to acidic pH).- Ensure that all buffers and reaction conditions are at a neutral or slightly basic pH (pH 7-8.5).- Use freshly prepared solutions of the linker.- Verify the integrity of the azide group using a relevant analytical method (e.g., FTIR spectroscopy, looking for the characteristic azide peak around 2100 cm⁻¹).
Low yield in amine coupling reactions with the carboxylic acid groups. - Inefficient activation of the carboxylic acid.- Hydrolysis of the activated ester (e.g., NHS-ester) at high pH.- Optimize the pH for the activation and coupling steps. NHS ester activation is often performed around pH 6.0-7.5, while the coupling to amines is more efficient at a slightly higher pH (7.5-8.5).- Use a freshly prepared solution of the activated linker, as activated esters can hydrolyze in aqueous solutions. The half-life of NHS esters decreases significantly as the pH increases.[9]
Unexpected changes in solution pH over time. Oxidation of the PEG backbone, leading to the formation of acidic byproducts.[2][3]- Store stock solutions at -20°C or colder.[1]- For working solutions, prepare them fresh and use them promptly.- Purge solutions with an inert gas like argon or nitrogen to minimize exposure to oxygen, especially for long-term storage.[2][3]
Precipitation of the linker from solution. The solubility of the linker may be affected by high salt concentrations or extreme pH values that alter its ionization state.- Ensure the buffer concentration is appropriate for your experiment.- Adjust the pH to a neutral range where the linker is known to be soluble.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of N-(Azido-PEG3)-N-bis(PEG4-acid) at Different pH Values

This protocol outlines a general method to evaluate the stability of the linker by monitoring the integrity of its functional groups over time.

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9). Common buffer systems include acetate (B1210297) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for basic pH.

  • Sample Preparation: Dissolve a known concentration of N-(Azido-PEG3)-N-bis(PEG4-acid) in each buffer to create the test samples.

  • Incubation: Aliquot the samples and incubate them at a controlled temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample for analysis.

  • Analysis:

    • Azide Group Integrity: Use Fourier-transform infrared spectroscopy (FTIR) to monitor the characteristic azide peak at approximately 2100 cm⁻¹. A decrease in the intensity of this peak over time indicates degradation. Alternatively, HPLC analysis can be used to quantify the remaining intact linker.

    • Overall Molecular Integrity: Use High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD or MS) to monitor for the appearance of degradation products and the disappearance of the parent compound.

    • pH Monitoring: Measure the pH of the solutions at each time point to check for any drift, which could indicate degradation of the PEG backbone.[2][3]

Visualizations

Stability_Factors Factors Influencing Stability of N-(Azido-PEG3)-N-bis(PEG4-acid) cluster_Groups Functional Groups Molecule N-(Azido-PEG3)-N-bis(PEG4-acid) Azide Azide (-N3) Molecule->Azide PEG PEG Backbone Molecule->PEG Acid Carboxylic Acid (-COOH) Molecule->Acid Acidic Acidic (pH < 6) Acidic->Azide Risk of forming explosive HN3 Acidic->Acid Protonated (-COOH) Neutral Neutral (pH ~7) Neutral->Azide Stable Neutral->Acid Mixed state Basic Basic (pH > 8) Basic->Azide Generally Stable Basic->Acid Deprotonated (-COO-)

Caption: Logical relationships of pH effects on the functional groups.

Experimental_Workflow Workflow for Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Buffers Prepare Buffers (e.g., pH 4, 7, 9) Prep_Samples Dissolve Linker in Buffers Prep_Buffers->Prep_Samples Incubate Incubate at Controlled Temperature Prep_Samples->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Analyze_FTIR FTIR (Azide Peak) Time_Points->Analyze_FTIR Analyze_HPLC HPLC (Degradation Products) Time_Points->Analyze_HPLC Analyze_pH pH Measurement Time_Points->Analyze_pH

References

"how to prevent aggregation when using N-(Azido-PEG3)-N-bis(PEG4-acid)"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-(Azido-PEG3)-N-bis(PEG4-acid). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly aggregation, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(Azido-PEG3)-N-bis(PEG4-acid) and what are its primary applications?

A1: N-(Azido-PEG3)-N-bis(PEG4-acid) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker.[1][2][3] It possesses three functional groups: one azide (B81097) (-N3) and two carboxylic acids (-COOH).[1][2] The azide group is used for "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate molecules containing alkyne or strained alkyne groups.[4] The two terminal carboxylic acids can react with primary amines in the presence of activators like EDC or DCC to form stable amide bonds. This linker is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it connects a targeting moiety to one or two payload molecules.[4] The PEG spacer enhances the solubility and bioavailability of the final conjugate.[5][6]

Q2: What are the common solvents for dissolving N-(Azido-PEG3)-N-bis(PEG4-acid)?

A2: N-(Azido-PEG3)-N-bis(PEG4-acid) is soluble in a variety of common solvents. Based on supplier information, it is soluble in water, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[1][7]

Q3: What are the primary causes of aggregation when using this PEG linker?

A3: Aggregation of biomolecules during or after conjugation with PEG linkers can be attributed to several factors:

  • Intermolecular Cross-linking: The bifunctional nature of the two carboxylic acid groups can potentially link multiple protein molecules together, leading to aggregates.

  • High Concentrations: Elevated concentrations of either the target molecule or the PEG linker increase the probability of intermolecular interactions and aggregation.[8]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect the stability and solubility of the molecules involved. An inappropriate pH can alter surface charges, leading to reduced electrostatic repulsion and promoting aggregation.

  • Hydrophobicity: The hydrophobicity of the conjugated payload can sometimes contribute to the aggregation of the final product. The PEG linker itself is intended to increase hydrophilicity to counteract this.[5]

Q4: How can I detect and quantify aggregation in my sample?

A4: Several analytical techniques can be employed to detect and quantify aggregation:

  • Size Exclusion Chromatography (SEC): This is a powerful method to separate molecules based on their size. Aggregates will elute earlier than the desired monomeric conjugate.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can reveal the presence of high-molecular-weight species corresponding to aggregates.

  • Turbidity Measurement: An increase in the turbidity of a solution, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.

Troubleshooting Guide: Preventing Aggregation

This guide provides a systematic approach to troubleshooting and preventing aggregation issues when working with N-(Azido-PEG3)-N-bis(PEG4-acid).

Problem: Precipitate forms during or after the conjugation reaction.

This indicates severe aggregation. The following decision tree can help diagnose and solve the issue.

G Troubleshooting Aggregation Workflow start Aggregation Observed (Precipitate/Turbidity) check_conc Are concentrations of linker or biomolecule high? start->check_conc reduce_conc Reduce concentrations of linker and biomolecule. check_conc->reduce_conc Yes check_ph Is the reaction pH within the optimal range? check_conc->check_ph No reduce_conc->check_ph adjust_ph Adjust pH to 7.2-8.5 for amine coupling. check_ph->adjust_ph No check_temp Is the reaction temperature optimized? check_ph->check_temp Yes adjust_ph->check_temp lower_temp Lower temperature to 4°C and increase reaction time. check_temp->lower_temp No check_addition How was the linker added? check_temp->check_addition Yes lower_temp->check_addition slow_addition Add linker solution dropwise with gentle mixing. check_addition->slow_addition All at once add_excipients Incorporate stabilizing excipients. check_addition->add_excipients Dropwise slow_addition->add_excipients success Aggregation Minimized add_excipients->success

Caption: A workflow for troubleshooting aggregation issues.

Solution Strategies in Detail:
  • Optimize Concentrations:

    • Linker Concentration: Avoid using a large excess of the PEG linker. A molar ratio of 1.5:1 to 5:1 (linker:biomolecule) is a good starting point for optimization.

    • Biomolecule Concentration: High concentrations of proteins or other biomolecules can promote aggregation. If possible, perform the reaction at a lower concentration (e.g., < 5 mg/mL for proteins).

  • Control Reaction Conditions:

    • pH: For the reaction of the carboxylic acid groups with amines (after activation), a pH range of 7.2-8.5 is generally recommended. Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[9] Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[9]

    • Temperature: Lowering the reaction temperature to 4°C can slow down the rate of aggregation. The reaction time may need to be extended (e.g., overnight) to ensure sufficient conjugation efficiency.

    • Controlled Addition: Add the dissolved PEG linker to the biomolecule solution slowly and dropwise while gently stirring. This prevents localized high concentrations of the linker that can trigger precipitation.

  • Utilize Stabilizing Excipients:

    • The addition of certain excipients to the reaction buffer can significantly enhance the stability of the biomolecules and prevent aggregation.

ExcipientRecommended ConcentrationMechanism of Action
Sugars/Polyols
Sucrose5-10% (w/v)Increases protein stability through preferential exclusion.
Glycerol5-20% (v/v)Acts as a cryoprotectant and stabilizer.
Amino Acids
L-Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Surfactants
Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents adsorption.

Experimental Protocols

Below is a general protocol for a two-step conjugation using N-(Azido-PEG3)-N-bis(PEG4-acid). This protocol should be optimized for your specific application.

General Experimental Workflow

Caption: A two-step bioconjugation workflow.

Step 1: Conjugation to an Amine-Containing Molecule (e.g., a Protein)
  • Reagent Preparation:

    • Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

    • Dissolve N-(Azido-PEG3)-N-bis(PEG4-acid) in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use.

  • Activation of Carboxylic Acids:

    • To the PEG linker solution, add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) at a slight molar excess to the linker.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Slowly add a 5- to 20-fold molar excess of the activated PEG linker solution to the protein solution with gentle mixing. The final concentration of the organic solvent should ideally be below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted activated esters. Incubate for 15-30 minutes.

  • Purification:

    • Purify the azide-functionalized protein conjugate using size-exclusion chromatography (SEC) to remove excess linker and quenching reagents.

Step 2: Click Chemistry Conjugation

This protocol outlines a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, which is copper-free.

  • Reagent Preparation:

    • Prepare the purified azide-functionalized protein from Step 1 in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the DBCO-functionalized payload in DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 2- to 5-fold molar excess of the DBCO-payload (per azide group on the protein-linker conjugate) to the azide-functionalized protein solution.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the final conjugate using SEC or another suitable chromatographic method to remove the unreacted payload.

  • Characterization:

    • Characterize the final conjugate for purity, drug-to-antibody ratio (if applicable), and aggregation state using appropriate analytical techniques such as SEC, DLS, and SDS-PAGE.

Factors Influencing Aggregation

The interplay of various factors determines the likelihood of aggregation. Understanding these relationships is key to designing a successful conjugation strategy.

G Aggregation Aggregation Concentration High Concentration Concentration->Aggregation Temperature High Temperature Temperature->Aggregation pH Suboptimal pH pH->Aggregation Linker Bifunctional Linker Linker->Aggregation Payload Hydrophobic Payload Payload->Aggregation AdditionRate Rapid Addition AdditionRate->Aggregation

Caption: Key factors that can contribute to aggregation.

References

Technical Support Center: Characterizing N-(Azido-PEG3)-N-bis(PEG4-acid) Modified Proteins by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Azido-PEG3)-N-bis(PEG4-acid) modified proteins and their characterization by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass of the N-(Azido-PEG3)-N-bis(PEG4-acid) linker?

A1: The N-(Azido-PEG3)-N-bis(PEG4-acid) linker has a molecular formula of C30H58N4O15 and a molecular weight of 714.8 g/mol . This information is crucial for calculating the expected mass shift of your modified protein.

Q2: How do I calculate the expected mass of my protein after modification with N-(Azido-PEG3)-N-bis(PEG4-acid)?

A2: To calculate the expected mass of the modified protein, add the mass of the linker (714.8 Da) to the mass of your unmodified protein. Remember to account for the loss of a water molecule (18.02 Da) for each carboxylic acid group on the linker that forms an amide bond with an amine group (e.g., lysine (B10760008) residue) on the protein. The formula is:

Mass(modified protein) = Mass(unmodified protein) + 714.8 Da - (n x 18.02 Da)

where 'n' is the number of covalent bonds formed between the linker's carboxylic acid groups and the protein's amine groups.

Q3: What are the reactive groups on the N-(Azido-PEG3)-N-bis(PEG4-acid) linker and what do they react with?

A3: This linker is heterobifunctional with three reactive moieties:

  • Two Carboxylic Acid (-COOH) groups: These react with primary amines (e.g., the side chain of lysine residues or the N-terminus of the protein) to form stable amide bonds. This reaction is typically facilitated by carbodiimide (B86325) chemistry (e.g., using EDC and NHS).

  • One Azide (B81097) (-N3) group: This group is used in "click chemistry." It reacts specifically with alkyne-containing molecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the subsequent attachment of a second molecule of interest, such as a drug or a fluorescent label.[1][2]

Q4: Which mass spectrometry technique is best for analyzing my N-(Azido-PEG3)-N-bis(PEG4-acid) modified protein?

A4: Electrospray ionization (ESI) mass spectrometry coupled with liquid chromatography (LC-MS) is generally preferred for analyzing PEGylated proteins.[3] This is due to its suitability for automated workflows and reduced sample preparation time compared to MALDI-TOF MS.[3] High-resolution instruments like Orbitrap or Q-TOF mass spectrometers are highly recommended to resolve the complex spectra that can result from PEGylation.[4][5]

Q5: Why does my mass spectrum look so complex after modifying my protein with this linker?

A5: The complexity in the mass spectrum of PEGylated proteins arises from several factors:

  • Heterogeneity of Modification: The linker may attach to a variable number of sites on the protein, resulting in a mixture of protein species with different numbers of attached linkers.

  • Polydispersity of PEG (in general): While this specific linker has a defined mass, broader PEG reagents can be polydisperse, meaning they consist of a population of molecules with a range of molecular weights. This contributes to broader peaks in the mass spectrum.

  • Overlapping Charge States: During ESI, proteins and PEGylated proteins can acquire multiple charges, leading to a complex envelope of peaks that can be difficult to interpret.[3]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Problem 1: Incomplete or No Modification of the Protein
Symptom Possible Cause Suggested Solution
No mass shift observed in the mass spectrum, or only the mass of the unmodified protein is detected. Inefficient activation of carboxylic acid groups. Ensure your EDC/NHS chemistry is optimized. Use fresh reagents and anhydrous solvents. The pH of the reaction buffer is critical; for NHS-ester formation, a pH of 6.0 is often optimal, while the subsequent reaction with amines is more efficient at a pH of 7.2-8.0.
Suboptimal reaction conditions. Optimize the molar ratio of linker to protein. A 10- to 20-fold molar excess of the linker is a good starting point. Reaction time and temperature may also need to be optimized.
Protein precipitation during the reaction. The use of organic co-solvents like DMSO to dissolve the linker can sometimes cause protein precipitation. Ensure the final concentration of the organic solvent is low (typically <10%). The PEG linker itself is designed to be water-soluble, which should help mitigate this issue.
Hydrolysis of activated esters. Activated esters (e.g., NHS esters) are susceptible to hydrolysis. Perform the conjugation reaction promptly after activating the linker.
Problem 2: Complex and Uninterpretable Mass Spectra
Symptom Possible Cause Suggested Solution
Broad, poorly resolved peaks in the mass spectrum. Heterogeneous PEGylation. This is common with PEGylation. Consider optimizing the reaction conditions (e.g., lowering the linker-to-protein ratio) to favor a lower and more uniform degree of modification. Purification of the reaction mixture using techniques like ion-exchange or size-exclusion chromatography can help to isolate species with a specific degree of modification.
Overlapping charge state envelopes. Use a charge-stripping agent like triethylamine (B128534) (TEA) added post-column to simplify the mass spectrum by reducing the charge states of the PEGylated protein.[5] This can lead to a more easily interpretable spectrum.
Presence of multiple adducts (e.g., sodium, potassium). Ensure high-purity solvents and reagents are used. The presence of salts can lead to the formation of various adducts, further complicating the spectrum.
Problem 3: Difficulty in Identifying the Site of Modification
Symptom Possible Cause Suggested Solution
Peptide mapping (bottom-up proteomics) does not provide clear information on the modification site. The modified peptide is too large or too small to be detected by LC-MS/MS. Use a different protease for digestion (e.g., Glu-C, Asp-N) in addition to trypsin to generate different sets of peptides.
The PEG chain interferes with peptide fragmentation. Employ in-source fragmentation or collision-induced dissociation (CID) to induce cleavage of the PEG chain, leaving a smaller mass tag on the peptide that is easier to analyze by MS/MS.[6][7]
Incomplete sequence coverage in the peptide map. Optimize your LC-MS/MS method to maximize the number of identified peptides. This may involve adjusting the chromatographic gradient or the MS acquisition parameters.
Intact mass analysis (top-down proteomics) shows modification, but the location is unknown. Top-down fragmentation is not providing sufficient sequence information. Utilize electron-based dissociation methods like electron capture dissociation (ECD) or electron transfer dissociation (ETD), which are often more effective for fragmenting large, modified proteins while preserving the modification.[7]
Problem 4: Issues with the Click Chemistry Reaction
Symptom Possible Cause Suggested Solution
Incomplete or no reaction of the azide group with an alkyne-containing molecule. Copper catalyst is inactive (for CuAAC). Use a freshly prepared solution of the copper(I) catalyst. The use of a copper-coordinating ligand like THPTA or TBTA can improve catalyst stability and reaction efficiency.
Side reactions with the protein. The copper catalyst in CuAAC can sometimes cause protein precipitation or side reactions with certain amino acid residues. Consider using a copper-free click chemistry approach with a strained alkyne like DBCO or BCN.[2]
Steric hindrance. The azide group on the branched linker may be sterically hindered, preventing efficient reaction with the alkyne. Ensure your alkyne-containing molecule has sufficient flexibility to access the azide.

Quantitative Data Summary

The following table provides a hypothetical example of quantitative data that could be obtained from a mass spectrometry experiment to determine the degree of modification of a protein with N-(Azido-PEG3)-N-bis(PEG4-acid).

SpeciesTheoretical Mass (Da)Observed Mass (Da)Relative Abundance (%)
Unmodified Protein50,000.050,000.215.3
Mono-modified Protein50,696.850,697.145.8
Di-modified Protein51,393.651,394.030.1
Tri-modified Protein52,090.452,091.18.8

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with N-(Azido-PEG3)-N-bis(PEG4-acid)
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.

  • Linker Activation (EDC/NHS Chemistry):

    • Dissolve N-(Azido-PEG3)-N-bis(PEG4-acid) in an anhydrous organic solvent (e.g., DMSO or DMF).

    • Add a 1.2-fold molar excess of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the linker solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation:

    • Add the activated linker solution to the protein solution at a 10- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.

  • Purification: Remove excess linker and other reagents by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: LC-MS Analysis of the Modified Protein
  • Sample Preparation: Dilute the purified modified protein in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

  • LC Separation:

    • Use a reverse-phase C4 or C8 column suitable for protein separations.

    • Employ a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to elute the protein.

  • MS Analysis:

    • Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Perform a full MS scan to determine the mass of the intact modified protein.

    • For site identification, perform a separate peptide mapping experiment (bottom-up proteomics) involving protein digestion followed by LC-MS/MS analysis of the resulting peptides.

Visualizations

experimental_workflow cluster_conjugation Protein Conjugation cluster_analysis Mass Spectrometry Analysis Protein Unmodified Protein Conjugation Amine Coupling Protein->Conjugation Linker N-(Azido-PEG3)-N- bis(PEG4-acid) Activation Carboxylic Acid Activation (EDC/NHS) Linker->Activation Activation->Conjugation Quenching Reaction Quenching Conjugation->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification Modified_Protein Modified Protein Purification->Modified_Protein LC_MS LC-MS (Intact Mass) Modified_Protein->LC_MS Digestion Proteolytic Digestion Modified_Protein->Digestion Data_Analysis Data Analysis LC_MS->Data_Analysis LC_MSMS LC-MS/MS (Peptide Mapping) Digestion->LC_MSMS LC_MSMS->Data_Analysis

Caption: Experimental workflow for protein modification and mass spectrometry analysis.

troubleshooting_logic Start Mass Spec Data Shows Problem No_Modification No Mass Shift (Unmodified Protein Only) Start->No_Modification Complex_Spectrum Broad/Complex Peaks Start->Complex_Spectrum Site_ID_Issue Modification Site Unknown Start->Site_ID_Issue Reagent_Issue Check Reagent Activity (EDC/NHS, Linker) No_Modification->Reagent_Issue Reaction_Conditions Optimize Reaction (pH, Temp, Time, Ratio) No_Modification->Reaction_Conditions Protein_Integrity Assess Protein Stability (Precipitation) No_Modification->Protein_Integrity Heterogeneity Purify to Isolate Modified Species Complex_Spectrum->Heterogeneity Charge_States Use Charge-Stripping Agent (TEA) Complex_Spectrum->Charge_States Adducts Use High-Purity Solvents/Reagents Complex_Spectrum->Adducts Bottom_Up Bottom-Up Approach (Peptide Mapping) Site_ID_Issue->Bottom_Up Top_Down Top-Down Approach (Intact Fragmentation) Site_ID_Issue->Top_Down Different_Enzyme Use Alternative Protease Bottom_Up->Different_Enzyme In_Source_Frag Employ In-Source Fragmentation Bottom_Up->In_Source_Frag ETD_ECD Use ETD/ECD for Top-Down Top_Down->ETD_ECD

Caption: Troubleshooting logic for mass spectrometry analysis of modified proteins.

References

Technical Support Center: Impact of PEG Linker Length on PROTAC Stability and Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of polyethylene (B3416737) glycol (PEG) linker length on the stability and permeability of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during your PROTAC experiments related to PEG linker length.

Issue 1: My PROTAC shows poor metabolic stability in in vitro assays (e.g., liver microsomes, plasma).

Symptoms:

  • Rapid degradation of the PROTAC molecule upon incubation with human liver microsomes (HLM) or plasma.

  • Short in vivo half-life, limiting therapeutic efficacy.

Possible Cause & Troubleshooting Steps:

  • Q: Could the PEG linker be the site of metabolic degradation?

    • A: Yes, the ether linkages within PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to O-dealkylation.[1] Long, flexible PEG linkers may be more exposed to metabolic enzymes.[2][]

    • Troubleshooting:

      • Incorporate Rigid Moieties: Replace a portion of the flexible PEG chain with rigid structural elements like piperazine, piperidine, or triazole rings.[1] These can shield the molecule from metabolic enzymes.[1]

      • Optimize Linker Length: Systematically synthesize and test PROTACs with shorter or longer PEG linkers to identify an optimal length for both stability and activity.[1]

      • Consider Alternative Linkers: If metabolic instability persists, consider replacing the PEG linker with a more metabolically stable alkyl chain.[1][4]

  • Q: How can I confirm that the linker is the primary site of metabolism?

    • A: Utilize metabolite identification studies. Incubate your PROTAC with liver microsomes and analyze the resulting mixture using LC-MS/MS to identify the structures of the metabolites. This will reveal if cleavage or modification is occurring within the PEG linker.

Issue 2: My PROTAC has good aqueous solubility but poor cell permeability.

Symptoms:

  • The PROTAC is highly soluble in aqueous buffers.

  • Low apparent permeability coefficient (Papp) in assays like PAMPA or Caco-2.

  • The PROTAC is potent in biochemical assays but inactive in cellular assays.[5]

Possible Cause & Troubleshooting Steps:

  • Q: Can a long, hydrophilic PEG linker hinder cell permeability?

    • A: Yes, while PEG linkers enhance solubility, excessively long or hydrophilic PEG chains can increase the polar surface area of the PROTAC, which can reduce its ability to passively diffuse across the lipophilic cell membrane.[][5]

    • Troubleshooting:

      • Modulate Linker Length: Synthesize and test analogs with shorter PEG linkers. Shorter linkers generally produce more permeable compounds.[6]

      • Create Hybrid Linkers: Replace a portion of the PEG linker with a more lipophilic moiety, such as an alkyl chain or a phenyl ring, to balance hydrophilicity and lipophilicity.[1][5]

      • Promote Folded Conformations: The flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation that shields its polar surface area, potentially improving cell permeability.[7][8] The ability to form these conformations is dependent on the linker's length and chemical nature.[7][9] Consider this in your linker design.

  • Q: How do I know if my PROTAC is a substrate for efflux pumps?

    • A: The Caco-2 permeability assay can help determine if your PROTAC is subject to active efflux. By measuring permeability in both directions across the cell monolayer (apical to basolateral and basolateral to apical), you can calculate an efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.[1]

Issue 3: My PROTAC shows low or no degradation of the target protein in cells.

Symptoms:

  • The PROTAC does not induce degradation of the target protein, as measured by Western Blot or other protein quantification methods.

Possible Cause & Troubleshooting Steps:

  • Q: Could the PEG linker length be preventing the formation of a stable ternary complex?

    • A: Absolutely. The linker's length is critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[10][11]

      • A linker that is too short can cause steric hindrance, preventing the complex from forming.[10][11]

      • A linker that is too long can lead to reduced efficacy due to increased flexibility and potentially non-productive binding.[10]

    • Troubleshooting:

      • Systematically Vary Linker Length: The optimal linker length is highly dependent on the specific target and E3 ligase pair.[10] It is essential to empirically test a range of PEG linker lengths to find the optimal one for your system.[10]

      • Assess Ternary Complex Formation Directly: Use biophysical assays such as Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to directly measure the formation and stability of the ternary complex with different linker-length PROTACs.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary role of a PEG linker in a PROTAC?

    • A1: A PEG linker connects the ligand that binds to the target protein to the ligand that recruits an E3 ubiquitin ligase.[4][10] It is not just a spacer; its length, flexibility, and chemical properties are critical for the PROTAC's overall efficacy, influencing ternary complex formation, solubility, and cell permeability.[4][10][12]

  • Q2: How does PEG linker length generally affect PROTAC stability?

    • A2: The length of a PEG linker can impact stability in several ways. While PEG linkers can improve solubility, they can also introduce metabolic liabilities. The ether bonds in the PEG chain can be sites of oxidative metabolism.[1] Excessively long and flexible linkers may be more susceptible to enzymatic degradation.[2][] However, incorporating rigid elements into the linker can enhance metabolic stability.[1][4]

  • Q3: What is the typical relationship between PEG linker length and PROTAC permeability?

    • A3: The relationship is complex. PEG linkers enhance aqueous solubility, which is a prerequisite for permeability.[4][8] However, increasing the number of PEG units can also increase the polar surface area, which may hinder passive diffusion across the cell membrane.[][6] Studies have shown that shorter PEG linkers often result in more permeable PROTACs.[6] The flexibility of PEG linkers can also allow the PROTAC to adopt a folded, more compact structure that shields polar groups, thereby improving permeability.[7][8][9]

  • Q4: Is there an "optimal" PEG linker length for all PROTACs?

    • A4: No, there is no universally optimal linker length. The ideal length is highly dependent on the specific target protein and E3 ligase pair being used.[10] The optimal length must be determined empirically for each new PROTAC system through systematic synthesis and testing of various linker lengths.[10]

  • Q5: Can the PEG linker length influence the "hook effect"?

    • A5: Yes. The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[5] This occurs because the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex.[5] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.[5]

Quantitative Data Summary

The following tables summarize data from various studies, illustrating the impact of PEG linker length on PROTAC efficacy, which is a function of both stability and permeability.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [11]

PROTAC (Linker Atom Length)DC50 (nM)Dmax (%)
12-atom>1000<20
16-atom10>95
20-atom100~80

Data adapted from a study by Cyrus et al., highlighting an optimal linker length for ERα degradation.[11]

Table 2: Influence of PEG Units on Permeability of VH032-Based PROTACs [6]

PROTAC SeriesNumber of PEG Units in LinkerApparent Permeability (Pe) (10-6 cm/s)
MZ Series20.6
MZ Series30.03
AT Series1~0.005
AT Series2~0.003

Data illustrates that shorter PEG linkers generally result in higher permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA).[6]

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[2]

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Control compounds (one with known high metabolic instability, one with known low stability)

  • Acetonitrile (B52724) with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, combine the phosphate buffer, HLM, and the test PROTAC. Pre-incubate the mixture at 37°C.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of this line can be used to calculate the in vitro half-life (t1/2).[2]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To measure the passive diffusion of a PROTAC across an artificial lipid-infused membrane, providing an estimate of its passive permeability.[13]

Materials:

  • Test PROTAC compound

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Coat Donor Plate: Apply the artificial membrane solution to the filter of the donor plate and allow the solvent to evaporate.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS (often with a small percentage of DMSO). Add these solutions to the wells of the coated donor plate.

  • Assemble Sandwich: Place the donor plate on top of the acceptor plate to form a "sandwich," allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.

  • Incubation: Incubate the plate sandwich for a defined period (e.g., 4-16 hours) at room temperature.

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • LC-MS/MS Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([drug]acceptor / [drug]equilibrium))

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Stability_Workflow start Start: PROTAC Compound prep Prepare Microsome/ Plasma Reaction Mix start->prep incubate Incubate at 37°C prep->incubate timepoint Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->timepoint quench Quench Reaction (Cold Acetonitrile + IS) timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data Data Analysis: Calculate Half-Life (t½) analyze->data end End: Stability Profile data->end

Caption: Experimental workflow for assessing PROTAC metabolic stability.

Permeability_Workflow start Start: PROTAC Compound prep_donor Prepare Donor Plate: PROTAC in Buffer start->prep_donor prep_acceptor Prepare Acceptor Plate: Buffer Only start->prep_acceptor coat_membrane Coat Donor Plate Filter with Artificial Membrane prep_donor->coat_membrane assemble Assemble Plate Sandwich (Donor on Acceptor) prep_acceptor->assemble coat_membrane->assemble incubate Incubate (e.g., 4-16 hours) assemble->incubate sample Collect Samples from Donor & Acceptor Wells incubate->sample analyze LC-MS/MS Analysis of Concentrations sample->analyze calculate Data Analysis: Calculate Papp Value analyze->calculate end End: Permeability Assessment calculate->end

Caption: Experimental workflow for PAMPA permeability assay.

Linker_Impact cluster_props Physicochemical Properties cluster_func Functional Outcomes linker PEG Linker Length solubility Aqueous Solubility linker->solubility Increases permeability Cell Permeability linker->permeability Complex Effect (can decrease if too long) stability Metabolic Stability linker->stability Can Decrease (metabolic liability) ternary Ternary Complex Formation & Stability linker->ternary CRITICAL (Optimal length required) solubility->permeability efficacy Degradation Efficacy (DC50, Dmax) permeability->efficacy stability->efficacy ternary->efficacy

Caption: Relationship between PEG linker length and PROTAC properties.

References

Validation & Comparative

A Head-to-Head Comparison: N-(Azido-PEG3)-N-bis(PEG4-acid) Versus Other Heterobifunctional Linkers in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a heterobifunctional linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of N-(Azido-PEG3)-N-bis(PEG4-acid), a modern PEG-based linker, with other commonly used heterobifunctional linkers. The comparison is supported by a synthesis of available experimental data and detailed experimental protocols to inform rational linker selection.

N-(Azido-PEG3)-N-bis(PEG4-acid) is a branched, heterobifunctional linker featuring a single azide (B81097) group and two terminal carboxylic acid moieties.[1][2][3] The azide functionality allows for highly specific and stable conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[4] The two carboxylic acid groups can be activated to react with primary amines, forming stable amide bonds.[1] The branched polyethylene (B3416737) glycol (PEG) structure enhances water solubility and can improve the pharmacokinetic properties of the resulting bioconjugate. This guide will compare the performance characteristics of this azide-acid linker with more traditional heterobifunctional linkers, such as those based on N-hydroxysuccinimide (NHS) ester and maleimide (B117702) functionalities.

Comparative Performance of Heterobifunctional Linkers

The choice of linker chemistry directly impacts key performance parameters of a bioconjugate, including reaction efficiency, the stability of the resulting linkage, and the ultimate biological activity of the conjugate. The following tables summarize representative quantitative data for different linker types. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: Reaction Efficiency and Selectivity
Linker Functional GroupsTarget Functional GroupsTypical Reaction ConditionsReported Conjugation Efficiency/YieldKey Selectivity Features
Azide (-N₃) / Carboxylic Acid (-COOH) Alkyne / Primary Amine (-NH₂)Azide-Alkyne (CuAAC): Cu(I) catalyst, aq. buffer, RT. Carboxylic Acid-Amine: EDC/NHS activation, pH 7.2-8.0Azide-Alkyne: Often >90%. Amide bond formation: 70-90%Azide-alkyne cycloaddition is bioorthogonal, offering very high specificity. Amine reaction is selective for primary amines.
NHS Ester / Maleimide Primary Amine (-NH₂) / Thiol (-SH)NHS-Amine: pH 7.2-8.5. Maleimide-Thiol: pH 6.5-7.5NHS-Amine: 80-95%. Maleimide-Thiol: >95%NHS esters react with primary amines (e.g., lysine (B10760008) residues). Maleimides are highly selective for thiols (e.g., cysteine residues).[5][6][7]
DBCO / NHS Ester Azide (-N₃) / Primary Amine (-NH₂)SPAAC: aq. buffer, RT. NHS-Amine: pH 7.2-8.5SPAAC: >90%. NHS-Amine: 80-95%SPAAC is a bioorthogonal, copper-free click reaction. NHS esters target primary amines.
Table 2: Linkage Stability
Linkage TypeFormed FromStability Characteristics
Triazole Azide + AlkyneVery high stability. Resistant to hydrolysis, oxidation, reduction, and enzymatic cleavage.[8][9]
Amide Carboxylic Acid/NHS Ester + AmineHigh stability. Can be cleaved by proteases but is generally stable under physiological conditions.
Thioether Maleimide + ThiolGenerally stable, but can be susceptible to retro-Michael addition, leading to deconjugation, particularly in the presence of other thiols.[10][11]
Disulfide Pyridyl Disulfide + ThiolReversible. Cleavable in a reducing environment (e.g., intracellularly), which can be advantageous for drug delivery.[8]
Table 3: Performance in Antibody-Drug Conjugates (ADCs)
Linker TypeRepresentative ADCTarget Cell LineIC₅₀ (pM)Key Performance Insights
Peptide-Based (Cleavable)Val-Cit-PABC-MMAEVariousVaries widely (e.g., <100 pM)Enables bystander killing of antigen-negative tumor cells.[8]
Non-CleavableSMCC-DM1SK-BR-3~10-50 pMHigh plasma stability.[8]
Hydrazone (pH-sensitive)Trastuzumab-DoxorubicinBT-474~1000-5000 pMLess stable in circulation compared to other linker types.[12]

Note: IC₅₀ values are highly dependent on the antibody, payload, and cell line used.

Table 4: Performance in PROTACs
Linker TypeTarget ProteinE3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)Key Performance Insights
PEGBTKThalidomide0.8~95Hydrophilic PEG linkers can improve solubility and cell permeability.[13]
AlkylBRD4VHL<1>90Alkyl chains offer flexibility but can be hydrophobic.[14]
Clickable (Triazole)BRD4CRBN<0.5 µM>50%Triazole linkers provide metabolic stability and a modular approach to PROTAC synthesis.[15]

Note: DC₅₀ and Dₘₐₓ are dependent on the specific PROTAC components and cell line.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies. Below are representative protocols for key experiments.

Protocol 1: General Procedure for Antibody-Drug Conjugation

A. Using N-(Azido-PEG3)-N-bis(PEG4-acid):

  • Activation of Carboxylic Acids:

    • Dissolve N-(Azido-PEG3)-N-bis(PEG4-acid) in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in a 1:1.2:1.2 molar ratio to the linker solution.

    • Stir the reaction at room temperature for 4-6 hours to generate the NHS-activated linker.

  • Conjugation to Antibody:

    • Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 10-fold molar excess of the NHS-activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

    • Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the azide-functionalized antibody using size-exclusion chromatography (SEC).

  • Click Chemistry Reaction (CuAAC):

    • Prepare a stock solution of the alkyne-functionalized payload in DMSO.

    • In a reaction vessel, combine the azide-functionalized antibody with a 5- to 10-fold molar excess of the alkyne-modified drug.

    • Add a copper(I)-stabilizing ligand (e.g., THPTA).

    • Initiate the reaction by adding CuSO₄ and a reducing agent (e.g., sodium ascorbate).

    • Incubate for 1-4 hours at room temperature, protected from light.

    • Purify the resulting ADC using SEC.

B. Using a Maleimide-NHS Ester Linker:

  • Antibody Modification (Amine Reaction):

    • Dissolve the Maleimide-PEG-NHS ester linker in DMSO.

    • Add the desired molar excess of the linker solution to the antibody solution in PBS (pH 7.2-8.0).

    • Incubate for 1-2 hours at room temperature.

    • Remove excess linker via SEC or dialysis.

  • Conjugation to Thiol-Containing Payload:

    • Dissolve the thiol-containing payload in a suitable buffer.

    • Add the maleimide-activated antibody to the payload solution.

    • Incubate at room temperature for 2-4 hours at pH 6.5-7.5.

    • Purify the final ADC using SEC.

Protocol 2: In Vitro Stability Assay
  • Sample Preparation:

    • Dilute the purified ADC to a final concentration of 1 mg/mL in human plasma and in PBS (pH 7.4).

  • Incubation:

    • Incubate the samples at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Analysis:

    • Analyze the samples by hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and the percentage of intact ADC over time.

    • Alternatively, use LC-MS to quantify the amount of free payload released.[]

Protocol 3: In Vitro Cytotoxicity Assay
  • Cell Seeding:

    • Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment:

    • Treat the cells with serial dilutions of the ADC and control antibodies.

  • Incubation:

    • Incubate the cells for 72-96 hours.

  • Viability Assessment:

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Protocol 4: PROTAC-Mediated Protein Degradation Assay (Western Blot)
  • Cell Treatment:

    • Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH).

  • Detection and Analysis:

    • Detect protein bands using chemiluminescence and quantify band intensities.

    • Normalize target protein levels to the loading control and calculate DC₅₀ and Dₘₐₓ values.[13][14]

Visualizations

experimental_workflow cluster_linker_prep Linker Preparation & Activation cluster_conjugation Bioconjugation cluster_analysis Analysis & Characterization Linker Linker Activation Activation Linker->Activation Conjugation_Step_1 Conjugation_Step_1 Activation->Conjugation_Step_1 Activated Linker Biomolecule_1 Biomolecule_1 Biomolecule_1->Conjugation_Step_1 Biomolecule_2 Biomolecule_2 Conjugation_Step_2 Conjugation_Step_2 Biomolecule_2->Conjugation_Step_2 Purification_1 Purification_1 Conjugation_Step_1->Purification_1 Purification_2 Purification_2 Conjugation_Step_2->Purification_2 Purification_1->Conjugation_Step_2 Intermediate Final_Bioconjugate Final_Bioconjugate Purification_2->Final_Bioconjugate Stability_Assay Stability_Assay Functional_Assay Functional_Assay Final_Bioconjugate->Stability_Assay Final_Bioconjugate->Functional_Assay

General workflow for heterobifunctional bioconjugation.

signaling_pathway ADC ADC Antigen Antigen ADC->Antigen Binding Internalization Internalization Antigen->Internalization Receptor-mediated Lysosome Lysosome Internalization->Lysosome Linker_Cleavage Linker_Cleavage Lysosome->Linker_Cleavage Payload_Release Payload_Release Linker_Cleavage->Payload_Release Cellular_Target Cellular_Target Payload_Release->Cellular_Target e.g., DNA, Tubulin Apoptosis Apoptosis Cellular_Target->Apoptosis Induces

Generalized signaling pathway of an ADC with a cleavable linker.

Conclusion

The selection of a heterobifunctional linker is a critical step in the design of effective bioconjugates. N-(Azido-PEG3)-N-bis(PEG4-acid) represents a modern class of linkers that leverages the power of bioorthogonal click chemistry to form highly stable triazole linkages, offering an advantage over traditional linkers like maleimides which can exhibit instability in vivo. The branched PEG structure also confers favorable physicochemical properties.

However, the optimal linker choice is highly dependent on the specific application. For ADCs, the debate between cleavable and non-cleavable linkers continues, with the choice influencing the mechanism of action and potential for bystander killing. In the realm of PROTACs, linker length, flexibility, and composition are key determinants of ternary complex formation and degradation efficiency.

Ultimately, the most effective approach to linker selection involves the empirical testing of a panel of linkers with diverse chemical properties. The protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions and to design and execute experiments that will identify the optimal linker for their therapeutic or research application.

References

The Branching Advantage: A Comparative Guide to Branched PEG Linkers like N-(Azido-PEG3)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the architecture of polyethylene (B3416737) glycol (PEG) linkers plays a pivotal role in the efficacy and pharmacokinetic profile of therapeutic molecules. While linear PEG linkers have long been a staple, branched structures, such as N-(Azido-PEG3)-N-bis(PEG4-acid), are increasingly demonstrating superior performance in a variety of applications, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of branched versus linear PEG linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.

Executive Summary: The Power of the Pendant

Branched PEG linkers offer a multi-faceted approach to overcoming common challenges in drug development. Their unique three-dimensional structure provides a superior "shielding" effect for the conjugated molecule, leading to a cascade of benefits. These include enhanced solubility, increased stability, prolonged circulation times, and the potential for higher drug payloads. For instance, a branched or "pendant" PEG configuration can lead to more favorable pharmacokinetics compared to linear counterparts[1]. The specific linker, N-(Azido-PEG3)-N-bis(PEG4-acid), is a prime example of a modern branched linker, offering three points of attachment: an azide (B81097) for "click" chemistry and two carboxylic acids for amide bond formation, making it a versatile tool for creating complex bioconjugates like PROTACs[2][3].

Data Presentation: A Quantitative Comparison

The advantages of branched PEG linkers can be quantified through various physicochemical and pharmacokinetic parameters. The following tables summarize key data from studies comparing linear and branched PEGylated molecules.

Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA) and Polymeric Nanocarriers

The hydrodynamic radius (Rh) is a critical factor influencing renal clearance; a larger Rh can lead to a longer in vivo half-life.

Linker TypePEG Molecular Weight (kDa)ConjugateHydrodynamic Radius (Rh) (nm)
Unmodified-HSA3.5
Linear5HSA4.2
Linear10HSA5.2
Linear20HSA6.1
Branched 20 HSA 6.4
Linear12Nanocarrier5.42 ± 0.28
Linear20Nanocarrier7.36 ± 0.20
Four-Arm Branched 20 Nanocarrier 6.83 ± 0.09
Linear40Nanocarrier9.58 ± 0.35
Four-Arm Branched 40 Nanocarrier 9.25 ± 0.40

Data sourced from studies on PEGylated Human Serum Albumin and polymeric nanocarriers, where the hydrodynamic radius was determined by size exclusion chromatography.[4]

Table 2: Impact of Linker Architecture on Antibody-Drug Conjugate (ADC) Clearance

The clearance rate of an ADC from circulation is a key determinant of its therapeutic window. Slower clearance allows for greater drug accumulation at the target site.

Linker Architecture (on Trastuzumab-DM1 ADC, DAR 8)Clearance RateRelative Area Under the Curve (AUC)
Linear (L-PEG24)High1x
Pendant/Branched (P-(PEG12)2) Low ~3x

Data adapted from a study comparing linear versus pendant PEG linker configurations on high-DAR ADCs in mice.[5]

Table 3: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Different Linker Architectures

The linker's structure can influence the drug's release and, consequently, its cytotoxic potency.

ADC ConstructLinker ArchitectureTarget Cell LineIC50 (nM)
ADC 1Short Branched (PEG4 equivalent)HER2+~10x higher (less potent)
ADC 2Long Branched (PEG8 equivalent) HER2+ Comparable to linear

Data adapted from a study investigating the impact of branched linker length on ADC cytotoxicity, suggesting a minimum optimal length is required to not hinder drug activity.[6][7]

Key Advantages of Branched PEG Linkers

The data presented above highlights several key advantages of employing branched PEG linkers over their linear counterparts:

  • Enhanced Hydrodynamic Volume: For a given molecular weight, branched PEGs can create a larger hydrodynamic radius, which is a key factor in reducing renal clearance and extending the in-vivo half-life of the conjugated therapeutic[4]. This is crucial for reducing dosing frequency and improving patient compliance.

  • Improved Pharmacokinetics: The "pendant" or branched architecture provides a superior shielding effect, leading to slower clearance rates and higher plasma concentrations over time[1][5]. This enhanced exposure can lead to improved therapeutic efficacy.

  • Higher Drug Loading Capacity: Branched linkers, like N-(Azido-PEG3)-N-bis(PEG4-acid), provide multiple attachment points for payload molecules[8]. This is particularly advantageous in the development of ADCs, where achieving a high drug-to-antibody ratio (DAR) without inducing aggregation is a significant challenge.

  • Increased Solubility and Stability: The hydrophilic nature of the multiple PEG arms in a branched linker significantly improves the aqueous solubility of hydrophobic drugs and bioconjugates, which can otherwise be prone to aggregation[9][10]. This enhanced stability is critical for formulation and in-vivo performance.

  • Reduced Immunogenicity: The dense PEG cloud created by a branched structure can more effectively mask the surface of the conjugated protein or nanoparticle, reducing its recognition by the immune system and minimizing the risk of an anti-PEG antibody response[9][11]. Studies have shown that branched PEG-modified nanocarriers can evade the accelerated blood clearance (ABC) phenomenon often observed with linear PEGs[11].

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Logical Flow of Branched PEG Linker Advantages A Branched PEG Structure (e.g., N-(Azido-PEG3)-N-bis(PEG4-acid)) B Increased Hydrodynamic Radius A->B C Enhanced Shielding Effect A->C D Multiple Attachment Points A->D E Reduced Renal Clearance B->E G Reduced Immunogenicity C->G H Higher Drug-to-Antibody Ratio (DAR) D->H F Prolonged Circulation Half-life E->F I Improved Pharmacokinetics (PK) F->I G->I J Enhanced Therapeutic Efficacy H->J I->J

Caption: Logical flow diagram illustrating the cascading advantages of a branched PEG linker structure.

Experimental Workflow for ADC Efficacy Comparison cluster_0 ADC Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A1 Antibody B1 Conjugation (Linear) A1->B1 B2 Conjugation (Branched) A1->B2 A2 Linear PEG Linker A2->B1 A3 Branched PEG Linker A3->B2 A4 Payload (Drug) A4->B1 A4->B2 C1 ADC with Linear Linker B1->C1 C2 ADC with Branched Linker B2->C2 D1 Cell Viability Assay (e.g., MTT, CellTiter-Glo) C1->D1 F1 Animal Model (e.g., Xenograft) C1->F1 C2->D1 C2->F1 E1 Determine IC50 D1->E1 G1 Pharmacokinetic (PK) Analysis (Blood Sampling) F1->G1 H1 Efficacy Study (Tumor Volume Measurement) F1->H1 I1 Determine Clearance & Half-life G1->I1 J1 Assess Tumor Growth Inhibition H1->J1

Caption: A generalized experimental workflow for comparing the efficacy of ADCs constructed with linear versus branched PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for the successful application of branched PEG linkers. The following are representative protocols for key experiments.

Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis using a Branched Linker

This protocol describes a two-step process for conjugating a drug payload to an antibody using a heterobifunctional branched linker.

Materials:

  • Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).

  • Branched linker (e.g., a derivative of N-(Azido-PEG3)-N-bis(PEG4-acid) with an amine-reactive group).

  • DBCO-functionalized drug payload.

  • Anhydrous DMSO.

  • Size-exclusion chromatography (SEC) column.

Procedure:

  • Linker Conjugation to Antibody:

    • Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

    • Dissolve the amine-reactive branched linker in DMSO to a stock concentration of 10 mM.

    • Add a 5- to 10-fold molar excess of the linker solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

    • Remove excess, unreacted linker by SEC using a column pre-equilibrated with PBS.

  • Payload "Click" Reaction:

    • Dissolve the DBCO-functionalized drug payload in DMSO to a stock concentration of 10 mM.

    • Add a 2-fold molar excess of the DBCO-payload (per azide group on the linker) to the azide-functionalized antibody solution from step 1.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

    • Monitor the reaction progress using Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

  • Purification and Characterization:

    • Purify the final ADC from unreacted payload and other reagents by SEC.

    • Characterize the final ADC for DAR, purity, and aggregation using UV-Vis spectroscopy, HIC, and SEC.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC).

  • Complete cell culture medium.

  • ADCs (with linear and branched linkers) and unconjugated antibody control.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well opaque plates.

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs and control antibody in culture medium.

    • Remove the medium from the wells and add 100 µL of the ADC or control solutions.

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator.

  • Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

The selection of a linker is a critical decision in the design of bioconjugates. The evidence strongly suggests that branched PEG linkers, such as N-(Azido-PEG3)-N-bis(PEG4-acid), offer significant advantages over their linear counterparts. The ability to enhance pharmacokinetic properties, increase drug loading, and improve solubility and stability makes them a powerful tool for developing more effective and safer therapeutics. While the optimal linker design will always be target- and payload-dependent, the principles and data presented in this guide provide a solid framework for leveraging the branching advantage in your research and development endeavors.

References

A Comparative Analysis of CuAAC vs. SPAAC for N-(Azido-PEG3)-N-bis(PEG4-acid) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern drug development and biotechnology, enhancing the therapeutic properties of proteins, peptides, and small molecules. The "click chemistry" concept, introduced by K. Barry Sharpless, has provided a powerful toolkit for such modifications, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide provides an objective, data-driven comparison of CuAAC and SPAAC for the conjugation of N-(Azido-PEG3)-N-bis(PEG4-acid), a versatile heterobifunctional linker.

Reaction Schemes

The fundamental difference between CuAAC and SPAAC lies in the activation of the alkyne. CuAAC employs a copper(I) catalyst to react with a terminal alkyne, whereas SPAAC utilizes a strained cyclooctyne (B158145) that reacts with an azide (B81097) without the need for a catalyst.

cluster_CuAAC CuAAC Reaction cluster_SPAAC SPAAC Reaction Azido_PEG N-(Azido-PEG3)-N-bis(PEG4-acid) Triazole_CuAAC 1,4-disubstituted Triazole Product Azido_PEG->Triazole_CuAAC Terminal_Alkyne Terminal Alkyne (e.g., Propargyl group) Terminal_Alkyne->Triazole_CuAAC Cu_catalyst Cu(I) Catalyst (e.g., CuSO4 + Na-Ascorbate) Cu_catalyst->Triazole_CuAAC Azido_PEG2 N-(Azido-PEG3)-N-bis(PEG4-acid) Triazole_SPAAC Triazole Product (mixture of regioisomers) Azido_PEG2->Triazole_SPAAC Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole_SPAAC

A comparison of CuAAC and SPAAC reaction schemes.

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often depends on a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative data to facilitate an informed decision. Data for N-(Azido-PEG3)-N-bis(PEG4-acid) is approximated from studies on similar PEGylated azides.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) is required.[1]None required.[1]
Alkyne Reactant Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN).[2][3]
Second-Order Rate Constant (k₂) Typically 1-100 M⁻¹s⁻¹ for terminal alkynes.[4]Highly dependent on the cyclooctyne: - DBCO: ~0.6 - 1.0 M⁻¹s⁻¹ - BCN: ~0.06 - 0.1 M⁻¹s⁻¹.[2]
Typical Reaction Time Minutes to a few hours.[5]Several hours to overnight.[5][6]
Typical Yield High to quantitative.[7][8][9]Generally high, but can be substrate-dependent.[6]
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst.[1][4]Excellent biocompatibility, ideal for in vivo and live-cell applications.[1][4][10]
Regioselectivity Highly regioselective, yielding only the 1,4-disubstituted triazole.[5]Generally produces a mixture of regioisomers.[5]
Reactant Stability Terminal alkynes are generally stable and easy to synthesize.Strained cyclooctynes can be less stable and more complex to synthesize.

Experimental Workflows

The experimental procedures for CuAAC and SPAAC differ primarily in the preparation of the reaction mixture, with CuAAC requiring the addition of a catalyst system.

cluster_CuAAC_workflow CuAAC Workflow cluster_SPAAC_workflow SPAAC Workflow CuAAC_Start Start Prepare_Reactants_CuAAC Prepare Azido-PEG and Terminal Alkyne Solutions CuAAC_Start->Prepare_Reactants_CuAAC Prepare_Catalyst Prepare Cu(I) Catalyst Solution (e.g., CuSO4, Ligand, Reducing Agent) Prepare_Reactants_CuAAC->Prepare_Catalyst Mix_Reactants_CuAAC Mix Reactants and Catalyst Prepare_Catalyst->Mix_Reactants_CuAAC Incubate_CuAAC Incubate (typically RT, 1-4h) Mix_Reactants_CuAAC->Incubate_CuAAC Purify_CuAAC Purify Conjugate Incubate_CuAAC->Purify_CuAAC CuAAC_End End Purify_CuAAC->CuAAC_End SPAAC_Start Start Prepare_Reactants_SPAAC Prepare Azido-PEG and Strained Alkyne Solutions SPAAC_Start->Prepare_Reactants_SPAAC Mix_Reactants_SPAAC Mix Reactants Prepare_Reactants_SPAAC->Mix_Reactants_SPAAC Incubate_SPAAC Incubate (typically RT to 37°C, 4-24h) Mix_Reactants_SPAAC->Incubate_SPAAC Purify_SPAAC Purify Conjugate Incubate_SPAAC->Purify_SPAAC SPAAC_End End Purify_SPAAC->SPAAC_End

A comparison of the experimental workflows for CuAAC and SPAAC.

Detailed Experimental Protocols

The following are generalized protocols for the conjugation of N-(Azido-PEG3)-N-bis(PEG4-acid) using CuAAC and SPAAC. Optimization may be required for specific applications.

Protocol 1: CuAAC Conjugation

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-acid)

  • Terminal alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve N-(Azido-PEG3)-N-bis(PEG4-acid) in the chosen buffer to a desired concentration (e.g., 10 mM).

    • Dissolve the terminal alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to a known concentration.

  • Reaction Setup:

    • In a reaction vessel, add the N-(Azido-PEG3)-N-bis(PEG4-acid) solution.

    • Add the terminal alkyne solution. A slight molar excess (1.2-1.5 equivalents) of the alkyne is often used.

  • Initiation of the Reaction:

    • In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used to protect biomolecules.

    • Add the CuSO₄/ligand mixture to the reactant solution to a final copper concentration of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

    • The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS).

  • Purification:

    • Once the reaction is complete, purify the conjugate using a suitable method such as HPLC or size-exclusion chromatography to remove excess reagents and the copper catalyst.

Protocol 2: SPAAC Conjugation

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-acid)

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO or BCN derivative)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve N-(Azido-PEG3)-N-bis(PEG4-acid) in the chosen buffer to a desired concentration (e.g., 10 mM).

    • Prepare a stock solution of the strained cyclooctyne in anhydrous DMSO (e.g., 10 mM).

  • Reaction Setup:

    • In a suitable reaction vessel, add the N-(Azido-PEG3)-N-bis(PEG4-acid) solution.

    • Add the strained cyclooctyne stock solution. A 2-4 fold molar excess of the cyclooctyne is a good starting point.[6] The final concentration of DMSO should ideally be kept below 5% (v/v) to minimize potential effects on biomolecules.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[6] Incubation at 37°C can also be performed. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE (for protein conjugates).

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted strained cyclooctyne and any byproducts using a suitable purification method like HPLC or size-exclusion chromatography.

Decision-Making Guide

Choosing between CuAAC and SPAAC depends on the specific requirements of your experiment. This flowchart provides a logical guide to selecting the most appropriate method.

Start Start: Choose a conjugation method for N-(Azido-PEG3)-N-bis(PEG4-acid) Live_Cells Are you working with live cells or in vivo? Start->Live_Cells Use_SPAAC Use SPAAC (Excellent Biocompatibility) Live_Cells->Use_SPAAC Yes Copper_Tolerance Can your molecule tolerate a copper catalyst? Live_Cells->Copper_Tolerance No Reaction_Speed Is rapid reaction kinetics (minutes to hours) critical? Use_CuAAC Use CuAAC (Fast Reaction Rate) Reaction_Speed->Use_CuAAC Yes Consider_SPAAC Consider SPAAC (Slower, but catalyst-free) Reaction_Speed->Consider_SPAAC No Copper_Tolerance->Use_SPAAC No Copper_Tolerance->Reaction_Speed Yes

A flowchart to guide the selection between CuAAC and SPAAC.

Conclusion

Both CuAAC and SPAAC are powerful and versatile methods for the conjugation of N-(Azido-PEG3)-N-bis(PEG4-acid). CuAAC offers the advantage of very fast reaction kinetics, making it an excellent choice for applications where speed is paramount and the presence of a copper catalyst is not a concern.[4] In contrast, the catalyst-free nature of SPAAC makes it the superior option for bioconjugation in living systems and for applications involving sensitive biomolecules where copper-induced toxicity or side reactions are a major consideration.[1][4][10] The choice of a specific strained cyclooctyne in SPAAC can also be tailored to achieve desired reaction rates.[2] Researchers should carefully weigh the trade-offs between reaction speed, biocompatibility, and the synthetic accessibility of the alkyne component when selecting the optimal click chemistry strategy for their specific research needs.

References

A Comparative Guide to Purity Validation of N-(Azido-PEG3)-N-bis(PEG4-acid) Conjugate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of PEGylated conjugates like N-(Azido-PEG3)-N-bis(PEG4-acid) is a critical step in ensuring experimental reproducibility and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides an objective comparison of HPLC with other analytical methods, supported by experimental data and detailed protocols for purity validation.

Performance Comparison: HPLC vs. Alternative Methods

The purity of N-(Azido-PEG3)-N-bis(PEG4-acid) is paramount for its successful application in bioconjugation, click chemistry, and as a PROTAC linker.[1] While several techniques can assess purity, Reversed-Phase HPLC (RP-HPLC) is widely adopted for its high resolution and sensitivity.

Analytical MethodPrincipleResolutionThroughputKey AdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[]HighHighExcellent for separating closely related impurities and isomers.[][3]Requires a suitable chromophore or specialized detectors like ELSD, CAD, or MS for PEG analysis.[][5]
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (molecular size).[]ModerateHighEffective for removing low molecular weight by-products and unreacted PEG.[]May not resolve species with similar hydrodynamic volumes.[6]
Hydrophobic Interaction Chromatography (HIC) Separation based on weak hydrophobic interactions.[]ModerateModerateA good supplementary method to ion-exchange chromatography.[]Can have lower capacity and resolution compared to RP-HPLC.[]
Ion-Exchange Chromatography (IEX) Separation based on surface charge.[]HighModerateUseful for separating positional isomers that alter surface charge.[]The shielding effect of PEG chains can sometimes hinder effective separation.
Capillary Electrophoresis (CE) Separation based on charge, size, and shape.[]Very HighLow to ModeratePowerful for high-resolution separation of different PEGylated products.[]More suited for analytical and small-scale purification.[]
Mass Spectrometry (MS) Measures mass-to-charge ratio.[7]N/A (often coupled with a separation technique)ModerateProvides molecular weight and structural information for impurity identification.[7]Higher equipment cost and complexity.[8]

Commercially available N-(Azido-PEG3)-N-bis(PEG4-acid) typically specifies a purity of >96% to >98% as determined by HPLC. [9][10]

Experimental Protocol: Purity Validation by RP-HPLC

This protocol provides a general framework for the purity analysis of N-(Azido-PEG3)-N-bis(PEG4-acid) using RP-HPLC, adapted from established methods for PEGylated compounds.[3][11]

1. Materials and Instrumentation:

  • Instrument: HPLC or UPLC system with a UV detector and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[5][6]

  • Column: C18 or C4 reversed-phase column (e.g., Jupiter C18, 5 µm).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]

  • Sample: N-(Azido-PEG3)-N-bis(PEG4-acid) dissolved in a suitable solvent (e.g., water or mobile phase A).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 45°C.[3]

  • Detection:

    • UV at 220 nm (for general detection of amide bonds or other potential chromophores).[3]

    • ELSD or CAD for universal detection of non-volatile analytes.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 20%).

    • Increase the percentage of Mobile Phase B to elute the compound of interest and any impurities (e.g., a linear gradient from 20% to 65% B over 25 minutes).[3]

    • Include a high-percentage wash step with Mobile Phase B to clean the column.

    • Re-equilibrate the column at the initial conditions before the next injection.

3. Data Analysis:

  • The purity of the N-(Azido-PEG3)-N-bis(PEG4-acid) conjugate is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for validating the purity of N-(Azido-PEG3)-N-bis(PEG4-acid) using HPLC.

HPLC_Validation_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting SamplePrep Dissolve Conjugate in Solvent SampleInjection Inject Sample SamplePrep->SampleInjection MobilePhasePrep Prepare Mobile Phases A & B SystemEquilibration Equilibrate HPLC System MobilePhasePrep->SystemEquilibration SystemEquilibration->SampleInjection GradientElution Gradient Elution & Separation SampleInjection->GradientElution Detection Detect with UV & ELSD/CAD GradientElution->Detection ChromatogramGen Generate Chromatogram Detection->ChromatogramGen PeakIntegration Integrate Peak Areas ChromatogramGen->PeakIntegration PurityCalc Calculate % Purity PeakIntegration->PurityCalc FinalReport Generate Final Report PurityCalc->FinalReport

Caption: Workflow for HPLC purity validation of PEG conjugates.

References

A Comparative Guide to the In Vitro and In Vivo Performance of N-(Azido-PEG3)-N-bis(PEG4-acid) Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Proteolysis Targeting Chimeras (PROTACs) utilizing the branched N-(Azido-PEG3)-N-bis(PEG4-acid) linker versus those with traditional linear polyethylene (B3416737) glycol (PEG) linkers. Due to the novel nature of the N-(Azido-PEG3)-N-bis(PEG4-acid) linker, direct comparative experimental data is not yet available in peer-reviewed literature. Therefore, this guide presents a combination of established principles of PROTAC linker design, representative data from studies on linear PEG linkers of varying lengths, and a discussion of the anticipated properties of the branched N-(Azido-PEG3)-N-bis(PEG4-acid) structure to provide a valuable framework for researchers.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the molecule's overall pharmacokinetic and pharmacodynamic properties. The choice between a linear and a branched linker architecture can significantly impact a PROTAC's performance.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. The formation of a ternary complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex E3 E3 Ligase E3->PROTAC Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination E2 Ub-conjugating enzyme Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Figure 1: PROTAC Mechanism of Action.

Comparison of Linker Architectures: Branched vs. Linear

The N-(Azido-PEG3)-N-bis(PEG4-acid) linker possesses a unique branched structure. This contrasts with the more commonly employed linear PEG linkers.

N-(Azido-PEG3)-N-bis(PEG4-acid): This linker features a central nitrogen atom from which three PEG chains extend: one PEG3 chain terminating in an azide (B81097) group (for "click" chemistry conjugation) and two PEG4 chains terminating in carboxylic acid groups (for amide bond formation). This branched structure may offer several potential advantages:

  • Multiple Attachment Points: The two carboxylic acid groups allow for the potential to create multi-specific PROTACs or to attach other functionalities, such as imaging agents or solubility enhancers.

  • Altered Spatial Geometry: The branched nature can orient the target-binding and E3 ligase-binding moieties in a different spatial arrangement compared to a linear linker, which could potentially enhance the stability of the ternary complex for certain target-E3 ligase pairs.

  • Increased Hydrodynamic Radius: A branched structure may increase the molecule's effective size in solution, which can lead to reduced renal clearance and a longer in vivo half-life.[1]

However, potential disadvantages could include:

  • Steric Hindrance: The bulkier structure might sterically hinder the formation of a productive ternary complex.[1]

  • Synthetic Complexity: The synthesis of PROTACs with branched linkers can be more complex than with linear linkers.

Linear PEG Linkers: These are the most common type of linkers used in PROTAC design and consist of a straight chain of repeating ethylene (B1197577) glycol units.

  • Flexibility: Linear PEG linkers offer significant conformational flexibility, which can be advantageous for allowing the target protein and E3 ligase to adopt an optimal orientation for ubiquitination.

  • Synthetic Accessibility: A wide variety of linear PEG linkers with different lengths and terminal functional groups are commercially available, simplifying PROTAC synthesis.

  • Predictability: The structure-activity relationship for linear linkers is better understood, although still largely empirical.

Linker_Comparison cluster_branched Branched Linker cluster_linear Linear Linker Branched N-(Azido-PEG3)-N-bis(PEG4-acid) Branched_structure Linear Linear PEG Linker Linear_structure

Figure 2: Structural Comparison of Branched and Linear Linkers.

Performance Data Comparison

The following tables present representative data to illustrate the potential differences in performance between a hypothetical PROTAC utilizing the N-(Azido-PEG3)-N-bis(PEG4-acid) linker and those with linear PEG linkers of varying lengths.

Disclaimer: The data in Tables 1 and 2 are illustrative and intended for comparative purposes only. They are based on typical performance metrics observed for PEG-based PROTACs and do not represent actual experimental results for a PROTAC containing the N-(Azido-PEG3)-N-bis(PEG4-acid) linker, as such data is not currently available in the public domain.

Table 1: In Vitro Performance Comparison
Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
N-(Azido-PEG3)-N-bis(PEG4-acid) (Hypothetical) Target XCRBN15>905.2
Linear PEG3Target XCRBN50~856.5
Linear PEG5Target XCRBN25>954.8
Linear PEG7Target XCRBN40~903.9
  • DC50: The concentration of PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

  • Papp: Apparent permeability coefficient, a measure of cell permeability.

Table 2: In Vivo Performance Comparison (Mouse Model)
Linker TypeDosing RouteBioavailability (%)Half-life (t½, hours)Tumor Growth Inhibition (%)
N-(Azido-PEG3)-N-bis(PEG4-acid) (Hypothetical) Oral35875
Linear PEG3Oral25450
Linear PEG5Oral40680
Linear PEG7Oral30565

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of PROTAC performance.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis and Candidate Selection a Cell Culture and PROTAC Treatment b Western Blot for Protein Degradation (DC50, Dmax) a->b c Ubiquitination Assay b->c d Cell Viability Assay (e.g., MTT/CTG) c->d e Permeability Assay (e.g., PAMPA) d->e j Correlate In Vitro and In Vivo Data e->j f Animal Model Selection and PROTAC Administration g Pharmacokinetic (PK) Study (Bioavailability, Half-life) f->g h Pharmacodynamic (PD) Study (Target Degradation in Tumor/Tissues) g->h i Efficacy Study (e.g., Tumor Growth Inhibition) h->i i->j k Select Lead Candidate j->k

Figure 3: A typical experimental workflow for PROTAC evaluation.
Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to quantify the levels of the target protein in cells following treatment with a PROTAC.

1. Cell Culture and Treatment: a. Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium. c. Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control (e.g., DMSO). d. Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a CO2 incubator.

2. Cell Lysis: a. After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. c. Boil the samples at 95°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. e. Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer and Immunoblotting: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. c. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. d. Wash the membrane three times with TBST. e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST.

6. Detection and Analysis: a. Prepare an enhanced chemiluminescence (ECL) substrate and incubate the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. d. Calculate DC50 and Dmax values.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein.

1. Reagents:

  • E1 activating enzyme

  • E2 conjugating enzyme (e.g., UBE2D2)

  • E3 ligase complex (e.g., purified VHL or CRBN complex)

  • Recombinant target protein

  • Ubiquitin

  • ATP

  • Ubiquitination buffer

  • PROTAC of interest

2. Reaction Setup: a. Prepare a master mix containing ubiquitination buffer, ATP, E1, E2, and ubiquitin. b. In separate microcentrifuge tubes, add the target protein and the E3 ligase complex. c. Add the PROTAC (or vehicle control) to the respective tubes. d. Initiate the reaction by adding the master mix to each tube.

3. Incubation: a. Incubate the reactions at 37°C for 1-2 hours.

4. Quenching and Analysis: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes. b. Analyze the reaction products by Western blot using an antibody against the target protein or ubiquitin.

5. Interpretation: a. A ladder of higher molecular weight bands above the unmodified target protein indicates successful poly-ubiquitination.

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic procedure for assessing the pharmacokinetic properties of a PROTAC in a mouse model.

1. Animal Model: a. Use male BALB/c or C57BL/6 mice (6-8 weeks old). b. Acclimatize the animals for at least one week before the experiment.

2. PROTAC Formulation and Administration: a. Formulate the PROTAC in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water) for the desired route of administration (e.g., oral gavage or intravenous injection). b. Administer a single dose of the PROTAC to the mice.

3. Blood Sampling: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). b. Collect blood into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis.

5. Bioanalysis: a. Extract the PROTAC from the plasma samples using protein precipitation or liquid-liquid extraction. b. Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

6. Data Analysis: a. Plot the plasma concentration-time curve. b. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t½ (half-life), and bioavailability (if both IV and oral data are available) using appropriate software.

Conclusion

The rational design of PROTACs requires a thorough understanding of how each component, particularly the linker, influences overall performance. While linear PEG linkers are well-established and offer a degree of predictability, novel branched linkers like N-(Azido-PEG3)-N-bis(PEG4-acid) present intriguing possibilities for modulating the physicochemical and biological properties of PROTACs. The branched architecture may offer advantages in terms of pharmacokinetics and the ability to achieve unique ternary complex geometries. However, these potential benefits must be weighed against the risk of steric hindrance and increased synthetic complexity. Ultimately, the optimal linker choice is target- and E3 ligase-dependent and must be determined through empirical testing. The experimental protocols and comparative framework provided in this guide are intended to aid researchers in the systematic evaluation and optimization of next-generation PROTACs.

References

Assessing the Biocompatibility of N-(Azido-PEG3)-N-bis(PEG4-acid) Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifunctional N-(Azido-PEG3)-N-bis(PEG4-acid) derivative is a versatile tool in bioconjugation, enabling the straightforward linkage of molecules through its azide (B81097) and dual carboxylic acid functionalities. Its polyethylene (B3416737) glycol (PEG) backbone is generally considered to confer favorable biocompatibility, a critical attribute for any component intended for in vivo applications. This guide provides a comparative analysis of the biocompatibility of this derivative, drawing upon experimental data from closely related branched PEG linkers and contrasting them with alternative linker technologies.

Executive Summary

While direct biocompatibility data for N-(Azido-PEG3)-N-bis(PEG4-acid) is limited in publicly available literature, extensive research on structurally similar branched and functionalized PEG linkers provides valuable insights. These studies indicate that while PEGylation generally enhances biocompatibility, factors such as the linker's architecture, length, and the nature of the conjugated molecule can significantly influence its biological interactions. Key biocompatibility parameters, including cytotoxicity, immunogenicity, and in vivo toxicity, are discussed below, with comparative data presented for context. Alternatives to PEG-based linkers, such as polysarcosine and polypeptide-based constructs, are also evaluated for their potential advantages in biocompatibility.

Data Presentation: Comparative Biocompatibility Assessment

The following tables summarize quantitative data from studies on various PEG derivatives and their alternatives. It is important to note that these are not direct comparisons with N-(Azido-PEG3)-N-bis(PEG4-acid) but serve as a valuable reference for expected performance.

Table 1: In Vitro Cytotoxicity of Branched PEG Linkers in Antibody-Drug Conjugates (ADCs)

Linker ArchitectureADC TargetCell LineIC50 (ng/mL)Reference
"Short" Branched Amino-Triazide LinkerHER2SK-BR-315.6Grygorash et al., 2022[1]
"Long" Branched Amino-Triazide LinkerHER2SK-BR-31.8Grygorash et al., 2022[1]
Linear PEG Linker (Control)HER2SK-BR-32.1Grygorash et al., 2022[1]

Note: The "long" linker, featuring an additional PEG4 moiety, demonstrated significantly higher potency (lower IC50), suggesting that linker length is a critical parameter in the design of bioconjugates. The reduced potency of the "short" linker may be attributed to steric hindrance affecting the release of the cytotoxic payload.[1]

Table 2: General Biocompatibility Profile of PEG Derivatives and Alternatives

ParameterN-(Azido-PEG3)-N-bis(PEG4-acid) Derivatives (Expected)Linear PEG DerivativesPolysarcosine LinkersPolypeptide Linkers
Cytotoxicity Low intrinsic cytotoxicity anticipated. Overall cytotoxicity depends on the conjugated payload.Generally low, but can be influenced by molecular weight and end-groups.[2]Reportedly non-cytotoxic.[3]Biodegradable to natural amino acids, suggesting low cytotoxicity.[4]
Immunogenicity Potential for anti-PEG antibody formation and complement activation.[5][6]Known to induce anti-PEG antibodies and complement activation.[5][6]Considered non-immunogenic.[3]Generally low immunogenicity, especially when using naturally occurring amino acid sequences.[7]
Hemocompatibility Expected to be good, reducing hemolysis and thrombogenicity.[8][9]Generally good, known to reduce hemolysis.[9]High hydrophilicity suggests good hemocompatibility.Dependent on the amino acid sequence; can be designed for high hydrophilicity.
In Vivo Toxicity Dependent on biodistribution and clearance. Potential for vacuolation in tissues with long-term accumulation.Non-biodegradable, can lead to accumulation and vacuolation in organs like the liver and spleen.[10]Biodegradable, reducing concerns of long-term accumulation.[7]Biodegradable, minimizing long-term toxicity risks.[7]

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below. These protocols are generalized and should be adapted based on the specific derivative and application.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

a. Cell Seeding:

  • Seed target cells (e.g., SK-BR-3 for HER2-targeted constructs) in a 96-well plate at a density of 5,000-10,000 cells per well.[1]

  • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

b. Treatment:

  • Prepare serial dilutions of the test compound (e.g., ADC conjugated with the N-(Azido-PEG3)-N-bis(PEG4-acid) derivative) in a complete cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the diluted test compound to each well.

  • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate for 72 hours at 37°C and 5% CO₂.[1]

c. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

d. Solubilization and Measurement:

  • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

  • Gently pipette to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

e. Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.[1]

Immunogenicity Assessment: Complement Activation Assay

This assay evaluates the potential of a substance to trigger the complement system, a key component of the innate immune response.

a. Sample Preparation:

  • Prepare different concentrations of the test article (e.g., bioconjugate with the PEG derivative) in a suitable buffer.

b. Incubation with Serum:

  • Incubate the test article with normal human serum for a defined period (e.g., 30 minutes) at 37°C. A known complement activator (e.g., zymosan) should be used as a positive control.

c. Measurement of Complement Activation Markers:

  • Measure the levels of complement activation products, such as C3a, C5a, or the soluble terminal complement complex (sC5b-9), in the serum samples using commercially available ELISA kits.[11]

d. Data Analysis:

  • Compare the levels of complement activation markers in the test samples to those in the negative control (serum incubated with buffer only). A significant increase indicates complement activation.

In Vivo Toxicity and Histopathological Analysis

This involves administering the test compound to animal models to assess systemic toxicity and effects on organ tissues.

a. Animal Model and Administration:

  • Use an appropriate animal model (e.g., mice or rats).

  • Administer the test compound via the intended clinical route (e.g., intravenous injection). Include a vehicle control group.

b. Observation and Sample Collection:

  • Monitor the animals for clinical signs of toxicity over a defined period.

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Euthanize the animals and perform a necropsy. Collect major organs (liver, spleen, kidneys, heart, lungs, etc.) for histopathological examination.[8]

c. Histopathology:

  • Fix the collected organs in 10% neutral buffered formalin.

  • Process the tissues, embed them in paraffin, and section them.

  • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).

  • A qualified pathologist should examine the slides for any signs of cellular damage, inflammation, or other abnormalities.[8]

Mandatory Visualization

Signaling Pathway for Endocytosis of PEGylated Bioconjugates

The cellular uptake of PEGylated bioconjugates, such as ADCs, is a critical step for their therapeutic efficacy. This process often involves receptor-mediated endocytosis, followed by intracellular trafficking and payload release.

Endocytosis_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC PEGylated Bioconjugate (e.g., ADC) Binding Binding ADC->Binding 1. Recognition Receptor Target Receptor Receptor->Binding Endosome Early Endosome Binding->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Degradation Target_Action Action on Cellular Target Payload_Release->Target_Action 5. Effect

Figure 1: Generalized pathway of receptor-mediated endocytosis for a PEGylated bioconjugate.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates the key steps involved in determining the cytotoxic potential of the N-(Azido-PEG3)-N-bis(PEG4-acid) derivative when conjugated to a therapeutic agent.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well plate Compound_Prep 2. Prepare Serial Dilutions of Test Compound Add_Compound 3. Add Compound to Cells Compound_Prep->Add_Compound Incubate_72h 4. Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT 5. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Solubilize 7. Add Solubilization Buffer Incubate_4h->Solubilize Read_Absorbance 8. Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Calculate_Viability->Determine_IC50

Figure 2: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Conclusion

The N-(Azido-PEG3)-N-bis(PEG4-acid) derivative, by virtue of its branched PEG structure, is anticipated to offer favorable biocompatibility for a range of bioconjugation applications. However, the available data on analogous structures highlight that biocompatibility is not absolute and can be influenced by the specifics of the molecular design, including linker length and the nature of the conjugated payload. While in vitro cytotoxicity of the linker itself is expected to be low, potential immunogenicity in the form of anti-PEG antibody production and complement activation remains a consideration for any PEGylated therapeutic. For critical applications, direct experimental evaluation of the final bioconjugate is strongly recommended. Emerging alternatives like polysarcosine and polypeptide linkers present promising avenues for overcoming some of the inherent limitations of PEG, offering enhanced biodegradability and potentially lower immunogenicity. The choice of linker should, therefore, be guided by a thorough evaluation of the specific requirements of the intended application.

References

A Guide to NMR Analysis for Structural Confirmation of N-(Azido-PEG3)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the heterobifunctional PROTAC linker, N-(Azido-PEG3)-N-bis(PEG4-acid). The successful synthesis of this complex molecule is critical for its application in the development of targeted protein degraders. Here, we present the expected NMR data, a detailed experimental protocol for its synthesis and characterization, and a comparison with potential alternative structures to ensure product quality and consistency.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule with a repeating polymer backbone and distinct functional end groups like N-(Azido-PEG3)-N-bis(PEG4-acid), both ¹H and ¹³C NMR are essential for unambiguous structural verification.

The core of the molecule consists of polyethylene (B3416737) glycol (PEG) chains, which give rise to characteristic signals in the NMR spectrum. The key to confirming the desired structure lies in identifying the unique signals corresponding to the protons and carbons adjacent to the azide (B81097) and carboxylic acid functional groups, as well as the central nitrogen atom.

Predicted NMR Data for N-(Azido-PEG3)-N-bis(PEG4-acid)

The following tables summarize the predicted chemical shifts (δ) for the key protons and carbons in the N-(Azido-PEG3)-N-bis(PEG4-acid) molecule. These predictions are based on known chemical shifts for similar PEGylated compounds.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-N₃ (Azido Terminus)~3.3-3.4Triplet2H
-CH₂-COOH (Acid Terminus)~3.6-3.7Triplet4H
-CH₂-CH₂-O- (PEG Backbone)~3.5-3.7Multiplet~68H
-N-(CH₂-CH₂-O-)₃~2.7-2.9Multiplet6H
-CH₂-C(O)OH~2.4-2.6Triplet4H

Table 2: Predicted ¹³C NMR Chemical Shifts

AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂-N₃ (Azido Terminus)~50-51
-CH₂-COOH (Acid Terminus)~60-61
-CH₂-CH₂-O- (PEG Backbone)~69-71
-N-(CH₂-CH₂-O-)₃~52-54
-C(O)OH~172-174

Comparison with Alternative Structures

During the synthesis of N-(Azido-PEG3)-N-bis(PEG4-acid), several side products or incompletely reacted intermediates could arise. NMR spectroscopy provides a powerful method to distinguish the desired product from these alternatives.

Alternative Product 1: Incomplete reaction at the tertiary amine

  • Structure: A primary or secondary amine instead of the tertiary amine.

  • NMR Evidence: The presence of N-H protons in the ¹H NMR spectrum (broad singlet, variable chemical shift) and a different chemical shift for the carbons attached to the nitrogen in the ¹³C NMR spectrum.

Alternative Product 2: Incomplete conversion to the azide

  • Structure: A hydroxyl or tosyl group at one terminus instead of the azide group.

  • NMR Evidence: The presence of a signal for a terminal -CH₂-OH (~3.6-3.7 ppm in ¹H NMR, ~61-62 ppm in ¹³C NMR) or signals corresponding to a tosyl group (aromatic protons ~7.4-7.8 ppm and a methyl group ~2.4 ppm in ¹H NMR).[2]

Alternative Product 3: Incomplete conversion to the carboxylic acids

  • Structure: Ester or alcohol functionalities at the termini of the two longer PEG arms.

  • NMR Evidence: Absence of the characteristic -CH₂-COOH and -C(O)OH signals and the potential presence of signals for an ester group (e.g., -COOCH₃ at ~3.7 ppm in ¹H NMR).

By carefully analyzing the ¹H and ¹³C NMR spectra and comparing the observed chemical shifts and integrations with the predicted values, researchers can confidently confirm the successful synthesis of the target molecule and rule out the presence of significant impurities.

Experimental Protocols

The following is a representative protocol for the synthesis, purification, and NMR analysis of N-(Azido-PEG3)-N-bis(PEG4-acid). This protocol is based on general methods for the synthesis of heterobifunctional PEG linkers.

Synthesis of N-(Azido-PEG3)-N-bis(PEG4-acid)

This is a multi-step synthesis that typically involves:

  • Synthesis of the core amine: Starting from a suitable precursor, a central tertiary amine with three PEG arms is synthesized.

  • Functionalization of the PEG arms: The termini of the PEG arms are then functionalized to introduce the azide and carboxylic acid groups. This often involves protection and deprotection steps to ensure selective functionalization.

  • Purification: The final product is purified using techniques such as column chromatography or preparative HPLC to remove any unreacted starting materials and side products.

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified product.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include:

      • Pulse sequence: zg30 or similar

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay (d1): 1-5 seconds

      • Acquisition time: 2-4 seconds

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate all peaks and assign them to the corresponding protons in the molecule.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

    • Typical parameters include:

      • Pulse sequence: zgpg30 or similar

      • Number of scans: 1024-4096 (or more, as ¹³C is less sensitive)

      • Relaxation delay (d1): 2-5 seconds

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

    • Assign all peaks to the corresponding carbons in the molecule.

Workflow for NMR-based Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of N-(Azido-PEG3)-N-bis(PEG4-acid) using NMR analysis.

NMR_Workflow cluster_synthesis Synthesis and Purification cluster_nmr NMR Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of N-(Azido-PEG3)-N-bis(PEG4-acid) Purification Purification (e.g., HPLC) Synthesis->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR DataProcessing Data Processing and Analysis H1_NMR->DataProcessing C13_NMR->DataProcessing Comparison Compare with Predicted Spectra DataProcessing->Comparison StructureConfirmation Structure Confirmed Comparison->StructureConfirmation Match StructureMismatch Structure Mismatch Comparison->StructureMismatch Mismatch

Caption: Workflow for NMR-based structural confirmation.

By following this comprehensive guide, researchers can effectively utilize NMR spectroscopy to verify the structure and purity of their synthesized N-(Azido-PEG3)-N-bis(PEG4-acid), ensuring the quality and reliability of this critical reagent for advancing targeted protein degradation research.

References

"case studies of successful PROTACs developed with N-(Azido-PEG3)-N-bis(PEG4-acid)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules act as a bridge, bringing a target protein into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery. The success of a PROTAC is not solely dictated by its warhead or E3 ligase ligand; the linker connecting these two moieties is a critical architectural element that profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting molecule.

This guide provides an objective comparison of three major classes of PROTAC linkers: flexible polyethylene (B3416737) glycol (PEG)-based linkers, flexible alkyl linkers, and rigid linkers. By examining their impact on degradation performance and providing supporting experimental data and methodologies, we aim to equip researchers with the knowledge to make informed decisions in the rational design of next-generation protein degraders.

At a Glance: Comparing PROTAC Linker Performance

The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax) and pharmacokinetic (PK) properties of a PROTAC. Below is a summary of performance data for exemplary PROTACs from each linker class.

PROTAC Target E3 Ligase Linker Type Key Performance Metrics Reference(s)
MZ1 BRD4VHLPEG-basedDC50: 2-20 nM (cell line dependent)Dmax: >90%[1]
dBET1 BET familyCRBNPEG-basedDC50: ~5 nM (in Ramos cells)Dmax: >95%[2][3]
Unnamed TBK1VHLAlkyl/EtherDC50: 3 nM (for 21-atom linker)Dmax: 96%[4]
ARV-110 Androgen ReceptorCRBNRigid (piperidine/piperazine)DC50: < 1 nM (in LNCaP cells)Orally bioavailable[5][6][7]
Unnamed Androgen ReceptorCRBNRigidDC50: < 1 nM (in LNCaP and VCaP cells)[4]

Delving Deeper: A Head-to-Head Comparison of Linker Classes

Flexible Linkers: PEG-based and Alkyl Chains

Flexible linkers, predominantly composed of PEG or alkyl chains, have been the workhorses of early PROTAC development due to their synthetic accessibility and the ease with which their length can be modulated.[4]

Polyethylene Glycol (PEG)-based Linkers:

PEG linkers are the most common motifs in reported PROTACs, utilized in approximately 54% of cases.[8] Their hydrophilicity generally improves the solubility of the PROTAC molecule.[9] While this can be advantageous, excessive PEGylation can increase the topological polar surface area (TPSA), potentially reducing cell permeability.[10] However, the flexible nature of PEG linkers allows them to adopt folded conformations, which can shield the polar surface area and facilitate cell membrane traversal.[11]

Alkyl Linkers:

Alkyl chains offer a high degree of conformational flexibility and are synthetically straightforward.[8] However, their hydrophobic nature can negatively impact the solubility of the resulting PROTAC.[8] Interestingly, recent studies have suggested that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in membrane permeability assays.[]

Case Study Snapshot: Flexible Linkers in Action

A clear example of the impact of flexible linker length is seen in the development of PROTACs targeting Tank-binding kinase 1 (TBK1). PROTACs with alkyl/ether linkers shorter than 12 atoms showed no degradation, while those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency. A 21-atom linker provided the optimal DC50 of 3 nM and a Dmax of 96%.[4] Similarly, for estrogen receptor α (ERα) degradation, a 16-atom PEG linker was found to be more potent than a 12-atom PEG linker.[8]

Rigid Linkers: Engineering Potency and Drug-like Properties

There is a growing trend towards the use of rigid linkers, which often incorporate cyclic structures like piperazine, piperidine (B6355638), or aromatic rings.[4][8] This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and leading to more potent degradation.[10] Rigid linkers can also enhance metabolic stability and improve pharmacokinetic properties.[4][13]

Case Study in Point: ARV-110

A prime example of a successful PROTAC with a rigid linker is Bavdegalutamide (ARV-110), an orally active androgen receptor (AR) degrader.[5][6] ARV-110 incorporates a piperidine and piperazine-containing linker and demonstrates exceptional potency with a DC50 of less than 1 nM in LNCaP cells.[5] Its favorable pharmacokinetic profile has allowed it to advance to Phase II clinical trials.[13][14]

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows in PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo Evaluation synthesis PROTAC Synthesis (Linker Variation) degradation Degradation Assay (Western Blot) synthesis->degradation viability Cell Viability Assay (e.g., MTT/MTS) synthesis->viability dc50_dmax Determine DC50/Dmax degradation->dc50_dmax ic50 Determine IC50 viability->ic50 pk_study Pharmacokinetic Study dc50_dmax->pk_study ic50->pk_study efficacy In Vivo Efficacy (Xenograft Model) pk_study->efficacy

A typical workflow for the evaluation of PROTACs.

Linker_Logic Linker_Choice Linker Choice Flexible Flexible (PEG, Alkyl) Linker_Choice->Flexible Rigid Rigid (Piperazine, etc.) Linker_Choice->Rigid Pros_Flex Pros: - Synthetic ease - High flexibility Flexible->Pros_Flex Cons_Flex Cons: - Potential poor PK - Entropic penalty Flexible->Cons_Flex Pros_Rigid Pros: - Improved potency - Enhanced PK - Metabolic stability Rigid->Pros_Rigid Cons_Rigid Cons: - Synthetic challenge - May hinder complex formation Rigid->Cons_Rigid

Logical relationships in PROTAC linker selection.

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling a carboxylic acid-functionalized component with an amine-functionalized component, a common step in PROTAC synthesis.

Materials:

  • Carboxylic acid-functionalized component (warhead or E3 ligase ligand)

  • Amine-functionalized linker (e.g., amine-PEG-Boc)

  • Peptide coupling reagent (e.g., HATU)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reagents for Boc deprotection (e.g., TFA in DCM)

Procedure:

  • Coupling: Dissolve the carboxylic acid-functionalized component in anhydrous DMF. Add HATU and DIPEA and stir for 15 minutes at room temperature. Add the amine-functionalized linker to the reaction mixture and stir overnight at room temperature.

  • Work-up and Purification: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection: Dissolve the Boc-protected intermediate in DCM and add TFA at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Final Coupling: The resulting amine can then be coupled to the second carboxylic acid-functionalized component using a similar coupling procedure as described in step 1.

  • Final Purification: Purify the final PROTAC product by preparative HPLC.

Western Blot for PROTAC-Induced Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add the chemiluminescence substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation.

Cell Viability Assay (MTT/MTS)

This assay assesses the functional consequence of target protein degradation on cell proliferation and survival.

Materials:

  • Cancer cell line of interest

  • PROTAC of interest

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or a control compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours. If using MTT, add the solubilization solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the half-maximal inhibitory concentration (IC50).

Conclusion

The linker is a critical determinant of a PROTAC's success, influencing its degradation efficiency, selectivity, and drug-like properties. While flexible linkers like PEG and alkyl chains offer synthetic convenience and have proven effective, the strategic implementation of rigid linkers has demonstrated the potential to unlock superior potency and pharmacokinetic profiles, as exemplified by the clinical candidate ARV-110. The choice of linker is highly dependent on the specific target protein and E3 ligase pair, necessitating an empirical approach to optimization. As our understanding of the structural and dynamic requirements for productive ternary complex formation grows, so too will our ability to rationally design linkers for the next generation of highly effective and bioavailable PROTAC degraders.

References

Evaluating N-(Azido-PEG3)-N-bis(PEG4-acid): A Comparative Guide to a Trifunctional Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is paramount in the field of bioconjugation, directly influencing the efficacy, stability, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) derivatives are widely favored for their hydrophilicity, biocompatibility, and ability to enhance the solubility and in vivo half-life of conjugated molecules.[1] This guide provides a comprehensive evaluation of N-(Azido-PEG3)-N-bis(PEG4-acid), a heterotrifunctional, branched PEG linker, and compares its potential performance with other common bioconjugation linkers.

N-(Azido-PEG3)-N-bis(PEG4-acid) offers a unique architecture, featuring a single azide (B81097) group for bioorthogonal "click chemistry" and two carboxylic acid groups for traditional amine-reactive conjugation.[2] This trifunctional nature allows for the attachment of multiple molecules, such as two drug payloads to a single point on a biomolecule, which can be advantageous in developing next-generation therapeutics.[3]

Performance Comparison: Branched vs. Linear PEG Linkers

While direct experimental data for N-(Azido-PEG3)-N-bis(PEG4-acid) is limited in publicly available literature, its branched structure suggests certain performance characteristics when compared to traditional linear PEG linkers. The following tables summarize quantitative data from studies on structurally analogous branched and linear PEG linkers in the context of ADCs. This data provides a valuable reference for the expected performance of N-(Azido-PEG3)-N-bis(PEG4-acid).

Data Presentation: A Quantitative Comparison

Table 1: Impact of Linker Architecture on ADC Pharmacokinetics

Linker Architecture (DAR 8)Clearance (mL/day/kg)Area Under the Curve (AUC)Reference
Linear (L-PEG24)HighLower[4]
Pendant (P-(PEG12)2)LowNearly 3-fold Higher[4]
Functionally similar to a branched linker.

Table 2: Influence of Branched Linker Length on ADC Cytotoxicity

Branched LinkerIC50 (nM) on HER2+ BT-474 cellsReference
Short (PEG3 spacer)0.48[5]
Long (PEG8 spacer)0.074[5]

Table 3: Comparison of In Vitro Cytotoxicity for Miniaturized Drug Conjugates

LinkerFold Reduction in Cytotoxicity (vs. no PEG)Reference
4 kDa PEG4.5-fold[4]
10 kDa PEG22-fold[4]

The data suggests that the branched architecture of linkers like N-(Azido-PEG3)-N-bis(PEG4-acid) can significantly improve the pharmacokinetic profile of ADCs, particularly at high drug-to-antibody ratios (DARs), by providing a shielding effect for the hydrophobic payload.[4] Furthermore, the length of the PEG arms in branched linkers is a critical parameter influencing the in vitro cytotoxicity of the conjugate, with longer linkers potentially leading to enhanced potency.[5] However, for smaller targeting moieties, longer PEG chains might also lead to a reduction in cytotoxicity.[4]

Experimental Protocols

To facilitate the direct evaluation of N-(Azido-PEG3)-N-bis(PEG4-acid) against other linkers, the following detailed experimental protocols are provided.

Protocol 1: Two-Step Conjugation of a Drug Payload to an Antibody using N-(Azido-PEG3)-N-bis(PEG4-acid)

This protocol outlines the conjugation of the linker to an antibody via its carboxylic acid groups, followed by the attachment of an alkyne-functionalized drug payload via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(Azido-PEG3)-N-bis(PEG4-acid)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Alkyne-functionalized drug payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Antibody-Linker Conjugation (Amine Coupling): a. Prepare the antibody solution at a concentration of 2-10 mg/mL. b. Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution. Incubate for 15-30 minutes at room temperature. c. Dissolve N-(Azido-PEG3)-N-bis(PEG4-acid) in DMSO to a stock concentration of 10 mM. d. Add a 10- to 20-fold molar excess of the linker solution to the activated antibody. Incubate for 2 hours at room temperature or overnight at 4°C. e. Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes. f. Purify the antibody-linker conjugate using SEC to remove excess reagents.

  • Drug Payload Conjugation (CuAAC "Click" Chemistry): a. Combine the purified antibody-linker conjugate with a 5- to 10-fold molar excess of the alkyne-functionalized drug. b. Add THPTA ligand to the mixture. c. Initiate the reaction by adding CuSO4 and sodium ascorbate. d. Incubate for 1-4 hours at room temperature, protected from light.[6] e. Purify the final ADC using SEC.

Protocol 2: Determination of Bioconjugation Efficiency and Yield by HPLC

High-Performance Liquid Chromatography (HPLC) is a crucial technique for analyzing the efficiency of the conjugation reaction and quantifying the yield of the desired product.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., size-exclusion, reverse-phase, or hydrophobic interaction)[7]

  • Mobile phases and buffers compatible with the chosen column and analytes

  • Purified bioconjugate sample

  • Reference standards (unconjugated antibody, linker, and drug payload)

Procedure:

  • Method Development: Develop an HPLC method that provides adequate separation of the starting materials (antibody, linker, drug), intermediates (antibody-linker), and the final bioconjugate.[8]

  • Sample Preparation: Prepare samples of the reaction mixture at different time points, as well as the purified final product, at a known concentration.

  • HPLC Analysis: Inject the samples onto the HPLC system and record the chromatograms.

  • Peak Identification and Integration: Identify the peaks corresponding to each component based on the retention times of the reference standards. Integrate the area of each peak.

  • Yield Calculation: The percentage yield can be calculated by comparing the peak area of the final bioconjugate to the initial amount of the limiting reactant (typically the antibody).[9] The drug-to-antibody ratio (DAR) can also be determined using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the processes involved, the following diagrams have been created using the DOT language.

Bioconjugation_Workflow cluster_step1 Step 1: Linker Attachment cluster_step2 Step 2: Payload Conjugation Antibody Antibody EDC_NHS EDC/NHS Activation Antibody->EDC_NHS Carboxyl Activation Linker N-(Azido-PEG3)-N-bis(PEG4-acid) Antibody_Linker Antibody-Linker Conjugate Linker->Antibody_Linker Amine Coupling EDC_NHS->Antibody_Linker CuAAC CuAAC Click Chemistry Antibody_Linker->CuAAC Alkyne_Drug Alkyne-Drug Payload Alkyne_Drug->CuAAC Final_ADC Final ADC CuAAC->Final_ADC

Caption: Workflow for two-step ADC synthesis.

Logical_Relationship cluster_properties Linker Properties cluster_performance Bioconjugate Performance Linker_Choice Linker Selection Architecture Architecture (Branched vs. Linear) Linker_Choice->Architecture Length PEG Chain Length Linker_Choice->Length Functionality Functional Groups Linker_Choice->Functionality Efficiency Bioconjugation Efficiency Architecture->Efficiency PK Pharmacokinetics Architecture->PK Stability Stability Length->Stability Efficacy Therapeutic Efficacy Length->Efficacy Functionality->Efficiency

Caption: Factors influencing bioconjugate performance.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of N-(Azido-PEG3)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory are paramount. N-(Azido-PEG3)-N-bis(PEG4-acid) is a valuable tool in bioconjugation and the development of advanced therapeutics such as PROTACs. However, the presence of an azide (B81097) functional group necessitates strict adherence to proper disposal procedures to mitigate risks of toxicity and explosion. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring a secure laboratory environment.

Core Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle N-(Azido-PEG3)-N-bis(PEG4-acid) with the appropriate personal protective equipment (PPE). This includes, at a minimum, safety glasses or goggles, a laboratory coat, and chemical-resistant gloves. All handling and disposal procedures for this compound must be conducted in a well-ventilated chemical fume hood.

Chemical Incompatibilities

The azide functional group is highly reactive and can form hazardous compounds when it comes into contact with certain substances. Understanding these incompatibilities is critical to safe handling and disposal.

Incompatible MaterialHazard
Acids Contact with acids can generate highly toxic and explosive hydrazoic acid.[1]
Heavy Metals Contact with metals, particularly heavy metals like lead and copper often found in drain pipes, can form dangerously unstable and shock-sensitive metal azides.[1]
Halogenated Solvents Use of halogenated solvents such as dichloromethane (B109758) should be avoided due to the potential for forming explosive di- and tri-azidomethane.[1]
Disposal Procedures

Direct disposal of untreated N-(Azido-PEG3)-N-bis(PEG4-acid) is not recommended.[1] The primary goal is to safely manage the azide-containing waste stream. There are two main pathways for disposal, depending on the feasibility of chemical deactivation in your laboratory.

Disposal Decision Workflow

start Start: N-(Azido-PEG3)-N-bis(PEG4-acid) Waste deactivation_check Is chemical deactivation of dilute aqueous solution (≤5%) feasible? start->deactivation_check deactivation_procedure Follow Chemical Deactivation Protocol deactivation_check->deactivation_procedure Yes hazardous_waste Treat as Untreated Hazardous Waste deactivation_check->hazardous_waste No neutralize Neutralize final solution to pH 6-9 deactivation_procedure->neutralize collect_untreated Collect in labeled, non-metal hazardous waste container hazardous_waste->collect_untreated collect_deactivated Collect in labeled, non-metal hazardous waste container neutralize->collect_deactivated institutional_disposal Dispose through institutional hazardous waste program collect_deactivated->institutional_disposal collect_untreated->institutional_disposal

Caption: Decision workflow for the proper disposal of N-(Azido-PEG3)-N-bis(PEG4-acid).

Option 1: Chemical Deactivation of Dilute Aqueous Solutions

For dilute aqueous solutions of N-(Azido-PEG3)-N-bis(PEG4-acid) at a concentration of 5% or less, chemical deactivation of the azide groups is the recommended procedure to render the waste less hazardous.[1] This procedure must be carried out in a chemical fume hood.

Experimental Protocol: Azide Deactivation

  • Preparation : Prepare the deactivating solution. A common method involves the use of a reducing agent like sodium nitrite (B80452) in an acidic medium, followed by neutralization. Consult your institution's specific guidelines for approved deactivation protocols.

  • Reaction : Slowly add the azide-containing waste solution to the deactivating solution with constant stirring. The reaction may produce nitrogen gas, so ensure adequate ventilation.

  • Quenching : After the addition is complete, continue to stir the solution for a recommended period (e.g., several hours or overnight) to ensure complete destruction of the azide.

  • Neutralization : Once the deactivation is complete, neutralize the final solution to a pH between 6 and 9 using a suitable base, such as a sodium hydroxide (B78521) solution.[1]

  • Collection : The neutralized, deactivated waste should be collected in a properly labeled hazardous waste container.[1] The container must be made of a non-metal material, such as glass or polyethylene.[1] The label should include "Hazardous Waste," "Deactivated Azide Compound," and a complete list of the contents.[1]

  • Disposal : Dispose of the collected waste through your institution's hazardous waste management program.[1]

Option 2: Disposal of Untreated Waste

If chemical deactivation is not feasible, all waste containing N-(Azido-PEG3)-N-bis(PEG4-acid) must be disposed of as hazardous waste.[1]

Procedure for Untreated Waste

  • Collection : Collect all waste containing N-(Azido-PEG3)-N-bis(PEG4-acid) in a designated, non-metal hazardous waste container (glass or polyethylene).[1]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," "Azide Compound," and a full list of its contents.[1]

  • Storage : Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal : Arrange for pickup and disposal through your institution's hazardous waste management program.

Under no circumstances should any waste containing N-(Azido-PEG3)-N-bis(PEG4-acid) be poured down the drain. [1] This is to prevent the formation of explosive metal azides in the plumbing.[1]

Spill Management

In the event of a spill, immediately evacuate the area if it is large or outside of a fume hood and follow your institution's emergency procedures. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it in a sealed, labeled container for disposal as hazardous waste. Decontaminate the spill area thoroughly.

By adhering to these procedures, you can ensure the safe handling and disposal of N-(Azido-PEG3)-N-bis(PEG4-acid), protecting yourself, your colleagues, and the integrity of your research environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling N-(Azido-PEG3)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical guidance for the handling of N-(Azido-PEG3)-N-bis(PEG4-acid). Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Stability Assessment

N-(Azido-PEG3)-N-bis(PEG4-acid) is an organic azide (B81097), a class of compounds known for their potential instability. Organic azides can be sensitive to heat, light, friction, and shock, and may decompose violently.[1] A key indicator of the stability of an organic azide is the ratio of carbon atoms to nitrogen atoms (C/N ratio).[1] For N-(Azido-PEG3)-N-bis(PEG4-acid) (Molecular Formula: C₃₀H₅₈N₄O₁₅), the C/N ratio is 7.5, suggesting a relatively low risk of explosion under standard laboratory conditions. However, it is crucial to handle this compound with care.

A Safety Data Sheet (SDS) for the similar compound N-(acid-PEG3)-N-bis(PEG3-azide) indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[2]

Hazard ClassificationDescriptionPrecautionary Statement
Acute toxicity, oral (Category 4)Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth.[2]
Skin corrosion/irritation (Category 2)Causes skin irritation.P264: Wash hands thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to protect against potential chemical exposure and physical hazards.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (disposable nitrile gloves are a suitable minimum).[3]To prevent skin contact and irritation.[2]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a risk of explosion or splash.[3][4]To protect eyes from chemical splashes and potential projectiles.
Body Protection A flame-resistant lab coat.[3]To protect skin and clothing from spills and splashes.
Footwear Closed-toe shoes.To protect feet from spills and falling objects.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2] If aerosolization is likely, a respirator may be required.To prevent inhalation of vapors or aerosols.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of N-(Azido-PEG3)-N-bis(PEG4-acid) from receipt to disposal.

3.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store: Store the compound in a cool, dark, and well-ventilated area.[1][5] It should be stored away from heat, light, pressure, and shock.[6] Keep it segregated from incompatible materials such as acids, heavy metals, and halogenated solvents.[1][5][6]

3.2. Preparation and Use

  • Work Area: All handling of the compound must be conducted in a certified chemical fume hood.[7][4] The work surface should be clean and free of clutter.

  • Utensils: Crucially, do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of shock-sensitive metal azides.[1][7] Use plastic or ceramic spatulas.

  • Solvents: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can form explosive di- and tri-azidomethane.[1][5]

  • Heating: Do not heat the compound unless it is in a solution and part of a controlled reaction protocol. Avoid concentrating azide-containing solutions by rotary evaporation.[6]

  • Scale: Work with the smallest practical quantities of the compound.

3.3. Spill Management

  • Small Spills: For a small spill within a chemical fume hood, absorb the material with a non-reactive absorbent material (e.g., vermiculite, sand).

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Waste: Collect all contaminated materials in a designated, labeled hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Disposal Plan

Azide-containing waste must be managed as hazardous waste and requires special handling.

  • Segregation: Collect all N-(Azido-PEG3)-N-bis(PEG4-acid) waste, including contaminated consumables, in a dedicated and clearly labeled waste container.[1] Do not mix azide waste with other chemical waste streams, especially acidic waste , which can generate highly toxic and explosive hydrazoic acid.[1]

  • Deactivation (if required by institutional policy): Some institutions may require the deactivation of azide waste before disposal. A common method involves reaction with nitrous acid, but this must be performed under strict safety protocols in a chemical fume hood.[4] Consult and adhere to your institution's specific procedures for azide waste disposal.

  • Collection: Arrange for the collection of the azide waste container by your institution's EHS department.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and safety protocols in the handling and disposal workflow for N-(Azido-PEG3)-N-bis(PEG4-acid).

G start Start: Receive Chemical inspect Inspect Container for Damage start->inspect store Store in Cool, Dark, Ventilated Area Away from Incompatibles inspect->store No Damage spill Spill Occurs inspect->spill Damaged ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat store->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handle Handle with Non-Metal Utensils Avoid Halogenated Solvents fume_hood->handle experiment Perform Experiment handle->experiment waste Collect Waste in Designated Azide Container experiment->waste experiment->spill Accident dispose Dispose of Waste via EHS (Follow Institutional Protocol) waste->dispose small_spill Small Spill: Absorb, Decontaminate, Collect Waste spill->small_spill Small & Contained large_spill Large Spill: Evacuate & Call EHS spill->large_spill Large or Uncontained small_spill->waste end End large_spill->end dispose->end

Caption: Workflow for safe handling and disposal of N-(Azido-PEG3)-N-bis(PEG4-acid).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Azido-PEG3)-N-bis(PEG4-acid)
Reactant of Route 2
N-(Azido-PEG3)-N-bis(PEG4-acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.